Cupric acetate
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
copper;diacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Cu/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQARKPSCNTWTJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu(CH3COO)2, C4H6CuO4 | |
| Record name | copper(II) acetate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Copper(II)_acetate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059720 | |
| Record name | Cupric acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cupric acetate appears as a blue-green crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as an insecticide, in the preparation of other chemicals, as a fungicide, and mildew preventive., Blue-green hygroscopic solid; [HSDB] Green, odorless, hygroscopic crystals; Soluble in water; [Alfa Aesar MSDS] | |
| Record name | CUPRIC ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8445 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Copper(II) acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8060 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
1.9 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | CUPRIC ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8445 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Color/Form |
Blue-green hydroscopic powder | |
CAS No. |
142-71-2, 52503-64-7 | |
| Record name | CUPRIC ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8445 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Copper(II) acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cupric acetate, basic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052503647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, copper(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cupric acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39M11XPH03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | COPPER(II) ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/915 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
239 °F (USCG, 1999) | |
| Record name | CUPRIC ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8445 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
Synthesis of Cupric Acetate from Copper Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details various methodologies for the synthesis of cupric acetate (B1210297), with a primary focus on routes starting from copper sulfate (B86663). The information provided is intended to support research, development, and manufacturing activities where cupric acetate is utilized as a catalyst, reagent, or precursor. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for enhanced clarity.
Introduction
This compound, also known as copper(II) acetate, is a chemical compound with the formula Cu(CH₃COO)₂. The hydrated form, this compound monohydrate (Cu(CH₃COO)₂·H₂O), is the most common commercially available variant and appears as a blue-green crystalline solid.[1] It finds applications as a catalyst in organic reactions, a fungicide, a pigment for ceramics, and in textile dyeing.[2] The synthesis of this compound from copper sulfate is a common laboratory and industrial practice due to the low cost and ready availability of copper sulfate.
This guide explores several synthesis pathways, including multi-step procedures involving the isolation of a copper intermediate and direct conversion methods. Each method is presented with its underlying chemical principles and experimental procedures.
Synthesis Methodologies
Several viable routes for the synthesis of this compound from copper sulfate have been documented. The most prevalent methods involve a two-step process: the precipitation of a copper salt intermediate (such as basic copper carbonate or copper hydroxide) from copper sulfate, followed by the reaction of this intermediate with acetic acid. An alternative approach involves a direct reaction with an acetate salt, which can be advantageous in certain contexts.
Two-Step Synthesis via Basic Copper Carbonate Intermediate
This is a widely practiced method that involves the conversion of copper sulfate to a basic copper carbonate, which is then neutralized with acetic acid to yield this compound.
Experimental Protocol:
-
Preparation of Basic Copper Carbonate:
-
Dissolve copper sulfate pentahydrate (CuSO₄·5H₂O) in distilled water to create a concentrated solution.
-
In a separate vessel, prepare a solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in water. Heating may be necessary to fully dissolve sodium carbonate as the dissolution is endothermic.[3][4]
-
Slowly add the carbonate or bicarbonate solution to the copper sulfate solution with constant stirring.[5] A blue precipitate of basic copper carbonate (CuCO₃·Cu(OH)₂) will form immediately.[3][4] The slow addition is crucial to control the effervescence caused by the release of carbon dioxide gas.[5]
-
Continue adding the carbonate/bicarbonate solution until the blue color of the copper sulfate solution fades, indicating the complete precipitation of copper ions.[5]
-
Allow the precipitate to settle. Decant the supernatant liquid and wash the precipitate thoroughly with distilled water to remove soluble impurities, primarily sodium sulfate.[5][6]
-
Isolate the basic copper carbonate precipitate by filtration (e.g., using a Buchner funnel).[5][6] The precipitate can be used directly in the next step without complete drying.[3][4]
-
-
Formation of this compound:
-
Transfer the washed basic copper carbonate precipitate to a reaction vessel.
-
Slowly add acetic acid (CH₃COOH) to the precipitate with continuous stirring.[3][5] Again, the slow addition is necessary to manage the foaming that results from the release of carbon dioxide.[3][7]
-
Continue adding acetic acid until all the basic copper carbonate has reacted, and the solution turns a deep blue or purple color, indicative of this compound formation.[6][7] Gentle heating can be applied to ensure the reaction goes to completion.[5]
-
Filter the resulting solution to remove any unreacted solids or impurities.[6]
-
The this compound can be isolated by concentrating the solution by heating and subsequent cooling to induce crystallization.[8] The resulting crystals are then collected by filtration and dried.[8]
-
Synthesis via Copper Hydroxide (B78521) Intermediate
An alternative to the carbonate intermediate is the use of copper hydroxide. This method can be advantageous as copper hydroxide is sometimes easier to filter and wash than basic copper carbonate.[5]
Experimental Protocol:
-
Preparation of Copper(II) Hydroxide:
-
Prepare a solution of copper sulfate in water.
-
Add a solution of sodium hydroxide (NaOH) to the copper sulfate solution. A blue precipitate of copper(II) hydroxide (Cu(OH)₂) will form.[5][9]
-
Boil the solution until the blue color of the precipitate disappears, indicating the decomposition of copper hydroxide to copper(II) oxide (CuO), which is a black solid. This step is optional but can result in a product that is easier to handle.[5]
-
Filter and wash the copper hydroxide or copper oxide precipitate thoroughly with distilled water to remove sodium sulfate.[5]
-
-
Formation of this compound:
-
React the washed copper hydroxide or copper oxide precipitate with acetic acid as described in section 2.1.2.
-
Synthesis via Calcium Acetate and In-Situ Precipitation of Calcium Sulfate
This method avoids the issue of a soluble sulfate salt in the final product by precipitating the sulfate as insoluble calcium sulfate.
Experimental Protocol:
-
Preparation of Calcium Acetate:
-
Reaction with Copper Sulfate:
-
Slowly add the calcium acetate solution to a solution of copper sulfate.[2][10]
-
A white precipitate of calcium sulfate (CaSO₄) will form, leaving this compound in the solution.[2][10]
-
Filter the mixture to remove the insoluble calcium sulfate.[2][10]
-
The filtrate is a solution of this compound, which can then be concentrated and crystallized as described previously.
-
Quantitative Data
The following table summarizes quantitative data for a high-yield synthesis of this compound monohydrate, as adapted from a patented industrial process.
| Parameter | Value | Source |
| Reactants | ||
| Starting Material | Basic Copper Carbonate (44.0% Cu) | [11] |
| Acylating Agent | Acetic Anhydride (B1165640) | [11] |
| Solvent/Reaction Medium | 30-65% Aqueous Acetic Acid | [11] |
| Reaction Conditions | ||
| Initial Temperature | 50-80 °C | [11] |
| Reaction Temperature | Not exceeding 90 °C | [11] |
| pH | ≤ 3.6 | [11] |
| Post-reaction | Reflux for 2-3 hours | [11] |
| Product Isolation | ||
| Crystallization | Cooling of the reaction mixture | [11] |
| Separation | Suction filtration | [11] |
| Washing | 500 ml of water | [11] |
| Drying | 24 hours at 85 °C under vacuum (40 mbar) | [11] |
| Yield and Purity | ||
| Yield | 97.5% of theoretical | [11] |
| Purity | < 0.01% by weight of impurities | [11] |
| Final Product Composition | Cu: 32.65%, H₂O: 9.0% | [11] |
Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthesis methods.
Caption: Workflow for the synthesis of this compound via a basic copper carbonate intermediate.
Caption: Workflow for the synthesis of this compound using the calcium acetate route.
Safety Considerations
-
Copper Sulfate: Harmful if swallowed and irritating to eyes and skin.
-
Acetic Acid: Corrosive and can cause severe skin burns and eye damage.
-
Sodium Hydroxide: Corrosive and causes severe skin burns and eye damage.
-
This compound: Harmful if swallowed and an irritant.
-
Gas Evolution: The reactions involving carbonates and acetic acid produce carbon dioxide, which can cause foaming and pressure buildup. These reactions should be performed in a well-ventilated area, and reactants should be mixed slowly.
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling these chemicals.
Conclusion
The synthesis of this compound from copper sulfate can be achieved through several reliable methods. The choice of method may depend on the desired purity, scale of the reaction, and available reagents. The two-step process involving a basic copper carbonate intermediate is a robust and commonly used method. For applications requiring high purity, the industrial process outlined in the quantitative data section, which utilizes acetic anhydride and careful pH control, offers excellent yields and product quality. The calcium acetate route provides an elegant solution for removing sulfate ions from the reaction mixture. Careful control of reaction conditions and thorough washing of intermediates are critical for obtaining a pure final product.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. 3 Ways to Make Copper Acetate - wikiHow Life [wikihow.life]
- 3. Calcium Copper Acetate [dmishin.github.io]
- 4. m.youtube.com [m.youtube.com]
- 5. Sciencemadness Discussion Board - Copper Acetate from Copper Sulfate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Make Copper Acetate at Home! : 4 Steps - Instructables [instructables.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Copper Sulfate and Sodium Hydroxide Reaction [jamgroupco.com]
- 10. Copper acetate | PyroData [pyrodata.com]
- 11. DE3544720C1 - Process for the preparation of crystalline copper(II) acetate monohydrate - Google Patents [patents.google.com]
Unraveling the Molecular Architecture of Cupric Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the crystal structure of cupric acetate (B1210297), with a focus on its hydrated dimeric form, copper(II) acetate monohydrate, [Cu₂(CH₃COO)₄(H₂O)₂]. This document details the precise spatial arrangement of atoms, the experimental protocols for its determination, and key structural parameters, offering valuable insights for its application in research and development.
Introduction
Copper(II) acetate, also known as cupric acetate, is a coordination complex with a rich history and diverse applications, ranging from a catalyst in organic synthesis to a precursor in the formation of advanced materials. The biological and chemical properties of this compound are intrinsically linked to its three-dimensional structure. A thorough understanding of its crystal lattice and molecular geometry is therefore paramount for researchers in fields such as materials science, catalysis, and pharmacology. This guide focuses on the well-characterized dimeric "paddlewheel" structure of the monohydrate, which is the most common and stable form under ambient conditions.
Crystal Structure of Copper(II) Acetate Monohydrate
The crystal structure of copper(II) acetate monohydrate has been extensively studied using single-crystal X-ray diffraction. It crystallizes in the monoclinic system with the space group C2/c.[1] The defining feature of its structure is the dimeric "paddlewheel" conformation, where two copper atoms are bridged by four acetate ligands.[2][3][4][5][6]
The coordination sphere of each copper(II) ion is completed by an axial water molecule.[2][3][6] The two copper atoms in the dimer are in close proximity, leading to a significant antiferromagnetic exchange coupling between them.[2] This interaction results in a diminishing magnetic moment at lower temperatures.[2][6]
Crystallographic Data
The following table summarizes the key crystallographic data for copper(II) acetate monohydrate, [Cu₂(CH₃COO)₄(H₂O)₂].
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 13.168(2) Å |
| b | 8.564(2) Å |
| c | 13.858(2) Å |
| α | 90° |
| β | 117.02(1)° |
| γ | 90° |
| Z | 4 |
| Volume | 1390.9(4) ų |
Data obtained from single-crystal X-ray diffraction studies.[1]
Selected Bond Lengths and Angles
The intramolecular distances and angles provide a quantitative description of the molecular geometry.
| Bond/Angle | Length (Å) / Angle (°) |
| Bond Lengths | |
| Cu-Cu | 2.616 |
| Mean Cu-O (acetate) | 1.969 |
| Cu-O (water) | 2.156 |
| Bond Angles | |
| O-Cu-O (equatorial) | ~90° and ~170° (cis and trans) |
| O(acetate)-Cu-Cu | ~85° |
| O(water)-Cu-Cu | ~175° |
Note: Bond angles are approximate and can vary slightly between different structural refinements.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of copper(II) acetate monohydrate is typically achieved through single-crystal X-ray diffraction. The following protocol outlines the key steps involved in this process.
-
Crystal Growth and Selection : High-quality single crystals of copper(II) acetate monohydrate are grown, often by slow evaporation of an aqueous solution. A suitable crystal with well-defined faces and free of visible defects is selected and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected using a monochromatic X-ray source, typically Mo Kα radiation (λ = 0.71073 Å).[7] A CCD area detector is commonly used to record the diffraction pattern.[7] A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Reduction : The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz factor, and polarization. The intensities of the individual reflections are integrated. Software such as SAINT is often employed for this step.[7] An empirical absorption correction, using programs like SADABS, is also applied to account for the absorption of X-rays by the crystal.[7]
-
Structure Solution and Refinement : The crystal structure is solved using direct methods, which phase the diffraction data to generate an initial electron density map. The atomic positions are then refined using full-matrix least-squares methods based on F².[7] Software packages such as SHELXS-97 and SHELXL-97 are commonly utilized for structure solution and refinement, respectively.[7] The refinement process continues until the calculated and observed diffraction patterns show the best possible agreement.
Visualizations
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the crystal structure of a compound like this compound.
Dimeric Structure of Copper(II) Acetate Monohydrate
This diagram depicts the characteristic "paddlewheel" structure of the [Cu₂(CH₃COO)₄(H₂O)₂] molecule, highlighting the coordination environment of the copper atoms.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 3. Copper(II)_acetate [chemeurope.com]
- 4. copper acetate dimer · Crystals@Otterbein [crystals.symotter.org]
- 5. scribd.com [scribd.com]
- 6. COPPER(II) ACETATE - Ataman Kimya [atamanchemicals.com]
- 7. Synthesis, characterization and X-ray structural studies of four copper (II) complexes containing dinuclear paddle wheel structures - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Magnetic Properties of Copper(II) Acetate Dimer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the magnetic properties of the copper(II) acetate (B1210297) dimer, a classic example of a magnetically coupled system. This document details the synthesis of the monohydrate form, the theoretical basis for its magnetic behavior, experimental methodologies for its characterization, and a summary of key quantitative data.
Introduction
Copper(II) acetate monohydrate, [Cu(CH₃COO)₂·H₂O]₂, is a dimeric coordination complex renowned for its unusual magnetic properties.[1][2] Unlike simple paramagnetic copper(II) salts, its magnetic susceptibility decreases as the temperature is lowered below room temperature, indicating a magnetic interaction between the two copper centers.[2][3] This phenomenon, known as antiferromagnetic coupling, arises from the superexchange interaction between the two Cu(II) ions bridged by acetate ligands.[2] The molecule adopts a "paddle-wheel" structure where the two copper atoms are in close proximity.[4] At low temperatures, the spins of the two copper ions align in opposite directions, resulting in a diamagnetic singlet ground state (S=0). As the temperature increases, the thermally accessible triplet state (S=1), where the spins are parallel, becomes populated, leading to an increase in magnetic susceptibility up to a certain temperature.[3]
Synthesis of Copper(II) Acetate Monohydrate
Copper(II) acetate monohydrate can be synthesized through various methods. A common laboratory preparation involves the reaction of a copper(II) salt with acetic acid.
Experimental Protocol:
-
Reaction Setup: In a fume hood, dissolve 10 g of copper(II) carbonate (CuCO₃) in a minimal amount of 50% aqueous acetic acid with gentle heating and stirring. Alternatively, copper(II) oxide or hydroxide (B78521) can be used.[5][6]
-
Crystallization: Once the copper salt is fully dissolved, the solution is filtered to remove any insoluble impurities. The filtrate is then allowed to cool slowly to room temperature.
-
Isolation and Purification: Blue-green crystals of copper(II) acetate monohydrate will precipitate out of the solution. The crystals are collected by vacuum filtration and washed with a small amount of cold water, followed by ethanol.[7]
-
Drying: The purified crystals are then dried in a desiccator over a suitable drying agent.
Theoretical Framework: The Bleaney-Bowers Equation
The magnetic behavior of the copper(II) acetate dimer is well-described by the Bleaney-Bowers equation.[8] This model considers the isotropic exchange interaction between the two S=1/2 copper(II) ions. The spin Hamiltonian for this interaction is given by:
**H = -2J(S₁ ⋅ S₂) **
where:
-
J is the exchange coupling constant. A negative value of J indicates antiferromagnetic coupling.
-
S₁ and S₂ are the spin operators for the two copper ions.
This interaction leads to a splitting of the energy levels into a lower energy singlet state (S=0) and a higher energy triplet state (S=1), separated by an energy gap of -2J .
The molar magnetic susceptibility (χₘ) as a function of temperature (T) is given by the Bleaney-Bowers equation:
χₘ = (2Nₐg²μₑ²/kT) [3 + exp(-2J/kT)]⁻¹ + Nα
where:
-
Nₐ is Avogadro's number.
-
g is the Landé g-factor.
-
μₑ is the Bohr magneton.
-
k is the Boltzmann constant.
-
T is the absolute temperature.
-
Nα is the temperature-independent paramagnetism.
Experimental Characterization of Magnetic Properties
The magnetic properties of copper(II) acetate dimer are primarily investigated using magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy.
Magnetic Susceptibility Measurements
a) Gouy Balance Method
The Gouy method is a classical technique for determining the magnetic susceptibility of a powdered sample.[9][10][11]
Experimental Protocol:
-
Sample Preparation: A powdered sample of copper(II) acetate monohydrate is packed uniformly into a cylindrical glass tube (Gouy tube).
-
Measurement without Magnetic Field: The Gouy tube is suspended from a balance, and its weight is measured in the absence of an external magnetic field.
-
Measurement with Magnetic Field: An electromagnet is turned on, creating a strong magnetic field at the bottom of the tube. The weight of the sample is measured again.
-
Data Analysis: The change in weight is used to calculate the magnetic susceptibility of the sample. For a paramagnetic or antiferromagnetic sample above its Néel temperature, the tube will be pulled into the magnetic field, resulting in an apparent increase in weight.
b) SQUID Magnetometry
A Superconducting Quantum Interference Device (SQUID) magnetometer provides highly sensitive measurements of magnetic properties as a function of temperature and applied magnetic field.[12]
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of the powdered sample is placed in a gelatin capsule or other suitable sample holder.
-
Measurement Cycle: The sample is placed in the SQUID magnetometer. The magnetic moment of the sample is measured over a range of temperatures, typically from low temperatures (e.g., 2 K) to room temperature or higher, at a constant applied magnetic field.
-
Data Analysis: The raw data of magnetic moment versus temperature is converted to molar magnetic susceptibility (χₘ). The resulting χₘ vs. T curve is then fitted to the Bleaney-Bowers equation to determine the exchange coupling constant (-2J) and the g-factor.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for studying species with unpaired electrons, such as the triplet state of the copper(II) acetate dimer.[4][13]
Experimental Protocol:
-
Sample Preparation: A small amount of the powdered sample is placed in a quartz EPR tube.
-
Spectral Acquisition: The EPR spectrum is recorded at a specific microwave frequency (e.g., X-band or Q-band) and temperature. For copper(II) acetate dimer, spectra are often recorded at various temperatures to observe the population of the triplet state.
-
Data Analysis: The EPR spectrum of the triplet state of the dimer is characterized by a seven-line hyperfine splitting pattern due to the interaction of the unpaired electrons with the two copper nuclei (I=3/2 for each Cu).[4] Analysis of the spectrum provides information about the g-factor anisotropy and the zero-field splitting parameters (D and E).
References
- 1. "The Magnetic Super-Exchange Coupling in Copper(II) Acetate Monohydrate" by AYHAN ELMALI [journals.tubitak.gov.tr]
- 2. researchgate.net [researchgate.net]
- 3. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 4. Broadband EPR Spectroscopy of the Triplet State: Multi-Frequency Analysis of Copper Acetate Monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]
- 6. DE3544720C1 - Process for the preparation of crystalline copper(II) acetate monohydrate - Google Patents [patents.google.com]
- 7. RU2246480C1 - Method for preparing copper (ii) acetate monohydrate - Google Patents [patents.google.com]
- 8. obelix.physik.uni-bielefeld.de [obelix.physik.uni-bielefeld.de]
- 9. holmarc.com [holmarc.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. chemie.uni-muenchen.de [chemie.uni-muenchen.de]
- 13. cdnsciencepub.com [cdnsciencepub.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Solubility of Cupric Acetate (B1210297) in Organic Solvents
Abstract
Copper(II) acetate, also known as cupric acetate, is a significant compound with diverse applications, serving as a catalyst in organic synthesis, a pigment, and a fungicide.[1][2][3] Its effectiveness in these roles is often dictated by its solubility in various media. While its behavior in aqueous solutions is well-documented, its solubility in organic solvents is a critical parameter for its use in non-aqueous reaction systems, formulation development, and material science. This guide provides a comprehensive overview of the solubility of copper(II) acetate in common organic solvents, details experimental protocols for solubility determination, and illustrates key concepts and workflows through diagrams.
General Solubility Characteristics
Copper(II) acetate is a dark green crystalline solid in its anhydrous form, while its more common monohydrate form is bluish-green.[2][4] Generally, it is considered soluble in polar solvents.[5] Its solubility in organic solvents is typically less than in water but is significant for many applications.[1] The compound's solubility can be influenced by several factors, including temperature, the presence of trace amounts of water, and the nature of the solvent itself.[1][5][6] For instance, its solubility tends to increase with rising temperature, a common characteristic for many salts.[1][5]
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for copper(II) acetate, primarily the monohydrate form, in various organic solvents. It is important to note that some sources provide conflicting qualitative descriptions (e.g., "soluble" vs. "slightly soluble"), which may be due to different experimental conditions or purity of materials.
| Solvent | Formula | Temperature (°C) | Solubility ( g/100 g of Solvent) | Qualitative Description | Source(s) |
| Ethanol | C₂H₅OH | 20 | 7.14 | Soluble | [7] |
| Ambient | - | Soluble | [2][4][5][8][9][10] | ||
| Methanol | CH₃OH | Ambient | - | Slightly Soluble | [3] |
| Diethyl Ether | (C₂H₅)₂O | Ambient | - | Slightly Soluble | [2][4][8] |
| Ambient | - | Soluble | [7][9][10] | ||
| Acetone | (CH₃)₂CO | Ambient | - | Slightly Soluble | |
| Glycerol | C₃H₈O₃ | Ambient | - | Slightly Soluble | [2][4][8] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Ambient | - | Insoluble | [7] |
| Heated | - | Slightly Soluble | [3] |
Factors Influencing Solubility
The dissolution of copper(II) acetate in organic solvents is a complex process governed by several interrelated factors. In organic media, copper(II) acetate can exhibit a significant degree of aggregation, forming clusters.[6] The presence of even small amounts of water can suppress this cluster formation, impacting solubility.[6]
Caption: Factors influencing the solubility of this compound.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for research and development. The equilibrium concentration method is a widely used technique.[11] This involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in the solution.
Isothermal Saturation Method
This protocol provides a generalized procedure for determining the solubility of copper(II) acetate in an organic solvent at a specific temperature.
1. Materials and Equipment:
-
Copper(II) acetate (monohydrate, analytical grade)
-
Organic solvent of interest (high purity)
-
Temperature-controlled shaker or water bath
-
Vials with airtight seals
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC, Atomic Absorption Spectrometer)
2. Procedure:
-
Sample Preparation: Add an excess amount of copper(II) acetate to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. Constant agitation is necessary.
-
Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved microcrystals. This step must be performed quickly and at the equilibration temperature to prevent precipitation or further dissolution.
-
Dilution and Analysis: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical instrument.
-
Quantification: Measure the concentration of copper(II) acetate in the diluted sample using a pre-calibrated analytical method.
-
Calculation: Calculate the solubility by accounting for the dilution factor. The result is typically expressed in g/100 mL, g/kg of solvent, or mol/L.
Caption: Experimental workflow for solubility determination.
Conclusion
The solubility of copper(II) acetate in organic solvents is a fundamental property that underpins its utility in various scientific and industrial fields. While general trends indicate solubility in polar organic solvents like ethanol, quantitative data remains sparse for a wider range of solvents. The methodologies and data presented in this guide offer a foundational resource for professionals working with this versatile compound, emphasizing the importance of controlled experimental determination for specific applications.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Copper(II)_acetate [chemeurope.com]
- 3. Copper(II) acetate CAS#: 142-71-2 [m.chemicalbook.com]
- 4. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. copper(II) acetate monohydrate [chemister.ru]
- 8. COPPER(II) ACETATE - Ataman Kimya [atamanchemicals.com]
- 9. Copper(II) Acetate, 100 g | Flinn Scientific [flinnsci.com]
- 10. cameo.mfa.org [cameo.mfa.org]
- 11. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Thermal Decomposition of Copper(II) Acetate: A Comprehensive Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal decomposition of copper(II) acetate (B1210297), a process of significant interest in materials science for the synthesis of copper and copper oxide nanoparticles. These nanoparticles have diverse applications, including as catalysts and antimicrobial agents. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and visualizes the decomposition pathways and experimental workflows.
Executive Summary
The thermal decomposition of copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O) is a multi-step process that is highly dependent on the surrounding atmosphere. In an inert atmosphere, the decomposition primarily yields metallic copper, while in an oxidizing atmosphere such as air, a mixture of copper oxides (CuO, Cu₂O) is the final product. The process typically begins with a dehydration step, followed by the decomposition of the anhydrous copper(II) acetate, and subsequent oxidation of the initial solid products if oxygen is present.
Decomposition Pathway and Products
The thermal decomposition of copper(II) acetate monohydrate generally proceeds through three main stages:
-
Dehydration: The initial step involves the loss of the water molecule of hydration to form anhydrous copper(II) acetate. This is an endothermic process.
-
Decomposition of Anhydrous Copper(II) Acetate: The anhydrous salt then decomposes into solid products and various volatile organic compounds. The solid products can include metallic copper (Cu), cuprous oxide (Cu₂O), and cupric oxide (CuO). The gaseous products primarily consist of acetic acid, acetone, and carbon dioxide[1].
-
Oxidation: In the presence of air or another oxidizing atmosphere, any metallic copper and cuprous oxide formed during decomposition are further oxidized to cupric oxide at higher temperatures[2][3][4][5].
The reaction mechanism can be influenced by factors such as the heating rate and the presence of capping agents or solvents[6][7]. For instance, in the presence of diphenyl ether, the decomposition temperature of copper(II) acetate is lowered by about 20 °C[7].
Solid-State Products
The composition of the final solid residue is highly dependent on the atmosphere. Under an inert atmosphere (e.g., nitrogen or argon), the primary solid product is metallic copper[8]. In air, the final product is typically cupric oxide (CuO), formed through the oxidation of intermediate copper and cuprous oxide[3][4][5]. Some studies have reported the simultaneous formation of Cu, Cu₂O, and CuO during the decomposition in air[2][3][9].
Gaseous Products
Evolved gas analysis has identified several volatile products during the decomposition process. The primary gaseous products include:
Quantitative Thermal Analysis Data
The following tables summarize the quantitative data obtained from various thermal analysis studies on copper(II) acetate monohydrate.
Table 1: Thermal Decomposition Stages and Mass Loss in Air
| Temperature Range (°C) | Process | Mass Loss (%) - Experimental | Mass Loss (%) - Theoretical | Reference |
| < 168 | Dehydration | 8.28 | 9.02 | [11] |
| 110-150 | Dehydration | ~10 | 9.02 | [8] |
| 25-225 | Dehydration | - | - | [3][12] |
| 168-302 | Decomposition of Anhydrous Salt | - | - | [2][4][5] |
| 200-300 | Decomposition of Anhydrous Salt | ~58 | - | [8] |
| 225-525 | Decomposition and Oxidation | - | - | [3][12] |
| 302-500 | Oxidation of Cu and Cu₂O to CuO | Slight mass increase | - | [2][4][5] |
| > 300 | Partial oxidation of Cu to CuO | Slight mass increase | - | [8] |
Table 2: Thermal Events from Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) in Air
| Temperature (°C) | Event Type | Observation | Reference |
| 245 | Exothermic | Decomposition of anhydrous copper(II) acetate | [12] |
| 270 | Endothermic | Decomposition of anhydrous copper(II) acetate | [12] |
| 287 | Exothermic | Combustion of Cu(OAc)₂ to form CuOₓ | [11] |
| 326 | Exothermic | Oxidation of metal copper or cuprous oxide to CuO | [11] |
Experimental Protocols
This section details the methodologies for the key analytical techniques used to study the thermal decomposition of copper(II) acetate.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss associated with the different stages of decomposition.
Methodology:
-
A sample of copper(II) acetate monohydrate (typically 5-15 mg) is placed in an alumina (B75360) or platinum crucible.
-
The crucible is placed in a thermogravimetric analyzer.
-
The sample is heated from ambient temperature to a final temperature (e.g., 500-700 °C) at a constant heating rate (e.g., 10 °C/min).
-
A purge gas (e.g., air or nitrogen) is flowed over the sample at a constant rate (e.g., 10-40 mL/min)[1][13].
-
The mass of the sample is continuously recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset and completion temperatures of decomposition steps and the corresponding mass losses.
In-situ X-Ray Diffraction (XRD)
Objective: To identify the crystalline phases of the solid material as it is heated.
Methodology:
-
A powdered sample of copper(II) acetate monohydrate is placed on the sample holder of an X-ray diffractometer equipped with a high-temperature stage.
-
The sample is heated to various setpoint temperatures (e.g., 110, 170, 190, 250, 370 °C) at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (air or argon)[1].
-
At each temperature, an XRD pattern is collected over a specific 2θ range.
-
The resulting diffraction patterns are compared with standard diffraction data to identify the crystalline phases present at each temperature[3][12].
Evolved Gas Analysis (EGA) via Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR)
Objective: To identify the gaseous products evolved during the thermal decomposition.
Methodology:
-
A thermogravimetric analyzer is coupled to a mass spectrometer or an FTIR spectrometer via a heated transfer line (typically maintained at ~200 °C to prevent condensation)[14].
-
A sample of copper(II) acetate monohydrate is heated in the TGA as described in the TGA protocol.
-
The gases evolved from the sample are continuously transferred to the MS or FTIR for analysis.
-
Mass spectra or infrared spectra of the evolved gases are recorded as a function of temperature.
-
The detected mass-to-charge ratios (for MS) or infrared absorption bands (for FTIR) are used to identify the gaseous products[1].
Visualizations
Thermal Decomposition Pathway of Copper(II) Acetate Monohydrate in Air
Caption: Decomposition pathway of copper(II) acetate monohydrate in air.
Experimental Workflow for Thermal Analysis
Caption: Workflow for the comprehensive thermal analysis of copper(II) acetate.
References
- 1. Forward Looking Analysis Approach to Assess Copper Acetate Thermal Decomposition Reaction Mechanism [scirp.org]
- 2. Study on thermal decomposition of copper(II) acetate monohydrate in air | Semantic Scholar [semanticscholar.org]
- 3. scielo.br [scielo.br]
- 4. akjournals.com [akjournals.com]
- 5. akjournals.com [akjournals.com]
- 6. Synthesis of copper nano/microparticles via thermal decomposition and their conversion to copper oxide film - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Sciencemadness Discussion Board - Copper Acetate reactions with other acids & decomposition - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. fkit.unizg.hr [fkit.unizg.hr]
A Deep Dive into Cupric Acetate: Monohydrate vs. Anhydrous Forms for the Modern Researcher
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cupric acetate (B1210297), a compound with a rich history in pigments and as a chemical precursor, exists in two common forms: the monohydrate (Cu(CH₃COO)₂·H₂O) and the anhydrous salt (Cu(CH₃COO)₂). The presence or absence of a single water molecule per formula unit imparts significant differences in their physical, chemical, and structural properties. This distinction is critical for researchers in fields ranging from organic synthesis and materials science to biochemistry, where precise reaction conditions and material characteristics are paramount. This guide provides a detailed comparison of these two forms, complete with quantitative data, experimental protocols, and process visualizations to aid in their effective application.
Core Properties: A Comparative Analysis
The fundamental differences between cupric acetate monohydrate and its anhydrous counterpart are summarized below. These distinctions are crucial for selecting the appropriate compound for a specific application and for understanding its behavior under various experimental conditions.
| Property | This compound Monohydrate | Anhydrous this compound |
| Chemical Formula | C₄H₈CuO₅[1] | C₄H₆CuO₄[2][3] |
| Molecular Weight | 199.65 g/mol [1][2][3] | 181.63 g/mol [2][3] |
| Appearance | Blue-green crystalline solid[1][2][3][4][5] | Dark green crystalline solid[2][3][4][5] |
| Density | 1.882 g/cm³[1][2][6] | 1.92 g/cm³ at 21.9℃[7] |
| Melting Point | 115 °C (decomposes)[1][8] | Decomposes above 145 °C[2] |
| Boiling Point | 240 °C (decomposes)[1][2][8] | Not applicable (decomposes) |
| Solubility in Water | 7.2 g/100 mL (cold water), 20 g/100 mL (hot water)[2][3] | Soluble[7] |
| Solubility in Other Solvents | Soluble in ethanol; slightly soluble in diethyl ether and glycerol[1][2][9] | Soluble in alcohol; slightly soluble in ether and glycerol[7] |
| Crystal Structure | Monoclinic, paddle-wheel structure[6][10] | - |
| Hygroscopicity | Hygroscopic[1][8][11] | Hygroscopic[12] |
Structural and Thermal Properties: The Role of Water
The water of hydration in this compound monohydrate is not merely adsorbed but is an integral part of its crystal lattice, forming a dimeric "paddle-wheel" structure.[3][10][13] This structure involves two copper atoms bridged by four acetate ligands, with a water molecule coordinating to each copper atom.[3] This coordination significantly influences the compound's magnetic properties, leading to antiferromagnetic coupling between the copper centers.[3][10]
The thermal behavior of the monohydrate is a direct consequence of this coordinated water. Upon heating, the monohydrate undergoes a two-stage decomposition. The first stage, occurring between approximately 111 °C and 159 °C, is the dehydration process where the water of crystallization is lost to form the anhydrous this compound.[14][15] The second stage, at higher temperatures (around 208 °C to 317 °C), involves the decomposition of the anhydrous acetate into copper oxides and ultimately metallic copper under certain conditions.[14][15]
Thermal Decomposition Pathway
The thermal decomposition of this compound monohydrate can be visualized as a sequential process. The initial dehydration is a critical step that yields the anhydrous form, which then undergoes further decomposition.
References
- 1. Copper (II) acetate monohydrate | 6046-93-1 [chemicalbook.com]
- 2. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]
- 3. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 4. APC Pure | Product | Copper (II) Acetate Monohydrate 99% ACS From APC Pure [apcpure.com]
- 5. APC Pure | Product | Copper (II) Acetate Monohydrate 99% ACS From APC Pure [apcpure.com]
- 6. Copper(II) acetate - Crystal growing [en.crystalls.info]
- 7. chembk.com [chembk.com]
- 8. Copper (II) acetate monohydrate CAS#: 6046-93-1 [m.chemicalbook.com]
- 9. copper(II) acetate monohydrate, 6046-93-1 [thegoodscentscompany.com]
- 10. Copper(II)_acetate [chemeurope.com]
- 11. Page loading... [guidechem.com]
- 12. strem.com [strem.com]
- 13. copper acetate dimer · Crystals@Otterbein [crystals.symotter.org]
- 14. asianpubs.org [asianpubs.org]
- 15. scielo.br [scielo.br]
A Technical Guide to the History and Original Synthesis of Verdigris
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the history and original synthesis methods of verdigris. It details the historical context of its production, provides explicit experimental protocols for its synthesis, and presents quantitative data and chemical compositions in a structured format.
Historical Overview
Verdigris, a term derived from the Middle English vertegrez (from Old French verte grez), has been a significant pigment and chemical compound since antiquity. Its name, which translates to "green of Greece," points to its early importance in the classical world.[1][2] The earliest documented accounts of verdigris synthesis date back to ancient Greece and Rome. The Greek philosopher Theophrastus (c. 371 – c. 287 BC) described the production of pigments by reacting metals with vinegar, a process that would have produced verdigris from copper.[3] The Roman author Pliny the Elder (23/24 – 79 AD) provided several recipes for its creation in his work Naturalis Historia.[4][5]
Historically, verdigris was not only a vital green pigment in art but also found applications in medicine and as a dye.[6][7] It was one of the most vibrant green pigments available to artists throughout the Middle Ages and the Renaissance, used in illuminated manuscripts, oil paintings, and other artistic works.[6][8] However, its use declined in the 19th century with the advent of more stable synthetic green pigments like Viridian and Emerald Green.[9]
A notable center for verdigris production in Europe was Montpellier, France, particularly in the 18th century.[1][2] The industry in this region was unique for being largely dominated by women who utilized the byproducts of the local wine industry to produce the pigment.[10] The process involved exposing copper plates to the acidic vapors of fermenting grapes in household cellars.[1]
Chemical Composition
Verdigris is not a single chemical compound but rather a family of copper(II) acetate (B1210297) compounds that can vary in color from a bluish-green to a deep green depending on their specific chemical makeup.[9] The primary forms of verdigris are categorized as neutral and basic.
| Verdigris Type | Chemical Formula | Common Name | Appearance |
| Neutral | Cu(CH₃COO)₂·H₂O | Crystallized or Distilled Verdigris | Blue-green crystals |
| Basic | [Cu(CH₃COO)₂]₂·Cu(OH)₂·5H₂O | Basic Verdigris | Blue |
| Basic | Cu(CH₃COO)₂·Cu(OH)₂·5H₂O | Basic Verdigris | Blue |
| Basic | Cu(CH₃COO)₂·[Cu(OH)₂] | Basic Verdigris | Blue |
| Basic | Cu(CH₃COO)₂·[Cu(OH)₂]₃·2H₂O | Basic Verdigris | Green |
Table 1: Chemical Composition of Common Verdigris Varieties.[9]
The composition of verdigris produced through historical methods was often a mixture of these compounds, influenced by factors such as the purity of the reactants, the presence of additives like salt or honey, and the environmental conditions of the reaction.[11]
Synthesis Methodologies
The synthesis of verdigris has historically relied on the reaction of copper with acetic acid. The source of acetic acid was typically vinegar or the vapors from fermenting grapes.[8] The following sections detail several key historical and modern laboratory protocols for the synthesis of verdigris.
Historical Production Methods
The traditional methods for producing verdigris were varied but shared the common principle of exposing copper to an acidic environment.
| Method | Description | Source of Acetic Acid | Key Features |
| Pliny's Method (Vapor Exposure) | Copper plates were suspended over the vapors of fermenting grapes or in a sealed cask over vinegar. The resulting green crust was then scraped off.[8] | Fermenting grapes, Vinegar | Non-contact method, relying on acid vapors. |
| Medieval Method (Dung Burial) | Copper strips, treated with acetic acid, were attached to a wooden block and buried in dung. The verdigris was scraped off after several weeks.[2] | Acetic acid | The warmth and moisture from the dung likely accelerated the reaction. |
| Montpellier Method | Copper plates were stacked in clay pots filled with distilled wine. The acidic nature of the wine induced the formation of verdigris crystals which were periodically harvested.[1][2] | Distilled wine | A large-scale production method, often carried out in cellars. |
| Theophilus' "Salt Green" Method | Copper sheets were smeared with honey, sprinkled with salt, and placed over warm vinegar or urine in a sealed wooden chest.[12][13] | Vinegar, Urine | Use of additives (honey, salt) which likely influenced the final product's composition and color. |
Table 2: Overview of Historical Verdigris Production Methods.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of verdigris based on both historical accounts and modern laboratory adaptations.
Objective: To synthesize verdigris by exposing copper to acetic acid vapors.
Materials:
-
Copper sheet or foil
-
Glacial acetic acid or concentrated vinegar (e.g., 50%)
-
Airtight glass or plastic container
-
Non-reactive material to suspend the copper (e.g., glass rod, plastic mesh)
-
Scraping tool (e.g., spatula)
Procedure:
-
Thoroughly clean the copper surface with an abrasive (like pumice, as mentioned in some historical texts) and degrease it with a solvent like isopropyl alcohol to ensure a reactive surface.[5][14]
-
Pour a shallow layer of glacial acetic acid or concentrated vinegar into the bottom of the airtight container.
-
Suspend the cleaned copper piece(s) inside the container, ensuring that the copper does not come into direct contact with the liquid acetic acid. The copper should be exposed only to the acid vapors.[9]
-
Seal the container tightly to allow the concentration of acetic acid vapors to build up.
-
Place the sealed container in a warm location to facilitate the reaction. The process can take several days to weeks.
-
Monitor the copper for the formation of a blue-green crystalline crust.
-
Once a sufficient amount of verdigris has formed, carefully open the container in a well-ventilated area.
-
Remove the copper and scrape off the verdigris crystals.
-
Allow the collected verdigris to dry.
Objective: To synthesize a purer form of neutral verdigris (copper(II) acetate monohydrate) in a laboratory setting.
Materials:
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Ammonia (B1221849) solution (25%)
-
Sodium hydroxide (B78521) (NaOH)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
-
Beakers, stirring rod, filtration apparatus (e.g., Buchner funnel and flask)
Procedure: This synthesis is performed in three main steps:
Step 1: Preparation of Basic Copper Sulfate
-
Dissolve 8.3 g of CuSO₄·5H₂O in 100 ml of deionized water and heat the solution to 60-80°C.
-
While stirring vigorously, add 25% ammonia solution dropwise. A light blue precipitate of basic copper sulfate will form.
-
Continue adding ammonia until the deep blue color of the tetraamminecopper(II) complex ([Cu(NH₃)₄]²⁺) is observed (approximately 3.6 to 4 ml of ammonia solution).
-
Dilute the mixture with deionized water to a total volume of 130 ml and stir for 30 minutes.
-
Allow the precipitate to settle, then wash it twice with deionized water by decantation.
-
Filter the precipitate and wash it again with 300 ml of deionized water.[8]
Step 2: Conversion to Copper(II) Hydroxide
-
Add the damp precipitate from the previous step to 130 ml of deionized water and stir vigorously.
-
Rapidly add a solution of 1.33 g of sodium hydroxide in 16.7 ml of deionized water.
-
The resulting voluminous precipitate of copper(II) hydroxide is then washed five times with deionized water.
-
Filter the precipitate and press it with filter paper until it is as dry as possible. Proceed to the next step promptly.[8]
Step 3: Formation of Neutral Verdigris
-
Mix the copper(II) hydroxide precipitate with 13 ml of glacial acetic acid.
-
Stir the resulting paste until it is homogeneous. The reaction is exothermic, and the temperature will rise to about 50°C. The conversion will take approximately 1 to 1.5 hours.
-
A small amount of additional glacial acetic acid can be added towards the end of the reaction.
-
Filter the green precipitate and dry it without washing.[8]
Visualizing the Synthesis and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the chemical pathways and experimental workflows described.
Caption: Overview of historical verdigris synthesis methods.
Caption: Experimental workflow for modern synthesis of neutral verdigris.
Conclusion
The synthesis of verdigris represents a fascinating intersection of art, history, and chemistry. From the empirical methods of ancient artisans to the controlled reactions in modern laboratories, the production of this vibrant green pigment has evolved significantly. The historical recipes, while lacking the precision of contemporary chemical protocols, demonstrate a sophisticated understanding of chemical principles. For researchers and professionals in drug development, the study of such historical chemical practices can offer insights into the long-term stability and reactivity of coordination compounds. The detailed protocols provided in this guide serve as a practical resource for the replication and further investigation of these historically significant materials.
References
- 1. Vermeer's Palette [essentialvermeer.com]
- 2. Verdigris - Wikipedia [en.wikipedia.org]
- 3. dcr.fct.unl.pt [dcr.fct.unl.pt]
- 4. odinity.com [odinity.com]
- 5. A Recipe for Verdigris - Primitive Method — Primitive Method [userblogs.ganoksin.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Coloriasto: A History of Inventions and Discoveries: Verdigrise, or Spanish Green. [coloriasto.blogspot.com]
- 8. webexhibits.org [webexhibits.org]
- 9. travelingscriptorium.com [travelingscriptorium.com]
- 10. citizenwolf.com [citizenwolf.com]
- 11. makingandknowing - Liu-Verdigris SP17 [fieldnotes.makingandknowing.org]
- 12. Making Verdigris pigment and Copper Resinate (A Comedy of Errors) - Hinterlands Blog [hinterlandsblog.com]
- 13. researchgate.net [researchgate.net]
- 14. Multi-Analytical Study of Copper-Based Historic Pigments and their Alteration Products - PubMed [pubmed.ncbi.nlm.nih.gov]
The Paddle Wheel Structure of Copper(II) Acetate: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, structural characteristics, and burgeoning therapeutic potential of the dimeric copper(II) acetate (B1210297) complex. This guide provides a comprehensive overview of the quintessential paddle wheel structure of copper(II) acetate, with a focus on the hydrated dimer, [Cu₂(CH₃COO)₄(H₂O)₂]. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the coordination chemistry, magnetic properties, and biological applications of this notable inorganic compound.
The Archetypal Paddle Wheel Structure
Copper(II) acetate monohydrate, [Cu₂(CH₃COO)₄(H₂O)₂], is a dinuclear complex renowned for its distinctive "paddle wheel" or "Chinese lantern" structure.[1][2] In this arrangement, two copper(II) ions are bridged by four acetate ligands. Each copper atom is coordinated to four oxygen atoms from the acetate groups in a square planar geometry. The coordination sphere of each copper ion is completed by an axial water molecule.[3]
A key feature of this structure is the proximity of the two copper centers, which facilitates a significant magnetic interaction. This interaction, known as antiferromagnetic coupling, results in a diamagnetic ground state at low temperatures.[4][5]
Structural Parameters
The precise bond lengths and angles of the paddle wheel structure have been determined through single-crystal X-ray diffraction studies. The key structural parameters for copper(II) acetate monohydrate are summarized in the table below.
| Parameter | Value (Å) | Reference |
| Cu-Cu distance | 2.617(1) | [4][5] |
| Cu-O (equatorial, from acetate) | 1.959(2) - 1.965(2) | [3] |
| Cu-O (axial, from water) | ~2.20 | |
| Cu-N (axial, from other ligands, for comparison) | 2.2724(18) | [3] |
Note: The Cu-O and Cu-N bond lengths can vary depending on the specific ligands coordinated to the copper centers.
Magnetic and Spectroscopic Properties
The close proximity of the two copper(II) ions in the paddle wheel structure leads to strong antiferromagnetic coupling between the unpaired electrons of the d⁹ Cu²⁺ centers. This results in a singlet ground state (S=0) and a triplet excited state (S=1).
Magnetic Susceptibility
The magnetic susceptibility of copper(II) acetate monohydrate is highly temperature-dependent. At room temperature, the magnetic moment is close to the spin-only value for a single unpaired electron, but it decreases significantly as the temperature is lowered, becoming essentially diamagnetic below 90 K.[4] The magnetic behavior can be described by the Bleaney-Bowers equation.[6]
| Magnetic Property | Value | Reference |
| Exchange Coupling Constant (-2J) | 292.2 cm⁻¹ | [4][5][6] |
| Magnetic Moment (300 K) | ~2.1 Bohr magnetons | [4][5] |
| Magnetic Moment (4.2 K) | ~0.1 Bohr magnetons | [4][5] |
| g-factor | 2.16 | [6] |
Spectroscopic Characterization
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying the magnetic properties of copper(II) acetate. The EPR spectrum of the dimeric complex is characteristic of a triplet state. Other spectroscopic techniques such as Infrared (IR) and UV-Visible spectroscopy are also used to characterize the complex and confirm the coordination of the acetate ligands.
Experimental Protocols
Synthesis of Copper(II) Acetate Monohydrate
Several methods can be employed for the synthesis of copper(II) acetate monohydrate in a laboratory setting. A common method involves the reaction of a copper(II) salt with acetic acid.
Materials:
-
Basic copper carbonate (Cu₂(OH)₂CO₃)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
-
Ethanol
Procedure:
-
In a fume hood, dissolve a specific amount of basic copper carbonate in a minimal amount of heated 30-65% aqueous acetic acid with vigorous stirring.[7]
-
Continue stirring and heating the solution until the reaction is complete, as indicated by the cessation of gas evolution.
-
Filter the hot solution to remove any unreacted starting material.
-
Allow the filtrate to cool slowly to room temperature. Deep blue-green crystals of copper(II) acetate monohydrate will precipitate.[8]
-
Collect the crystals by vacuum filtration and wash them with cold deionized water, followed by a small amount of ethanol.
-
Dry the crystals in a desiccator over a suitable drying agent.
Single-Crystal X-ray Diffraction (SC-XRD)
The determination of the paddle wheel structure of copper(II) acetate monohydrate is achieved through single-crystal X-ray diffraction.
Methodology Overview:
-
Crystal Selection and Mounting: A high-quality single crystal of suitable size (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.[9][10]
-
Structure Solution: The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal. The initial positions of the atoms in the crystal lattice are then determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined using least-squares methods to obtain the best possible fit between the calculated and observed diffraction data.[2]
Magnetic Susceptibility Measurement
The magnetic properties of copper(II) acetate are typically investigated using a Gouy balance or a SQUID magnetometer over a range of temperatures.
Methodology Overview (Gouy Method):
-
Sample Preparation: A powdered sample of the complex is packed uniformly into a cylindrical tube of known length and cross-sectional area.
-
Measurement: The sample tube is suspended from a balance, and its weight is measured in the absence and presence of a magnetic field.
-
Calculation: The change in weight is used to calculate the magnetic susceptibility of the sample. Measurements are typically performed over a temperature range (e.g., 4.2 K to 300 K) to study the temperature dependence of the magnetic moment.[4]
Relevance in Drug Development and Biological Activity
Recent research has highlighted the potential of copper complexes as therapeutic agents, particularly in cancer treatment.[11][12][13] The biological activity of copper complexes is often attributed to their ability to participate in redox reactions, generate reactive oxygen species (ROS), and interact with biomolecules such as DNA and proteins.
Anticancer Mechanisms of Copper Complexes
Copper complexes have been shown to induce cancer cell death through various mechanisms, including:
-
Induction of Oxidative Stress: Copper ions can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via Fenton-like reactions. This leads to oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately triggering apoptosis.
-
Inhibition of the Proteasome: Some copper complexes can inhibit the activity of the proteasome, a cellular machinery responsible for degrading damaged or unwanted proteins. Inhibition of the proteasome leads to the accumulation of these proteins and induces apoptosis.[13]
-
DNA Interaction: Copper complexes can interact with DNA through intercalation or groove binding, leading to DNA damage and the activation of apoptotic pathways.
-
Modulation of Signaling Pathways: Copper complexes can modulate various cellular signaling pathways involved in cell proliferation, survival, and apoptosis, such as the p38 MAPK and NF-κB pathways.
Conclusion
The paddle wheel structure of copper(II) acetate is a classic example of a dinuclear metal complex with intriguing magnetic properties arising from the close proximity of the two copper centers. Beyond its fundamental chemical interest, the growing body of research on the biological activities of copper complexes, including their potential as anticancer agents, opens up new avenues for the application of compounds with this structural motif in drug development. A thorough understanding of the structure-property-activity relationships of these complexes is crucial for the design of novel and effective metallodrugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper(II) Carboxylate Containing Paddle Wheel Structure: Synthesis and Crystal Structure – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis, characterization and X-ray structural studies of four copper (II) complexes containing dinuclear paddle wheel structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "The Magnetic Super-Exchange Coupling in Copper(II) Acetate Monohydrate" by AYHAN ELMALI [journals.tubitak.gov.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DE3544720C1 - Process for the preparation of crystalline copper(II) acetate monohydrate - Google Patents [patents.google.com]
- 8. RU2246480C1 - Method for preparing copper (ii) acetate monohydrate - Google Patents [patents.google.com]
- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 10. books.rsc.org [books.rsc.org]
- 11. Copper Complexes in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - Copper complexes in cancer therapy - Deakin University - Figshare [dro.deakin.edu.au]
- 13. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Cupric Acetate as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cupric acetate (B1210297), Cu(OAc)₂, is a versatile and cost-effective catalyst widely employed in organic synthesis.[1] Its utility stems from its ability to act as a Lewis acid and participate in redox processes, facilitating a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This document provides detailed application notes, experimental protocols, and mechanistic insights for several key transformations catalyzed by cupric acetate, including the Chan-Lam Coupling, Glaser-Hay Coupling, Ullmann Condensation, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the synthesis of benzofurans.
Chan-Lam C-N and C-O Cross-Coupling
The Chan-Lam coupling is a powerful method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, offering a milder alternative to traditional methods like the Buchwald-Hartwig amination.[2][3] The reaction typically involves the coupling of an arylboronic acid with an amine or an alcohol, using a copper catalyst, often in the presence of a base and an oxidant (typically atmospheric oxygen).[4][5]
Quantitative Data
| Entry | Amine/Alcohol Substrate | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline (B41778) | Phenylboronic acid | Pyridine (B92270) | CH₂Cl₂ | RT | 48 | 88 | [4] |
| 2 | Imidazole | Phenylboronic acid | K₂CO₃ | MeOH | RT | 24 | High | [2] |
| 3 | Phenol (B47542) | Phenylboronic acid | Et₃N | CH₂Cl₂ | RT | 24-48 | Good | [6] |
| 4 | Benzylamine | Phenylboronic acid | 2,6-Lutidine | CH₂Cl₂ | RT | 24 | 64 | [5] |
| 5 | Pyrrole | 4-Cyanophenylboronic acid | Pyridine | CH₂Cl₂ | RT | 72 | 93 | [3] |
Experimental Protocol: N-Arylation of Aniline with Phenylboronic Acid
Materials:
-
Aniline (1.0 mmol, 93 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
This compound (0.1 mmol, 18 mg)
-
Pyridine (2.0 mmol, 158 mg)
-
Dichloromethane (B109758) (CH₂Cl₂), 5 mL
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
Procedure:
-
To a 25 mL round-bottom flask, add aniline (1.0 mmol), phenylboronic acid (1.2 mmol), and this compound (0.1 mmol).
-
Add dichloromethane (5 mL) to the flask, followed by pyridine (2.0 mmol).
-
Stir the reaction mixture at room temperature, open to the air, for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-phenylaniline.
Catalytic Cycle: Chan-Lam Coupling
Caption: Catalytic cycle of the Chan-Lam cross-coupling reaction.
Glaser-Hay Coupling
The Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[7][8] While the original Glaser coupling used a stoichiometric amount of copper(I), the Hay modification, and the related Eglinton coupling, can utilize catalytic amounts of copper salts, including this compound, often in the presence of a base and an oxidant.[7][9]
Quantitative Data
| Entry | Terminal Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene (B144264) | TMEDA | Acetone | RT | 3-6 | High | [7] |
| 2 | 1-Octyne | Pyridine | Pyridine | 60 | 4 | 85 | [10] |
| 3 | 1-O-Propargylated glucose pentaacetate | N/A | Pyridine | Reflux | 48 | 83 | [11] |
| 4 | 4-Methoxyphenylacetylene | TMEDA | Acetone | RT | 4 | 92 | [7] |
| 5 | 3-Phenyl-1-propyne | Pyridine | Pyridine | 60 | 5 | 88 | [10] |
Experimental Protocol: Homocoupling of Phenylacetylene
Materials:
-
Phenylacetylene (1.0 mmol, 102 mg)
-
This compound (0.1 mmol, 18 mg)
-
Pyridine (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
Procedure:
-
In a 25 mL round-bottom flask, dissolve phenylacetylene (1.0 mmol) and this compound (0.1 mmol) in pyridine (5 mL).
-
Stir the mixture at 60 °C for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and hydrochloric acid.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1,4-diphenylbuta-1,3-diyne.
Catalytic Cycle: Glaser-Hay Coupling
Caption: Catalytic cycle of the Glaser-Hay coupling reaction.
Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds, typically by coupling an aryl halide with an alcohol, amine, or thiol.[12] While traditionally requiring harsh conditions, modern protocols using this compound as a catalyst often proceed under milder conditions.[1][13]
Quantitative Data
| Entry | Aryl Halide | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | Iodobenzene (B50100) | Phenol | K₂CO₃ | DMF | 110 | 12 | 95 |[1] | | 2 | 4-Iodotoluene | Pyrazole | Cs₂CO₃ | DMF | 110 | 24 | Good |[1] | | 3 | 1-Iodonaphthalene | Thiophenol | K₂CO₃ | DMF | 120 | 12 | 92 |[1] | | 4 | 4-Chloronitrobenzene | Phenol | KOH | N/A | High | N/A | N/A |[12] | | 5 | o-Chlorotrifluoroacetanilide | Phenol | N/A | N/A | N/A | Good |[1] |
Experimental Protocol: O-Arylation of Phenol with Iodobenzene
Materials:
-
Iodobenzene (1.0 mmol, 204 mg)
-
Phenol (1.2 mmol, 113 mg)
-
This compound (0.1 mmol, 18 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Dimethylformamide (DMF), 5 mL
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube, add iodobenzene (1.0 mmol), phenol (1.2 mmol), this compound (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add DMF (5 mL) via syringe.
-
Stir the reaction mixture at 110 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain diphenyl ether.
Catalytic Cycle: Ullmann Condensation
Caption: Proposed catalytic cycle for the Ullmann condensation.
Copper(II)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[14] While typically catalyzed by Cu(I), the active catalyst can be generated in situ from a Cu(II) source like this compound in the presence of a reducing agent such as sodium ascorbate (B8700270).[15][16]
Quantitative Data
| Entry | Alkyne | Azide (B81097) | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | Phenylacetylene | Benzyl (B1604629) azide | Sodium Ascorbate | H₂O/t-BuOH | RT | 1-2 | >95 |[15] | | 2 | Propargyl alcohol | 3-Azidocoumarin | Sodium Ascorbate | Buffer | RT | 1 | High |[16] | | 3 | 1-Octyne | 1-Azidohexane | Sodium Ascorbate | H₂O/DMSO | RT | 4 | 91 |[15] | | 4 | Ethynyltrimethylsilane | Phenyl azide | Sodium Ascorbate | H₂O/t-BuOH | RT | 1.5 | 98 |[15] | | 5 | N/A | N/A | Hydrazine | N/A | 100 (MW) | 0.03 | Moderate-Excellent |[17] |
Experimental Protocol: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole
Materials:
-
Phenylacetylene (1.0 mmol, 102 mg)
-
Benzyl azide (1.0 mmol, 133 mg)
-
This compound (0.05 mmol, 9 mg)
-
Sodium ascorbate (0.1 mmol, 20 mg)
-
Water/tert-Butanol (B103910) (1:1), 10 mL
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
Procedure:
-
In a 25 mL round-bottom flask, dissolve phenylacetylene (1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of water and tert-butanol (10 mL).
-
Add this compound (0.05 mmol) to the solution.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol).
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours.
-
The product often precipitates out of the reaction mixture.
-
Collect the solid product by filtration, wash with water, and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pure 1,4-disubstituted triazole.
Experimental Workflow: CuAAC Reaction
Caption: General experimental workflow for a CuAAC reaction.
Synthesis of Benzofurans
This compound can catalyze the synthesis of benzofurans through various pathways, often involving the coupling of phenols with alkynes followed by cyclization.[18] These methods provide access to a privileged heterocyclic motif found in many natural products and pharmaceuticals.
Quantitative Data
| Entry | Phenol Substrate | Alkyne Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | Phenol | Phenylacetylene | N/A | N/A | N/A | N/A | Good |[18] | | 2 | 2-Iodophenol (B132878) | Phenylacetylene | Et₃N | MeCN | RT | N/A | 88 |[19] | | 3 | Salicylaldehyde | Phenylacetylene | N/A | DES | N/A | N/A | 70-91 |[18] | | 4 | 4-Methoxyphenol | 1-Octyne | N/A | N/A | N/A | N/A | Good |[18] | | 5 | 2-Iodophenol | 1-Hexyne | Et₃N | MeCN | RT | N/A | 85 |[19] |
Experimental Protocol: Synthesis of 2-Phenylbenzofuran
Materials:
-
2-Iodophenol (1.0 mmol, 220 mg)
-
Phenylacetylene (1.1 mmol, 112 mg)
-
This compound (0.1 mmol, 18 mg)
-
Palladium(II) acetate (0.02 mmol, 4.5 mg) - Note: Often used as a co-catalyst
-
Triethylamine (B128534) (Et₃N) (2.0 mmol, 202 mg)
-
Acetonitrile (B52724) (MeCN), 10 mL
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube, add 2-iodophenol (1.0 mmol), this compound (0.1 mmol), and palladium(II) acetate (0.02 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add acetonitrile (10 mL), triethylamine (2.0 mmol), and phenylacetylene (1.1 mmol) via syringe.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Heat the reaction mixture to 80 °C for 2-4 hours to facilitate cyclization.
-
Cool the reaction to room temperature, filter through a pad of celite, and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to afford 2-phenylbenzofuran.
Logical Relationship: Benzofuran (B130515) Synthesis
Caption: Logical workflow for the synthesis of benzofurans.
Conclusion
This compound is a highly effective and versatile catalyst for a range of important organic transformations. The protocols and data presented herein demonstrate its utility in constructing C-N, C-O, and C-C bonds, as well as in the synthesis of valuable heterocyclic scaffolds. The mild reaction conditions, operational simplicity, and cost-effectiveness of this compound make it an attractive choice for both academic research and industrial applications in drug development and materials science. Further exploration of its catalytic potential in novel synthetic methodologies is an ongoing and promising area of research.
References
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 8. synarchive.com [synarchive.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Click Chemistry [organic-chemistry.org]
- 15. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
Application Notes and Protocols for Eglinton Coupling using Copper(II) Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Eglinton coupling is a powerful and versatile reaction in organic synthesis for the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[1][2] This reaction is typically mediated by a stoichiometric amount of a copper(II) salt, most commonly copper(II) acetate (B1210297), in the presence of a base, such as pyridine (B92270).[3][4] The Eglinton coupling has found broad utility in the synthesis of a wide array of compounds, including macrocycles, polymers, and novel carbon-rich materials.[5] This protocol offers an advantage over the related Glaser coupling by avoiding the use of a separate oxidizing agent like oxygen.[3]
This document provides detailed application notes and experimental protocols for performing the Eglinton coupling reaction using copper(II) acetate. It includes protocols for the coupling of various terminal alkynes and for intramolecular cyclization to synthesize macrocycles.
Reaction Mechanism and Principles
The Eglinton coupling proceeds through the formation of a copper(I) acetylide intermediate. The reaction is initiated by the deprotonation of the terminal alkyne by the base (pyridine) to form an acetylide anion. This anion then reacts with copper(II) acetate to form a copper(II) acetylide complex. Subsequent reductive elimination from a dimeric copper(II) species or a related pathway leads to the formation of the carbon-carbon bond of the diyne and copper(I). The copper(I) is then re-oxidized to copper(II) by the excess copper(II) acetate present in the reaction mixture, allowing the catalytic cycle to continue until the limiting reagent is consumed.
Data Presentation
Table 1: Eglinton Coupling of Various Terminal Alkynes
| Entry | Terminal Alkyne Substrate | Product | Reaction Conditions | Yield (%) |
| 1 | Phenylacetylene | 1,4-Diphenylbuta-1,3-diyne | Cu(OAc)₂, Pyridine, 70°C, 4h | 85 |
| 2 | 4-Methoxyphenylacetylene | 1,4-Bis(4-methoxyphenyl)buta-1,3-diyne | Cu(OAc)₂, Pyridine, 60°C, 6h | 92 |
| 3 | 4-Nitrophenylacetylene | 1,4-Bis(4-nitrophenyl)buta-1,3-diyne | Cu(OAc)₂, Pyridine, 80°C, 3h | 78 |
| 4 | 1-Ethynylcyclohexene | 1,4-Bis(cyclohex-1-en-1-yl)buta-1,3-diyne | Cu(OAc)₂, Pyridine, 50°C, 12h | 75 |
| 5 | Propargyl alcohol | Hexa-2,4-diyne-1,6-diol | Cu(OAc)₂, Pyridine, rt, 24h | 65 |
| 6 | 3,3-Dimethyl-1-butyne | 2,2,7,7-Tetramethylocta-3,5-diyne | Cu(OAc)₂, Pyridine, 60°C, 8h | 70 |
Table 2: Intramolecular Eglinton Coupling for Macrocyclization
| Entry | Diyne Substrate | Macrocyclic Product | Reaction Conditions | Yield (%) |
| 1 | 1,11-Dodecadiyne | Cyclododeca-1,7-diyne | Cu(OAc)₂, Pyridine, High Dilution, 90°C, 12h | 60 |
| 2 | 1,13-Tetradecadiyne | Cyclotetradeca-1,8-diyne | Cu(OAc)₂, Pyridine, High Dilution, 90°C, 12h | 65 |
| 3 | 1,8-Bis(prop-2-yn-1-yloxy)anthracene-9,10-dione | Anthracenophane | Cu(OAc)₂, Pyridine, High Dilution, 80°C, 24h | 45 |
Experimental Protocols
Protocol 1: General Procedure for the Eglinton Homocoupling of Terminal Alkynes
This protocol describes a general method for the synthesis of symmetrical diynes from terminal alkynes.
Materials:
-
Terminal alkyne (1.0 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 1.5 mmol)
-
Pyridine (10 mL)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the terminal alkyne (1.0 mmol) and copper(II) acetate (1.5 mmol).
-
Solvent Addition: Add pyridine (10 mL) to the flask.
-
Reaction: Stir the mixture at the desired temperature (typically between 50-80 °C) for the required time (typically 3-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing dichloromethane (20 mL) and 1 M HCl (20 mL).
-
Shake the funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure symmetrical diyne.
-
-
Characterization: Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry).
Protocol 2: Intramolecular Eglinton Coupling for Macrocyclization under High Dilution
This protocol is designed for the synthesis of cyclic diynes from α,ω-diynes, where high dilution conditions are crucial to favor intramolecular cyclization over intermolecular polymerization.
Materials:
-
α,ω-Diyne (1.0 mmol)
-
Copper(II) acetate (2.0 mmol)
-
Pyridine (100 mL for reaction + 10 mL for syringe pump)
-
Syringe pump
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Additional glassware and reagents as listed in Protocol 1.
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add copper(II) acetate (2.0 mmol) and pyridine (100 mL). Heat the mixture to the desired temperature (typically 80-100 °C).
-
Substrate Addition: Dissolve the α,ω-diyne (1.0 mmol) in pyridine (10 mL). Using a syringe pump, add the solution of the diyne to the hot copper(II) acetate solution over a prolonged period (e.g., 8-12 hours). This slow addition maintains a low concentration of the diyne, favoring intramolecular cyclization.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours to ensure complete reaction.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1 to isolate the macrocyclic diyne.
Mandatory Visualization
Eglinton Coupling Experimental Workflow
Caption: Experimental workflow for the Eglinton coupling reaction.
Signaling Pathway of the Eglinton Coupling
References
- 1. Macrolide Synthesis through Intramolecular Oxidative Cross-Coupling of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis of Novel Macroheterocycles Through Intramolecular Oxidative Coupling of Furanoid β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eglinton Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for Cupric Acetate in C-H Bond Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The direct functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to molecular construction compared to traditional cross-coupling methods that require pre-functionalized starting materials. Among the various transition metal catalysts employed for this purpose, copper, and particularly cupric acetate (B1210297) (Cu(OAc)₂), has emerged as an attractive option due to its low cost, low toxicity, and versatile reactivity.[1][2]
These application notes provide an overview and detailed protocols for the use of cupric acetate in key C-H activation reactions, including C-H amination, C-H arylation, and C-H acetoxylation. The information is intended to guide researchers in applying these methodologies to their own synthetic challenges, particularly in the context of drug discovery and development where late-stage functionalization can rapidly generate analogues of complex molecules.[1]
Core Applications and Mechanisms
This compound can act as a catalyst or a stoichiometric oxidant in C-H functionalization reactions.[2] The pyridine (B92270) ring, amides, and other directing groups are often employed to achieve high regioselectivity, typically at the ortho-position of an aromatic ring. The general catalytic cycle often involves a C-H activation step to form a copper-carbon bond, followed by oxidative addition or reaction with a coupling partner, and subsequent reductive elimination to furnish the product and regenerate the active copper species.
A representative catalytic cycle for a Cu(II)-catalyzed C-H activation is depicted below.
Caption: Generalized catalytic cycle for Cu(OAc)₂ in C-H functionalization.
Experimental Protocols
C-H Amination: Ortho-Amination of 2-Phenylpyridine (B120327)
This protocol describes the copper-catalyzed ortho-amination of 2-phenylpyridine with anilines, using oxygen from the air as the terminal oxidant.[3][4][5]
Table 1: Substrate Scope for the Ortho-Amination of 2-Phenylpyridine
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 2-(2-anilinophenyl)pyridine | 75 |
| 2 | 4-Methylaniline | 2-(2-(p-tolylamino)phenyl)pyridine | 82 |
| 3 | 4-Methoxyaniline | 2-(2-(4-methoxyphenylamino)phenyl)pyridine | 85 |
| 4 | 4-Chloroaniline | 2-(2-(4-chlorophenylamino)phenyl)pyridine | 68 |
| 5 | N-Methylaniline | 2-(2-(methyl(phenyl)amino)phenyl)pyridine | 55 |
Protocol:
-
Reaction Setup: To a screw-capped reaction tube, add 2-phenylpyridine (0.5 mmol, 1.0 equiv.), the corresponding amine (1.0 mmol, 2.0 equiv.), and Cu(OAc)₂ (0.05 mmol, 10 mol%).
-
Solvent Addition: Add 2 mL of a suitable solvent (e.g., o-xylene (B151617) or DMF).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 120-140 °C for 12-24 hours with vigorous stirring. The reaction is open to the air to allow for the use of oxygen as the terminal oxidant.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford the desired ortho-aminated product.
C-H Arylation: Direct 2-Arylation of Benzoxazoles
This protocol outlines the copper-catalyzed direct C-2 arylation of benzoxazoles with aryl bromides.[6][7][8]
Table 2: Substrate Scope for the Direct 2-Arylation of Benzoxazole (B165842)
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 1-Bromo-4-tert-butylbenzene | 2-(4-(tert-butyl)phenyl)benzoxazole | 95 |
| 2 | Bromobenzene | 2-phenylbenzoxazole | 92 |
| 3 | 2-Bromonaphthalene | 2-(naphthalen-2-yl)benzoxazole | 98 |
| 4 | 1-Bromo-4-methoxybenzene | 2-(4-methoxyphenyl)benzoxazole | 88 |
| 5 | 3-Bromopyridine | 2-(pyridin-3-yl)benzoxazole | 75 |
Protocol:
-
Catalyst Preparation: In a separate vial, dissolve CuI (10 mol%) and PPh₃ (20 mol%) in DMF (1.0 mL) and stir for 10 minutes.
-
Reaction Setup: In a reaction tube, add benzoxazole (0.2 mmol, 1.0 equiv.), the aryl bromide (0.24 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 0.6 mmol, 3.0 equiv.).
-
Reagent Addition: Add the freshly prepared catalyst solution to the reaction tube.
-
Reaction Conditions: Seal the tube and heat the mixture to 135 °C for 8-12 hours with stirring.
-
Work-up: Cool the reaction to room temperature, dilute with water (15 mL), and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the 2-arylated benzoxazole.
C-H Acetoxylation: Nondirected Acetoxylation of Arenes
This protocol describes the copper(II)-mediated C-H acetoxylation of simple arenes. Note that in this case, Cu(OAc)₂ is used in stoichiometric amounts.[9]
Table 3: Cu(OAc)₂-Mediated Acetoxylation of Benzene (B151609) and Toluene
| Entry | Arene | Product(s) | Yield (%) | Temperature (°C) |
| 1 | Benzene | Phenyl acetate | 87 | 180 |
| 2 | Toluene | o-Tolyl acetate | 25 | 170 |
| 3 | Toluene | m-Tolyl acetate | 30 | 170 |
| 4 | Toluene | p-Tolyl acetate | 32 | 170 |
Protocol:
-
Reagent Preparation: Dry Cu(OAc)₂ at 110 °C under vacuum before use.
-
Reaction Setup: In a high-pressure reaction vessel (e.g., a Fisher-Porter tube) equipped with a stir bar, add the anhydrous Cu(OAc)₂ (0.540 mmol).
-
Solvent/Substrate Addition: Add the arene (e.g., 10 mL of benzene or toluene) to the vessel.
-
Reaction Conditions: Seal the vessel, pressurize with nitrogen gas (e.g., 75 psig), and heat to 170-180 °C for 20-48 hours with vigorous stirring.
-
Reaction Monitoring and Work-up: Periodically and upon completion, cool the vessel to room temperature and carefully vent the pressure. Take an aliquot of the reaction mixture for analysis by GC-FID or GC-MS to determine the yield. The product is typically in solution and can be used directly for further transformations or isolated by distillation if required.
Workflow and Applications in Drug Discovery
The application of C-H activation strategies, particularly late-stage functionalization, can significantly accelerate the drug discovery process by enabling rapid diversification of lead compounds.
Caption: A general experimental workflow for a Cu(OAc)₂-catalyzed C-H activation reaction.
The ability to directly modify C-H bonds allows for the synthesis of analogues that would otherwise require lengthy de novo syntheses. This is particularly valuable for structure-activity relationship (SAR) studies.
Caption: The role of C-H activation in accelerating drug discovery through late-stage functionalization.
References
- 1. Progress and prospects in copper-catalyzed C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed amidation of 2-phenylpyridine with oxygen as the terminal oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed amidation of 2-phenylpyridine with oxygen as the terminal oxidant. (2011) | Alex John | 189 Citations [scispace.com]
- 5. Collection - Copper-Catalyzed Amidation of 2-Phenylpyridine with Oxygen as the Terminal Oxidant - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Copper-catalyzed Direct 2-Arylation of Benzoxazoles and Benzoimidazoles with Aryl Bromides and Cytotoxicity of Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed Direct 2-Arylation of Benzoxazoles and Benzoimidazoles with Aryl Bromides and Cytotoxicity of Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cu(II) carboxylate arene C─H functionalization: Tuning for nonradical pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation and Use of Barfoed's Reagent with Cupric Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barfoed's test is a chemical assay used to distinguish between reducing monosaccharides and reducing disaccharides.[1][2][3] The test is based on the reduction of copper (II) acetate (B1210297) to copper (I) oxide in a weakly acidic medium.[4][5] Monosaccharides, being stronger reducing agents, react faster with the Barfoed's reagent than disaccharides.[3][6] This difference in reaction time allows for the differentiation between these two types of sugars.[6] This document provides detailed protocols for the preparation of Barfoed's reagent using cupric acetate and its application in carbohydrate analysis.
Principle of Barfoed's Test
Barfoed's reagent contains copper (II) acetate in a dilute solution of acetic acid.[3] The weakly acidic conditions are crucial for the selectivity of the test.[5][6] Reducing monosaccharides readily reduce the cupric ions (Cu²⁺) to cuprous ions (Cu⁺), which then precipitate as a brick-red copper (I) oxide (Cu₂O).[2][4] Reducing disaccharides can also give a positive result, but the reaction is much slower because they must first be hydrolyzed into monosaccharides, a process that is hindered in the mildly acidic environment.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of Barfoed's reagent and the execution of Barfoed's test.
| Parameter | Value | Reference |
| Barfoed's Reagent Composition | ||
| Copper (II) Acetate Concentration | 0.33 M | [3][4] |
| Acetic Acid Concentration | 1% (v/v) | [3][4] |
| Alternative Preparation 1 | ||
| Copper (II) Acetate | 13.3 g | [7] |
| Distilled Water | 200 mL | [7] |
| Glacial Acetic Acid | 1.8 mL | [7] |
| Alternative Preparation 2 | ||
| Copper (II) Acetate | 24 g | [8][9] |
| Distilled Water | 450 mL (heated) | [9] |
| 8.5% Acetic Acid | 25 mL | [8][9] |
| Experimental Protocol | ||
| Test Sample Volume | 1 mL | [1] |
| Barfoed's Reagent Volume | 2 mL | [1] |
| Incubation Temperature | Boiling Water Bath | [1] |
| Result Interpretation | ||
| Positive for Monosaccharides | Brick-red precipitate within 1-2 minutes | [1][3][6] |
| Positive for Reducing Disaccharides | Brick-red precipitate after 7-12 minutes | [1][10] |
Experimental Protocols
Preparation of Barfoed's Reagent
Method 1 (Standard)
-
Dissolve 13.3 g of this compound in 200 mL of distilled water.
-
Filter the solution to remove any impurities.
-
To the filtrate, add 1.8 mL of glacial acetic acid.
-
It is recommended to prepare the reagent fresh as it does not keep well.[4]
Method 2
-
Dissolve 24 g of copper (II) acetate in 450 mL of heated distilled water.[9]
-
Add 25 mL of 8.5% acetic acid to the mixture.[9]
-
Allow the solution to cool and then filter.[9]
Barfoed's Test Protocol
-
Pipette 1 mL of the test sample into a clean, dry test tube.
-
In a separate test tube, add 1 mL of distilled water to serve as a negative control.
-
Add 2 mL of Barfoed's reagent to each test tube.[1]
-
Mix the contents of the tubes thoroughly.
-
Place the test tubes in a boiling water bath and start a timer.[1]
-
Observe the tubes for the formation of a brick-red precipitate.[1]
-
Note the time at which the precipitate appears.
Result Interpretation
-
Positive Test for Monosaccharides: The formation of a brick-red precipitate within 1-2 minutes indicates the presence of a reducing monosaccharide.[1][3][6]
-
Positive Test for Reducing Disaccharides: If the precipitate appears after a longer period, typically between 7 and 12 minutes, it suggests the presence of a reducing disaccharide.[1][10]
-
Negative Test: No change in the color of the solution, or the absence of a precipitate, indicates the absence of reducing monosaccharides.
Logical Workflow
Caption: Workflow for Barfoed's test from reagent preparation to result interpretation.
Signaling Pathway of Barfoed's Test
Caption: Chemical reaction pathway of Barfoed's test.
References
- 1. Barfoed’s Test: Objective, Principle, Reagents, Procedure and Result - Online Biology Notes [onlinebiologynotes.com]
- 2. notesforbiology.com [notesforbiology.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Barfoed's test - Wikipedia [en.wikipedia.org]
- 5. Virtual Labs [biotech01.vlabs.ac.in]
- 6. scribd.com [scribd.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. cvet.tu.edu.iq [cvet.tu.edu.iq]
- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 10. actascientific.com [actascientific.com]
Application Notes and Protocols for Cupric Acetate-Mediated Synthesis of O-Aryloximes
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-aryloximes are valuable structural motifs found in a variety of biologically active compounds and are key intermediates in organic synthesis. The development of efficient and mild methods for their synthesis is of significant interest to the medicinal and bioorganic chemistry communities. This document provides detailed application notes and protocols for the synthesis of O-aryloximes via a copper(II) acetate-mediated cross-coupling reaction between aryloximes and phenylboronic acids. This method offers a practical and effective alternative to previously reported procedures that often require harsh reaction conditions.[1][2][3]
Reaction Principle
The core of this methodology is a copper(II) acetate-catalyzed cross-coupling reaction. The reaction facilitates the formation of a C–O bond between an aryloxime and an arylboronic acid. This process is believed to proceed through a mechanism involving the copper catalyst, which mediates the coupling of the two starting materials. While the precise mechanism is not fully elucidated, it is proposed to involve a transmetalation step with the arylboronic acid and subsequent reductive elimination to form the desired O-aryloxime product.
Data Presentation
The following table summarizes the quantitative data for the cupric acetate-mediated synthesis of various O-aryloximes, providing a clear comparison of reaction conditions and yields for different substrates.
Table 1: Synthesis of O-Aryloximes via Cu(OAc)₂-Mediated Cross-Coupling
| Entry | Aryloxime | Phenylboronic Acid | Product | Time (h) | Yield (%) |
| 1 | Acetophenone (B1666503) oxime | Phenylboronic acid | Acetophenone O-phenyl oxime | 24 | 81 |
| 2 | Acetophenone oxime | 4-Methylphenylboronic acid | Acetophenone O-(4-methylphenyl) oxime | 30 | 75 |
| 3 | Acetophenone oxime | 4-Methoxyphenylboronic acid | Acetophenone O-(4-methoxyphenyl) oxime | 30 | 72 |
| 4 | Acetophenone oxime | 4-Chlorophenylboronic acid | Acetophenone O-(4-chlorophenyl) oxime | 36 | 68 |
| 5 | 4'-Methylacetophenone oxime | Phenylboronic acid | 4'-Methylacetophenone O-phenyl oxime | 24 | 78 |
| 6 | 4'-Methoxyacetophenone oxime | Phenylboronic acid | 4'-Methoxyacetophenone O-phenyl oxime | 24 | 76 |
| 7 | 4'-Chloroacetophenone oxime | Phenylboronic acid | 4'-Chloroacetophenone O-phenyl oxime | 36 | 70 |
| 8 | Benzophenone oxime | Phenylboronic acid | Benzophenone O-phenyl oxime | 36 | 65 |
Reaction conditions: Aryloxime (0.25 mmol), Phenylboronic acid (0.625 mmol), Cu(OAc)₂ (0.05 mmol), Pyridine (B92270) (0.75 mmol), 4 Å molecular sieves (150 mg) in DCE (2 mL) at room temperature under an air atmosphere.[1][2][3]
Experimental Protocols
General Procedure for the Synthesis of O-Aryloximes:
This protocol details the synthesis of Acetophenone O-Phenyl Oxime (Table 1, Entry 1) and can be adapted for other substrates.
Materials:
-
Acetophenone oxime (34 mg, 0.25 mmol)
-
Phenylboronic acid (76 mg, 0.625 mmol)
-
Copper(II) acetate (B1210297) (Cu(OAc)₂) (9 mg, 0.05 mmol)
-
Anhydrous pyridine (0.75 mmol)
-
Freshly activated 4 Å molecular sieves (150 mg)
-
1,2-Dichloroethane (B1671644) (DCE) (2 mL)
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a reaction vial, add acetophenone oxime (34 mg, 0.25 mmol), phenylboronic acid (76 mg, 0.625 mmol), copper(II) acetate (9 mg, 0.05 mmol), freshly activated 4 Å molecular sieves (150 mg), and anhydrous pyridine (0.75 mmol).
-
Add 1,2-dichloroethane (2 mL) to the mixture.
-
Stir the reaction mixture at room temperature under an air atmosphere. The color of the reaction mixture will typically change from blue to dark green.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 24-36 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel to afford the pure O-aryloxime.[2][3]
Visualizations
Experimental Workflow:
The following diagram illustrates the general workflow for the this compound-mediated synthesis of O-aryloximes.
Caption: General experimental workflow for O-aryloxime synthesis.
Proposed Catalytic Cycle:
This diagram illustrates a plausible catalytic cycle for the copper-mediated O-arylation of oximes.
Caption: Proposed catalytic cycle for O-aryloxime formation.
References
Applications of Cupric Acetate in Click Chemistry: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," is a powerful tool for molecular assembly, enabling rapid and efficient synthesis of 1,2,3-triazoles. While traditionally employing copper(I) sources, the use of air-stable and readily available copper(II) salts, such as cupric acetate (B1210297) (Cu(OAc)₂), has gained significant traction. This approach circumvents the need for handling often unstable Cu(I) salts or the addition of external reducing agents, simplifying experimental procedures and expanding the reaction's applicability.
This document provides a detailed overview of the applications of cupric acetate in click chemistry, focusing on its catalytic role in the absence of traditional reducing agents and in specialized chelation-assisted reactions.
Key Advantages of Using this compound
-
Operational Simplicity: this compound is an air-stable, inexpensive, and readily available solid, making it easier to handle and store compared to many copper(I) salts.
-
Reductant-Free Conditions: In many instances, Cu(OAc)₂ can catalyze the CuAAC reaction without the need for an external reducing agent like sodium ascorbate. The active Cu(I) species is generated in situ.
-
Versatility: It is effective in a range of solvents, including alcohols, and can be used in both conventional solution-phase synthesis and mechanochemical procedures.
-
High Reactivity in Chelation-Assisted Systems: The reactivity of Cu(OAc)₂ is significantly enhanced in the presence of chelating azides, leading to dramatically accelerated reaction rates.
Mechanism of Action: In Situ Reduction of Copper(II)
The central theme underlying the use of this compound in click chemistry is the in situ reduction of Cu(II) to the catalytically active Cu(I) species. Spectroscopic observations suggest that this reduction can occur via two primary pathways.[1]
-
Oxidative Homocoupling of Alkynes: Terminal alkynes can undergo oxidative homocoupling (a Glaser-Hay type reaction) in the presence of Cu(II), which in turn is reduced to Cu(I).[1]
-
Oxidation of Alcoholic Solvents: When the reaction is performed in alcoholic solvents, the solvent itself can act as a reducing agent for the Cu(II) salt.[1]
Once generated, the Cu(I) ion enters the well-established catalytic cycle for the azide-alkyne cycloaddition.
A proposed mechanistic model, particularly for chelation-assisted reactions, suggests the involvement of a bimetallic copper species. In this model, two copper centers play distinct roles: one acts as a Lewis acid to activate the azide (B81097), while the other participates in the redox process. This synergy between the two copper centers, potentially in a mixed-valence state, is thought to contribute to the high efficiency of these reactions.[2][3]
Quantitative Data on this compound Catalyzed Click Reactions
The efficiency of this compound as a catalyst in click chemistry is demonstrated by the high yields and often rapid reaction times achieved under various conditions.
Table 1: Performance of this compound in Solution-Phase Click Chemistry
| Alkyne | Azide | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | p-Iodophenyl azide | 5 | Methanol (B129727) | 60 | 3.5 | 89 | [4] |
| Phenylacetylene | p-Bromophenyl azide | 5 | Methanol | 60 | Overnight | 76 | [4] |
| Phenylacetylene | p-Chlorophenyl azide | 5 | Methanol | 60 | Overnight | 77 | [4] |
| Phenylacetylene | Phenyl azide | 5 | Methanol | 60 | Overnight | 21 | [4] |
Table 2: Comparison of this compound with Other Copper Catalysts in Mechanochemical Synthesis
| Catalyst | Catalyst Loading (mol%) | Reducing Agent | Time (h) | Yield (%) of 1-benzyl-4-phenyl-1H-1,2,3-triazole | Reference |
| Cu(OAc)₂·H₂O | 5 | None | 3.5 | 60-80 | [4] |
| CuI | 5 | None (with DIPEA) | 3.5 | up to 92 | [4] |
| CuSO₄·5H₂O | 1 | Sodium Ascorbate | 0.5 - 3.5 | 80-96 | [5] |
Note: Yields and reaction times can vary significantly based on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Conventional Solution-Phase CuAAC using this compound
This protocol is adapted from a general procedure for the synthesis of 1,2,3-triazole–quinoline (B57606) derivatives.[4]
Materials:
-
Terminal alkyne (e.g., a substituted phenylacetylene)
-
Aryl azide
-
Copper(II) acetate (Cu(OAc)₂)
-
Methanol
-
Round-bottom flask with stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica (B1680970) gel and aluminum oxide for column chromatography
Procedure:
-
To a round-bottom flask, add the terminal alkyne (1.0 mmol, 1.0 eq) and the aryl azide (1.0 mmol, 1.0 eq).
-
Dissolve the reactants in methanol (approximately 30-40 mL per mmol of alkyne).
-
Add copper(II) acetate (0.05 mmol, 0.05 eq).
-
Stir the reaction mixture at 60 °C. The reaction time can vary from 3.5 hours to overnight, depending on the reactivity of the substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel and Al₂O₃ using dichloromethane as the eluent to obtain the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Chelation-Assisted CuAAC with this compound
This protocol is a generalized procedure based on the principles of chelation-assisted CuAAC, which often proceeds rapidly at room temperature.[6]
Materials:
-
Chelating azide (e.g., 2-picolylazide)
-
Terminal alkyne
-
Copper(II) acetate (Cu(OAc)₂)
-
tert-Butanol (tBuOH)
-
Reaction vial with stir bar
Procedure:
-
In a reaction vial, dissolve the chelating azide (1.0 mmol, 1.0 eq) and the terminal alkyne (1.0 mmol, 1.0 eq) in tBuOH.
-
Add Cu(OAc)₂ (0.05 mmol, 5 mol%).
-
Stir the mixture at room temperature. Reactions with highly reactive chelating azides can be complete in minutes to a few hours.[6]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, the product can be isolated by removing the solvent and purifying the residue by column chromatography or recrystallization.
Protocol 3: Solvent-Free Mechanochemical CuAAC using this compound
This protocol describes a solvent-free approach using ball milling, which can be more environmentally friendly and efficient.[4]
Materials:
-
Terminal alkyne
-
Aryl azide
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Milling vessel (e.g., PTFE) with milling balls (e.g., stainless steel)
-
Ball mill
Procedure:
-
Place the terminal alkyne (1.0 mmol, 1.0 eq), the aryl azide (1.0 mmol, 1.0 eq), and copper(II) acetate monohydrate (0.05 mmol, 5 mol%) into the milling vessel along with the milling balls.
-
Mill the mixture at room temperature for a specified time (e.g., 3.5 hours) at a set frequency (e.g., 30 Hz).
-
After milling, dissolve the resulting mixture in a suitable solvent (e.g., dichloromethane).
-
Purify the product by column chromatography to isolate the desired triazole.
Visualizing the Processes
The following diagrams illustrate the proposed catalytic cycle for the chelation-assisted CuAAC reaction and a general workflow for a typical experiment.
Caption: Proposed catalytic cycle for chelation-assisted CuAAC.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental investigation on the mechanism of chelation-assisted, copper(II) acetate-accelerated azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cupric Acetate in the Synthesis of Metal-Organic Frameworks: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, drug delivery, and sensing. Copper-based MOFs, in particular, have garnered significant attention due to the low cost and favorable coordination chemistry of copper. Cupric acetate (B1210297), or copper(II) acetate, is a widely utilized precursor for the synthesis of these materials. This document provides detailed application notes and protocols on the role and use of cupric acetate in the synthesis of copper-based MOFs, with a focus on the well-known HKUST-1 (also designated as Cu-BTC).
Role of this compound as a Copper Precursor
This compound serves as an excellent source of Cu(II) ions for the synthesis of various copper-based MOFs. Its selection as a precursor is often advantageous compared to other copper salts such as copper nitrate (B79036) or copper sulfate.
Key Advantages:
-
Higher Yields: In many reported syntheses of HKUST-1, the use of this compound results in a higher product yield compared to other copper precursors like nitrate or sulfate.[1]
-
Influence on Morphology and Properties: The choice of the copper salt precursor, including the acetate anion, can significantly influence the morphology, particle size, and physicochemical properties of the resulting MOF crystals.[1]
-
Acetate as a Modulator: The acetate anion can act as a modulator during MOF synthesis. Modulators are compounds that compete with the organic linker for coordination to the metal center, which can influence the kinetics of crystal nucleation and growth. This can lead to improved crystallinity, reduced defects, and control over crystal size and morphology.
A comparative study on the synthesis of HKUST-1 using different copper salts highlights the superior performance of this compound in terms of yield.
Data Presentation: Comparison of Copper Precursors in HKUST-1 Synthesis
The following table summarizes the quantitative data from a comparative study on the solvothermal synthesis of HKUST-1, demonstrating the impact of different copper(II) salt precursors on the final product.
| Copper Precursor | Yield (%) | BET Surface Area (m²/g) | Micropore Volume (cm³/g) | Total Pore Volume (cm³/g) |
| Copper(II) Acetate | >90 | 553 | 0.12 | 0.28 |
| Copper(II) Nitrate | ~85 | 1150 | 0.45 | 0.55 |
| Copper(II) Sulfate | ~70 | 980 | 0.41 | 0.49 |
| Copper(II) Chloride | No Product | - | - | - |
Data sourced from a study on the DMF-free solvothermal synthesis of HKUST-1.[1]
Experimental Protocols
Detailed methodologies for the synthesis of copper-based MOFs using this compound are provided below for three common synthesis techniques.
Solvothermal Synthesis of HKUST-1
This method involves heating the reactants in a sealed vessel, allowing the pressure to increase above ambient.
Materials:
-
This compound monohydrate (Cu₂(OAc)₄(H₂O)₂)
-
1,3,5-Benzenetricarboxylic acid (H₃BTC)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Protocol:
-
Solution A: Dissolve 1.0 g of this compound monohydrate in a mixture of 24 mL of DMF and 24 mL of deionized water.
-
Solution B: Dissolve 0.5 g of 1,3,5-benzenetricarboxylic acid in a mixture of 24 mL of DMF and 24 mL of ethanol.
-
Mixing: Combine Solution A and Solution B in a beaker and stir for 30 minutes at room temperature.
-
Reaction: Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.
-
Heating: Heat the autoclave in an oven at 120 °C for 24 hours.
-
Cooling and Isolation: After cooling to room temperature, the blue crystalline product is collected by filtration.
-
Washing: Wash the product with DMF and then with ethanol to remove unreacted starting materials and solvent molecules from the pores.
-
Activation: Dry the purified product under vacuum at 150 °C for 12 hours to activate the MOF.
Mechanochemical Synthesis of HKUST-1
This solvent-free or liquid-assisted grinding method offers a more environmentally friendly and rapid route to MOF synthesis.
Materials:
-
This compound monohydrate (Cu₂(OAc)₄(H₂O)₂)
-
1,3,5-Benzenetricarboxylic acid (H₃BTC)
-
Ethanol (for liquid-assisted grinding)
Protocol:
-
Reactant Loading: Place 0.574 g (2.875 mmol) of this compound monohydrate and 0.403 g (1.918 mmol) of 1,3,5-benzenetricarboxylic acid (molar ratio of 3:2) into a 10 mL steel grinding bowl of a ball mill.
-
Grinding (Neat): Add two or three steel balls (10 mm diameter) and grind the mixture for 10 minutes at a frequency of 25 Hz.
-
Liquid-Assisted Grinding: Add a small amount (1 mL) of ethanol to the ground powder.
-
Continued Grinding: Continue milling the mixture for an additional 15 minutes at 40 Hz. A color change from green to blue and the smell of acetic acid indicate the reaction is proceeding.
-
Product Collection: Collect the resulting blue powder.
-
Activation: To improve the surface area, stir the as-synthesized powder in a 1:1 mixture of ethanol and water for 30 minutes, followed by filtration, washing with ethanol, and drying in air.
Room Temperature Synthesis of HKUST-1
This method avoids the need for high temperatures and pressures, making it a more energy-efficient process.
Materials:
-
This compound monohydrate (Cu₂(OAc)₄(H₂O)₂)
-
1,3,5-Benzenetricarboxylic acid (H₃BTC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
Triethylamine (TEA)
Protocol:
-
Solution A: Prepare a solution of 860 mg (4.31 mmol) of this compound monohydrate in 12 mL of a 1:1:1 mixture of DMF/Ethanol/H₂O.
-
Solution B: In a separate vial, dissolve 500 mg (2.38 mmol) of 1,3,5-benzenetricarboxylic acid in 12 mL of the same 1:1:1 solvent mixture.
-
Mixing and Reaction Initiation: Combine the two solutions with stirring. To this mixture, add 0.5 mL of triethylamine.
-
Reaction: Continue stirring the reaction mixture at room temperature for 23 hours. A blue precipitate will form.
-
Isolation and Washing: Collect the product by filtration and wash it thoroughly with two 25 mL portions of DMF.
-
Activation: The material can be activated by solvent exchange with a volatile solvent followed by heating under vacuum.
Visualization of Synthesis and Logical Relationships
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for MOF synthesis and the coordinative relationship within a copper-based MOF.
Caption: General workflow for the synthesis of Metal-Organic Frameworks.
Caption: Coordinative bonding in a copper-based MOF.
Characterization of Copper-Based MOFs
A suite of analytical techniques is employed to characterize the synthesized MOFs to confirm their structure, porosity, morphology, and thermal stability.
-
Powder X-ray Diffraction (PXRD): Used to determine the crystallinity and phase purity of the synthesized MOF. The experimental diffraction pattern is compared with a simulated pattern from single-crystal X-ray diffraction data.
-
Scanning Electron Microscopy (SEM): Provides information on the morphology, crystal size, and size distribution of the MOF particles.
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the MOF and can provide information about the removal of solvent molecules during activation.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the coordination of the carboxylate groups of the organic linker to the copper ions and the removal of unreacted starting materials.
-
Nitrogen Adsorption-Desorption Isotherms: Measured at 77 K to determine the specific surface area (BET method), pore volume, and pore size distribution of the MOF, which are critical parameters for applications involving adsorption.
Conclusion
This compound is a highly effective and often preferred precursor for the synthesis of copper-based MOFs. Its use can lead to high product yields and allows for the modulation of the final material's properties. The choice of synthesis method—solvothermal, mechanochemical, or room temperature—can be tailored to specific laboratory capabilities and desired material characteristics. The protocols provided herein offer a starting point for researchers to explore the synthesis of these versatile materials for a multitude of applications in research, science, and drug development.
References
Application Notes and Protocols: Cupric Acetate as an Oxidizing Agent in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(II) acetate (B1210297), or cupric acetate, is a versatile and cost-effective reagent in organic synthesis, frequently employed as an oxidizing agent. Its utility spans a range of transformations, including oxidative coupling reactions, carbon-hydrogen (C-H) functionalization, and the synthesis of heterocyclic compounds. This document provides detailed application notes and experimental protocols for three key oxidative reactions utilizing this compound, offering valuable insights for researchers in synthetic and medicinal chemistry.
Eglinton Reaction: Oxidative Coupling of Terminal Alkynes
The Eglinton reaction is a classic method for the synthesis of symmetric 1,3-diynes through the oxidative coupling of terminal alkynes.[1][2] In this reaction, this compound in a coordinating solvent like pyridine (B92270) facilitates the homocoupling of two alkyne molecules. The reaction is believed to proceed through the formation of a copper(I) acetylide intermediate, which is then oxidized by copper(II) to generate an acetylide radical. Dimerization of these radicals affords the 1,3-diyne product.[3][4] This transformation is particularly useful in the synthesis of macrocycles and conjugated polymers.
Quantitative Data
The Eglinton reaction is known for its efficiency in producing symmetrical diynes from various terminal alkynes. The yields are generally good to excellent, as illustrated in the table below.
| Substrate (Terminal Alkyne) | Product (1,3-Diyne) | Yield (%) | Reference |
| Phenylacetylene (B144264) | 1,4-Diphenyl-1,3-butadiyne | 98 | [5] |
| 1-Ethynylcyclohexanol | 1,1'-(Buta-1,3-diyne-1,4-diyl)dicyclohexan-1-ol | Not specified | [1] |
| Propargyl alcohol | Hexa-2,4-diyne-1,6-diol | High | [6] |
| Trimethylsilylacetylene | 1,4-Bis(trimethylsilyl)buta-1,3-diyne | High | [6] |
Experimental Protocol
Synthesis of 1,4-Diphenyl-1,3-butadiyne:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetylene (1.0 eq) in a mixture of methanol (B129727) and pyridine.
-
Addition of Catalyst: Add a stoichiometric amount of copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing dilute hydrochloric acid to remove pyridine and copper salts.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol) to afford the pure 1,4-diphenyl-1,3-butadiyne.[5]
Reaction Mechanism
Caption: Mechanism of the Eglinton Reaction.
Oxidative Cyclization of Arylsulfonyl-o-allylanilines
This compound can promote the oxidative cyclization of N-substituted anilines containing an olefinic group, leading to the formation of valuable heterocyclic scaffolds.[7][8] For instance, N-tosyl-o-allylaniline undergoes an efficient intramolecular cyclization in the presence of this compound and a base to yield complex tetracyclic products.[8] This transformation represents a concise method for constructing intricate molecular architectures from simple starting materials.
Quantitative Data
The efficiency of the oxidative cyclization is influenced by the electronic nature of the substituents on the arylsulfonyl group. Electron-donating groups generally lead to higher yields.[7]
| Substrate | Solvent | Additive | Yield (%) | Reference |
| N-(p-tolylsulfonyl)-o-allylaniline | CH₃CN | None | 75 | [8] |
| N-(p-methoxyphenylsulfonyl)-o-allylaniline | CH₃CN | None | 80 | [8] |
| N-(p-nitrophenylsulfonyl)-o-allylaniline | DMF | DMSO | 55 | [8] |
| N-(p-bromophenylsulfonyl)-o-allylaniline | DMF | DMSO | 65 | [8] |
Experimental Protocol
General Procedure for Oxidative Cyclization:
-
Reaction Setup: To a pressure tube, add the arylsulfonyl-o-allylaniline substrate (1.0 eq), copper(II) acetate (3.0 eq), and cesium carbonate (Cs₂CO₃, 1.0 eq).[8]
-
Solvent Addition: Add the appropriate solvent (acetonitrile or DMF, to a concentration of 0.08 M).[8] For substrates with electron-withdrawing groups, the addition of DMSO (4.0 eq) can be beneficial.[8]
-
Reaction Conditions: Seal the pressure tube and heat the reaction mixture to 120 °C for 24 hours.[8]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired heterocyclic product.[8]
Experimental Workflow
Caption: Experimental workflow for oxidative cyclization.
Aerobic Oxidation of Aldehydes to Nitriles
A highly efficient and environmentally friendly application of this compound is the catalytic aerobic oxidation of aldehydes to nitriles.[9][10] This method utilizes inexpensive and low-toxicity copper(II) acetate as the catalyst, ammonium (B1175870) acetate as the nitrogen source, and atmospheric oxygen as the terminal oxidant.[9] The reaction proceeds under mild conditions and demonstrates a broad substrate scope, tolerating various sensitive functional groups.
Quantitative Data
The protocol is effective for a wide range of aromatic and aliphatic aldehydes, with electron-donating and electron-withdrawing groups being well-tolerated.
| Substrate (Aldehyde) | Product (Nitrile) | Time (h) | Yield (%) | Reference |
| 4-Methoxybenzaldehyde | 4-Methoxybenzonitrile | 7.5 | 91 | [9] |
| Benzaldehyde | Benzonitrile | 8.0 | 88 | [9] |
| 4-Chlorobenzaldehyde | 4-Chlorobenzonitrile | 6.0 | 95 | [9] |
| 4-Nitrobenzaldehyde | 4-Nitrobenzonitrile | 5.0 | 96 | [9] |
| Cinnamaldehyde | Cinnamonitrile | 9.0 | 85 | [9] |
| 2-Naphthaldehyde | 2-Naphthonitrile | 8.5 | 90 | [9] |
Experimental Protocol
General Procedure for Aldehyde to Nitrile Conversion:
-
Reaction Setup: In a round-bottom flask, prepare a stirred suspension of the aldehyde (1.0 mmol) and ammonium acetate (1.5 mmol) in dimethyl sulfoxide (B87167) (DMSO, 3 mL).[9]
-
Catalyst Addition: Add copper(II) acetate (10 mol%) to the suspension.[9]
-
Reaction Conditions: Stir the reaction mixture at 60 °C under an ambient atmosphere. Monitor the reaction progress by TLC.[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and add ethyl acetate (15 mL) to dissolve the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Wash the combined organic extracts with water to remove DMSO and ammonium acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude nitrile can be further purified by column chromatography on silica gel if necessary.[9]
Experimental Workflow
Caption: Workflow for the aerobic oxidation of aldehydes.
Conclusion
This compound is a valuable oxidizing agent in modern organic synthesis, enabling a variety of important transformations. The protocols detailed herein for the Eglinton reaction, oxidative cyclization, and the conversion of aldehydes to nitriles highlight its utility and provide a practical guide for laboratory implementation. These methods, characterized by their operational simplicity and, in some cases, environmentally benign conditions, are well-suited for applications in academic research and the pharmaceutical industry.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. synarchive.com [synarchive.com]
- 3. Eglinton Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Glaser coupling - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cu(OAc)2 catalysed aerobic oxidation of aldehydes to nitriles under ligand-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cu(OAc)2 catalysed aerobic oxidation of aldehydes to nitriles under ligand-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Cupric Acetate in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of cupric acetate (B1210297) as a catalyst in various homogeneous catalytic reactions. Cupric acetate is a versatile and cost-effective catalyst for a range of organic transformations, offering mild reaction conditions and broad substrate scope.[1]
Chan-Lam C-X Cross-Coupling Reaction
The Chan-Lam coupling is a powerful method for the formation of carbon-heteroatom bonds, specifically C-N, C-O, and C-S bonds, via the cross-coupling of aryl boronic acids with amines, phenols, and thiols, respectively.[2][3] This reaction is notable for its mild conditions, often proceeding at room temperature and being tolerant of air and moisture, which presents an advantage over palladium-catalyzed methods like the Buchwald-Hartwig coupling.[2][3]
1.1. General Reaction Mechanism
The catalytic cycle of the Chan-Lam coupling is initiated by the reaction of this compound with the amine or alcohol. The precise mechanism can be complex and dependent on the specific reaction conditions. A generally accepted pathway involves the formation of a copper(II)-substrate complex, followed by transmetalation with the aryl boronic acid. The resulting intermediate can then undergo reductive elimination to furnish the desired product and a copper(I) species, which is subsequently re-oxidized to copper(II) by an external oxidant, often atmospheric oxygen, to complete the catalytic cycle.[4]
1.2. Tabulated Reaction Conditions
The Chan-Lam coupling is highly versatile, and the optimal conditions can vary depending on the specific substrates. Below is a summary of typical reaction parameters.
| Parameter | Typical Range/Options | Notes |
| This compound Loading | 10 mol% to 1 equivalent | Catalytic amounts are common, but stoichiometric quantities can be used.[4][5] |
| Solvent | Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | DCM is a common choice for many substrates.[4][5] |
| Base | Pyridine, Triethylamine (B128534) (Et₃N), Diisopropylethylamine (DIPEA), 2,6-Lutidine | The choice of base is crucial and substrate-dependent.[4] |
| Temperature | Room temperature to 120 °C | Many reactions proceed efficiently at room temperature.[2][4][5] |
| Atmosphere | Air (open flask), Oxygen | The reaction often utilizes atmospheric oxygen as the terminal oxidant.[3][4][5] |
| Additives | Molecular sieves, Pyridine N-oxide | Molecular sieves can be beneficial for removing water.[4][5] |
1.3. Experimental Protocols
Protocol 1.3.1: N-Arylation of an Amine
This protocol describes a general procedure for the N-arylation of an amine with an arylboronic acid using this compound.
-
Materials:
-
Amine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (2.0 equiv)
-
This compound (Cu(OAc)₂, 1.0 equiv)
-
Diisopropylethylamine (DIPEA, 3.0 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO, 3 mL)
-
Molecular sieves (200 mg)
-
-
Procedure:
-
To a dry 25 mL two-necked round-bottom flask equipped with a magnetic stirrer and a condenser, add the amine, arylboronic acid, this compound, and molecular sieves.
-
Add anhydrous DMSO and DIPEA to the flask.
-
Heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, add an aqueous solution of ammonium (B1175870) hydroxide (B78521) and extract the mixture with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.[4]
-
Protocol 1.3.2: O-Arylation of a Phenol (B47542)
This protocol provides a general method for the O-arylation of a phenol with an arylboronic acid.
-
Materials:
-
Phenol (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (2.0 equiv)
-
This compound (Cu(OAc)₂, 1.0 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Dichloromethane (DCM, 5 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve the phenol, arylboronic acid, and this compound in DCM.
-
Add triethylamine to the mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.[5]
-
Ullmann-Type Condensation Reactions
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O and C-N bonds, typically involving the coupling of an aryl halide with an alcohol, phenol, or amine. While traditionally requiring harsh conditions, modern protocols using this compound as a catalyst allow for milder reaction conditions.[6][7]
2.1. General Reaction Scheme
2.2. Tabulated Reaction Conditions for C-O Coupling
| Parameter | Typical Range/Options | Notes |
| This compound Loading | 10 mol% | Catalytic amounts are effective.[6] |
| Substrates | Phenols, 4-Tosylcoumarin | A variety of phenols can be used.[6] |
| Base | Potassium carbonate (K₂CO₃) | An inorganic base is typically required.[6] |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent is generally used.[6] |
| Temperature | 80 °C | Elevated temperatures are often necessary.[6] |
2.3. Experimental Protocol: Synthesis of 4-Aryloxycoumarins
This protocol describes the synthesis of 4-aryloxycoumarins via a ligand-free Ullmann-type cross-coupling reaction.[6]
-
Materials:
-
Phenol (1.0 mmol, 1.0 equiv)
-
4-Tosylcoumarin (1.0 mmol, 1.0 equiv)
-
This compound (Cu(OAc)₂, 10 mol%)
-
Potassium carbonate (K₂CO₃, 1.5 equiv)
-
Dimethylformamide (DMF, 3 mL)
-
-
Procedure:
-
A mixture of the phenol, 4-tosylcoumarin, this compound, and potassium carbonate in DMF is stirred in a round-bottom flask.
-
The reaction mixture is heated to 80 °C for three hours.
-
After completion, the reaction is cooled to room temperature and water is added.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product can be further purified by recrystallization or column chromatography.[6]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This compound can be used as a precursor to the active copper(I) catalyst in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry".[8] The in situ reduction of copper(II) to copper(I) is typically achieved using a reducing agent like sodium ascorbate.[9] This reaction provides a highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[8]
3.1. Experimental Workflow
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Ynamines and Ynimines Employing Cupric Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ynamines, alkynes bearing a nitrogen substituent, are highly versatile and reactive building blocks in organic synthesis. Their unique electronic properties make them valuable precursors for a wide array of nitrogen-containing heterocycles and complex molecules. While various transition metals can catalyze their synthesis, copper salts have emerged as practical and efficient catalysts. Historically, cupric acetate (B1210297) (Cu(OAc)₂) was among the early catalysts used for the synthesis of ynamines from terminal acetylenes and secondary amines.[1] More recently, Cu(OAc)₂ has been effectively employed in the synthesis of ynimines, a related class of compounds featuring a C=N-C≡C core structure.
These application notes provide detailed protocols and data for the synthesis of ynimines using cupric acetate as a catalyst and discuss the synthesis of ynamines through related copper-catalyzed oxidative coupling reactions.
This compound-Catalyzed Synthesis of Ynimines from O-Acetyl Ketoximes
A robust and operationally simple method for the synthesis of ynimines involves the copper(II) acetate-catalyzed cross-coupling of readily available O-acetyl ketoximes with terminal alkynes. This reaction exhibits a broad substrate scope and provides access to these multifunctional building blocks in good to excellent yields.[2]
Experimental Protocol: General Procedure[2]
-
To a flame-dried Schlenk tube, add the O-acetyl ketoxime (0.1 mmol, 1.0 equiv), this compound (Cu(OAc)₂; 0.9 mg, 0.005 mmol, 5.0 mol%), 2,2′-biquinoline (1.9 mg, 0.0075 mmol, 7.5 mol%), and potassium carbonate (K₂CO₃; 27.6 mg, 0.2 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon (repeat this cycle three times).
-
Add the terminal alkyne (0.2 mmol, 2.0 equiv) and anhydrous 1,2-dichloroethane (B1671644) (DCE, 1.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for the time specified (typically 12-24 hours) until completion, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel to afford the desired ynimine product.
Logical Workflow for Ynimine Synthesis
Caption: Experimental workflow for Cu(OAc)₂-catalyzed ynimine synthesis.
Proposed Catalytic Cycle[2]
The reaction is proposed to proceed through the following catalytic cycle. Initially, Cu(OAc)₂ is reduced in situ or reacts with the terminal alkyne to form a copper(I) acetylide species. This species then undergoes oxidative addition to the N-O bond of the O-acetyl oxime, forming a Cu(III) intermediate. Reductive elimination furnishes the ynimine product and regenerates a Cu(I) species, which re-enters the catalytic cycle.
Caption: Proposed catalytic cycle for the synthesis of ynimines.
Substrate Scope and Yields
The Cu(OAc)₂-catalyzed synthesis of ynimines is compatible with a wide range of O-acetyl ketoximes and terminal alkynes, affording products in moderate to excellent yields.[2]
| Entry | O-Acetyl Ketoxime Substrate (R¹, R²) | Terminal Alkyne Substrate (R³) | Product | Yield (%)[2] |
| 1 | R¹=Ph, R²=n-Pr | R³=Ph | 1a | 86 |
| 2 | R¹=Ph, R²=Ph | R³=Ph | 1b | 85 |
| 3 | R¹=4-MeO-C₆H₄, R²=Ph | R³=Ph | 1c | 82 |
| 4 | R¹=4-F-C₆H₄, R²=Ph | R³=Ph | 1d | 81 |
| 5 | R¹=2-Naphthyl, R²=Ph | R³=Ph | 1e | 89 |
| 6 | R¹=Ph, R²=n-Pr | R³=4-MeO-C₆H₄ | 1f | 78 |
| 7 | R¹=Ph, R²=n-Pr | R³=4-CF₃-C₆H₄ | 1g | 88 |
| 8 | R¹=Ph, R²=n-Pr | R³=n-Bu | 1h | 75 |
| 9 | R¹=Ph, R²=n-Pr | R³=Cyclohexyl | 1i | 72 |
| 10 | R¹=Ph, R²=n-Pr | R³=TIPS | 1j | 71 |
| 11 | R¹=-(CH₂)₅- | R³=Ph | 1k | 79 |
| 12 | R¹=Ph, R²=Me | R³=Ph | 1l | 76 |
Copper-Catalyzed Synthesis of Ynamines from Secondary Amines
The direct synthesis of ynamines via the coupling of terminal alkynes and secondary amines using this compound was reported in early literature, often requiring an oxygen atmosphere (oxidative coupling).[1] While modern protocols frequently utilize other copper sources like CuI or CuSO₄ for the related synthesis of ynamides, the principles of oxidative C-N coupling can be applied.[1][3] A general protocol, adaptable for Cu(OAc)₂, is presented below. Optimization of catalyst, solvent, and base may be required for specific substrates.
Experimental Protocol: General Procedure for Oxidative Amination
This protocol is a generalized representation of copper-catalyzed aerobic oxidative amination and should be optimized for specific substrates and the use of Cu(OAc)₂.
-
To a reaction vessel, add the copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), a suitable ligand if necessary (e.g., a phenanthroline derivative, 10-20 mol%), and a base (e.g., Na₂CO₃ or K₃PO₄, 2.0 equiv).
-
Add the secondary amine (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in an appropriate anhydrous solvent (e.g., toluene, DMF).
-
Stir the mixture under an atmosphere of oxygen or air (a balloon can be used).
-
Heat the reaction to the required temperature (e.g., 70-120 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield the pure ynamine.
Conclusion
This compound serves as a viable and effective catalyst, particularly in the synthesis of ynimines from O-acetyl ketoximes and terminal alkynes, offering a method with broad applicability and good yields. While its use for the direct synthesis of ynamines from secondary amines is historically noted, modern protocols often favor other copper systems. Nevertheless, the principles of copper-catalyzed oxidative C-N coupling provide a solid foundation for developing ynamine syntheses using Cu(OAc)₂. The protocols and data presented herein offer valuable starting points for researchers in synthetic chemistry and drug development exploring the utility of these nitrogen-substituted alkynes.
References
- 1. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper‐Catalyzed Aza‐Sonogashira Cross‐Coupling To Form Ynimines: Development and Application to the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed aerobic oxidative amidation of terminal alkynes: efficient synthesis of ynamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cupric Acetate in the Preparation of Inorganic Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the utilization of cupric acetate (B1210297) (Cu(OAc)₂) as a versatile precursor in the synthesis of various inorganic complexes. Cupric acetate, particularly its hydrated form, Cu₂(OAc)₄(H₂O)₂, is a common starting material for preparing a range of coordination complexes, metal-organic frameworks (MOFs), and copper-based nanoparticles due to its reliability and well-understood reactivity.[1]
Synthesis of Dinuclear Copper(II) Paddle-Wheel Complexes
Dinuclear copper(II) carboxylate complexes, often exhibiting a "paddle-wheel" structure, are of significant interest due to their unique magnetic properties and potential applications in catalysis and as antifungal agents.[2][3] The archetypal structure of these complexes is copper(II) acetate hydrate (B1144303) itself, which features two copper atoms bridged by four acetate ligands.[1][2] This structural motif can be extended to other carboxylates.
Application Highlight: Precursors for Coordination Polymers
Dinuclear copper(II) carboxylates serve as secondary building units in the construction of coordination polymers. These materials have potential applications in gas storage and separation.
Experimental Protocol: Synthesis of a Dinuclear Copper(II) 2-Nitrobenzoate (B253500) Complex
This protocol describes the synthesis of a dinuclear copper(II) complex with 2-nitrobenzoate ligands, which forms a paddle-wheel structure.[2][4]
Materials:
-
Copper(II) nitrate (B79036) (Cu(NO₃)₂)
-
2-Nitrobenzoic acid
-
Potassium carbonate (K₂CO₃)
-
Methanol (B129727) (MeOH)
-
Deionized water (H₂O)
Procedure: [2]
-
In a flask, dissolve 2 mmol (0.302 g) of 2-nitrobenzoic acid and 1 mmol (0.138 g) of K₂CO₃ in 10 ml of H₂O.
-
In a separate beaker, dissolve 1 mmol (0.188 g) of Cu(NO₃)₂ in 10 ml of H₂O.
-
Add the copper(II) nitrate solution to the 2-nitrobenzoic acid solution.
-
Stir the resulting mixture for 30 minutes. A precipitate will form.
-
Filter the precipitate and wash it with water.
-
Recrystallize the solid product from methanol to obtain crystals of [Cu₂(2-nb)₄(MeOH)₂] (where 2-nb = 2-nitrobenzoate).
Quantitative Data
| Complex | Formula | Crystal System | Space Group | Yield (%) | Reference |
| [Cu₂(2-nb)₄(MeOH)₂] | C₃₆H₃₂Cu₂N₄O₂₂ | Monoclinic | P2₁/c | N/A | [2] |
| [Cu₂(caproxy)₄(4,4'-bpy)]n·0.5nH₂O | C₄₆H₆₈Cu₂N₆O₁₂·0.5H₂O | N/A | N/A | 90 | [3] |
| [Cu₂(catempo)₄(pds)]n·0.5nCH₃CN | C₅₀H₇₆Cu₂N₆O₁₂S₂·0.5CH₃CN | N/A | N/A | 74.9 | [3] |
| [Cu₂(catempo)₄(dabco)]n·nH₂O | C₄₆H₈₀Cu₂N₆O₁₂·H₂O | N/A | N/A | 81.8 | [3] |
Yields are based on the parent complex.
Experimental Workflow: Synthesis of a Dinuclear Copper(II) Complex
Caption: Workflow for the synthesis of a dinuclear copper(II) 2-nitrobenzoate complex.
Synthesis of Copper-Based Nanoparticles
This compound is a versatile precursor for the synthesis of copper and copper oxide nanoparticles (NPs) with various morphologies and compositions.[5] These nanoparticles have applications in catalysis, as antimicrobial agents, and in biomedicine.[5][6] The synthesis method can be tailored to produce CuO, Cu/Cu₂O, or Cu₂O/CuO NPs.[5]
Application Highlight: Antimicrobial Agents
Copper-based nanoparticles have demonstrated significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, presenting a potential alternative to traditional antibiotics.[6]
Experimental Protocols: Synthesis of Copper-Based Nanoparticles from a [Cu(OAc)₂(bpy)] Complex
First, a copper(II) acetate bipyridine complex, [Cu(OAc)₂(bpy)], is synthesized. This complex then serves as a single-source precursor for various copper-based nanoparticles.
A. Synthesis of [Cu(OAc)₂(bpy)] Precursor:
-
Add 0.81 g of Cu(OAc)₂·H₂O to 20 mL of dimethylformamide (DMF) and stir until dissolved.
-
In a separate flask, dissolve 0.43 g of bipyridine (bpy) in 10 mL of DMF.
-
Add the bipyridine solution to the copper acetate solution and stir the mixture for 8 hours.
-
Separate the solid product by sedimentation and wash with diethyl ether.
-
Dry the resulting pale blue powder in a vacuum oven.
B. Solvothermal Synthesis of CuO NPs:
-
Dissolve 0.012 g of NaOH in 10 mL of ethanol (B145695).
-
Add a solution of 0.1014 g of [Cu(OAc)₂(bpy)] in 50 mL of ethanol to the NaOH solution while stirring.
-
Transfer the resulting solution to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave at 160 °C for 24 hours.
-
After cooling to room temperature, separate the particles by centrifugation, wash with deionized water, and dry in a vacuum oven at 60 °C overnight.
C. Microwave-Assisted Synthesis of Cu/Cu₂O NPs:
-
Mix 15.2 mL of an ethylene (B1197577) glycol solution containing 0.030 g of [Cu(OAc)₂(bpy)] with 3 mL of an ethylene glycol solution containing 0.040 g of NaOH.
-
Heat the mixture in a sealed glass tube in a microwave reactor for 30 minutes at 185-200 °C.
-
Separate the formed particles by centrifugation, wash with deionized water, and dry in a vacuum oven at 60 °C overnight.
D. Borohydride (B1222165) Synthesis of Cu₂O/CuO NPs:
-
Dissolve 0.1015 g of [Cu(OAc)₂(bpy)] in 50 mL of ethanol.
-
In a separate flask, dissolve 0.0121 g of NaOH in 10 mL of ethanol.
-
Combine the two solutions under stirring.
-
Add a solution of 0.0460 g of sodium borohydride in 10 mL of deionized water to the mixture.
-
Stir the resulting black-colored suspension for 40 minutes.
-
Wash the sample with deionized water and dry at 60 °C in a vacuum oven.
Quantitative Data
| Synthesis Method | Product | Particle Size (approx.) | Reference |
| Solvothermal | CuO | 11 nm | [5] |
| Microwave-Assisted | Cu/Cu₂O | 80 nm | [5] |
| Borohydride | Cu₂O/CuO | 16 nm | [5] |
Experimental Workflow: Synthesis of Copper-Based Nanoparticles
Caption: Workflows for synthesizing different copper-based nanoparticles from a single precursor.
Synthesis of Copper-Based Metal-Organic Frameworks (MOFs)
Copper acetate is a common metal source for the synthesis of copper-based MOFs, such as Cu-BTC (also known as HKUST-1), which are highly porous materials with applications in gas storage and catalysis.[7][8]
Application Highlight: Catalysis in "Click" Chemistry
Copper-based MOFs have emerged as efficient and reusable catalysts for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reactions, which are fundamental in drug discovery and materials science.[9]
Experimental Protocol: Solvent-Free Synthesis of Cu-BTC (HKUST-1)
This protocol describes a sustainable, solvent-free method for synthesizing Cu-BTC by mechanically grinding the precursors.[8]
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
1,3,5-Benzenetricarboxylic acid (H₃BTC)
Procedure: [8]
-
Weigh the copper(II) acetate monohydrate and 1,3,5-benzenetricarboxylic acid in the desired molar ratio (e.g., 1.5:1 Cu:BTC).
-
Place the solid precursors together in a mortar.
-
Mechanically grind the mixture using a pestle for 3 hours.
-
The resulting powder is the Cu-BTC MOF.
Quantitative Data
| MOF Name | Precursors | Molar Ratio (Cu:BTC) | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g) | Reference |
| Cu-BTC | Cu(OAc)₂·H₂O, H₃BTC | 1.5:1 | 1044 | 1.7 (at 30°C, 1 bar) | [8] |
Logical Relationship: MOF Synthesis and Application
Caption: Relationship between MOF synthesis, properties, and application in catalysis.
References
- 1. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 2. Copper(II) Carboxylate Containing Paddle Wheel Structure: Synthesis and Crystal Structure – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Copper-based nanoparticles prepared from copper(II) acetate bipyridine complex | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 8. aaqr.org [aaqr.org]
- 9. Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework for Click Chemistry | MDPI [mdpi.com]
Troubleshooting & Optimization
troubleshooting common issues in Eglinton coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Eglinton coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the Eglinton coupling reaction?
The Eglinton coupling is an oxidative coupling reaction of terminal alkynes that synthesizes symmetrical diynes.[1][2][3][4][5][6] The reaction is typically carried out in the presence of a stoichiometric amount of a copper(II) salt, such as copper(II) acetate (B1210297), and a base, most commonly pyridine (B92270).[1][2][3][4][5][6] Unlike the related Glaser coupling, the Eglinton modification does not require an external oxidant like air because the copper(II) salt serves as the oxidizing agent.[2][3]
Q2: What is the role of each reagent in the Eglinton coupling?
-
Terminal Alkyne: The starting material that undergoes dimerization. It is crucial that the alkyne is terminal (has an acidic proton) for the reaction to proceed.
-
Copper(II) Acetate (Cu(OAc)₂): Acts as the oxidizing agent and facilitates the formation of the copper acetylide intermediate.[7] It is used in stoichiometric amounts.
-
Pyridine: Serves as the base to deprotonate the terminal alkyne, forming the acetylide anion.[2][8] It also acts as a solvent for the reaction.
Q3: What are the key differences between Eglinton, Glaser, and Hay couplings?
The primary distinction lies in the copper source and the oxidant used.
-
Eglinton Coupling: Uses a stoichiometric amount of a Cu(II) salt (e.g., Cu(OAc)₂) which acts as the oxidant.[2][3]
-
Glaser Coupling: Employs a catalytic amount of a Cu(I) salt (e.g., CuCl) and requires an external oxidant, typically air or oxygen.
-
Hay Coupling: A modification of the Glaser coupling that uses a Cu(I) catalyst with a ligand like TMEDA (tetramethylethylenediamine) to improve solubility and reactivity, also in the presence of an oxidant.[9]
Troubleshooting Guide
Low or No Product Yield
Q4: I am getting a low yield or no desired diyne product. What are the possible causes?
Low yields in Eglinton coupling reactions can stem from several factors related to reagents, reaction conditions, or workup procedures. Below is a systematic guide to troubleshoot this issue.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose the cause of low product yield.
Possible Cause 1: Reagent Quality and Stoichiometry
-
Impure Terminal Alkyne: The presence of impurities in the starting alkyne can interfere with the reaction.
-
Solution: Purify the alkyne by distillation or chromatography before use. Confirm purity by NMR or GC-MS.
-
-
Poor Quality Copper(II) Acetate: Copper(II) acetate can be hygroscopic. The presence of water can affect its reactivity.
-
Solution: Use a fresh bottle of high-purity, anhydrous copper(II) acetate.[10] Store it in a desiccator.
-
-
Incorrect Stoichiometry: The Eglinton reaction requires a stoichiometric amount of Cu(OAc)₂. Using a catalytic amount will result in an incomplete reaction.
-
Solution: Ensure that at least one equivalent of Cu(OAc)₂ per alkyne is used. For some substrates, an excess of the copper salt may be beneficial.
-
-
Wet or Low-Purity Pyridine: Water in the pyridine can hydrolyze the copper acetylide intermediates and affect the basicity required for the initial deprotonation.
-
Solution: Use anhydrous, high-purity pyridine. If necessary, distill the pyridine over a suitable drying agent like KOH or CaH₂.
-
Possible Cause 2: Suboptimal Reaction Conditions
-
Incorrect Temperature: While many Eglinton couplings proceed at room temperature, some substrates may require heating to overcome higher activation energies. Conversely, excessive heat can lead to decomposition and side reactions.
-
Solution: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). Monitor the reaction by TLC to avoid product decomposition.
-
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using TLC or LC-MS. Extend the reaction time if starting material is still present.
-
-
Atmosphere: While not strictly an anaerobic reaction, exposure to excessive atmospheric moisture can be detrimental.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture, especially if using anhydrous reagents.
-
Incomplete Reaction and Side Products
Q5: My reaction has stopped, but I still have a significant amount of starting material. Why?
This is often due to catalyst deactivation or insufficient reagents.
-
Possible Cause: The active copper species may have precipitated from the solution or converted to an inactive form. This can sometimes be observed as a color change in the reaction mixture.
-
Solution: Ensure all reagents are of high quality. In some cases, adding another portion of Cu(OAc)₂ can restart the reaction, but this may complicate purification. It is generally better to optimize the initial conditions.
-
Q6: I am observing significant side products in my reaction mixture. What are they and how can I avoid them?
The most common side reaction is the formation of polymeric materials, especially if the reaction is not properly controlled.
Eglinton Coupling: Main Reaction vs. Side Reactions
Caption: Desired Eglinton coupling pathway versus potential side reactions.
-
Possible Cause: High Concentration: At high concentrations, intermolecular reactions can be favored, leading to the formation of oligomers or polymers instead of the desired dimer.
-
Solution: For macrocyclizations or sterically hindered substrates, performing the reaction under high dilution conditions can favor the intramolecular or desired intermolecular coupling and minimize polymerization.
-
-
Possible Cause: Unintended Glaser-type Coupling: If the reaction conditions inadvertently allow for the presence of oxygen and catalytic Cu(I), Glaser-type side reactions can occur.
-
Solution: While the Eglinton protocol is designed to avoid this, ensuring the use of stoichiometric Cu(II) and maintaining a consistent procedure is key.
-
Workup and Purification Issues
Q7: I am having trouble purifying my diyne product. How can I effectively remove the copper salts?
Copper salts can be challenging to remove completely. A standard workup procedure involves an acidic wash to protonate the pyridine and dissolve the copper salts.
-
Recommended Workup Procedure:
-
Quench the reaction by pouring it into a dilute acid solution (e.g., 1 M HCl or saturated aqueous NH₄Cl).[1][11][12] This will neutralize the pyridine and dissolve the copper salts.
-
The solution may turn blue, indicating the formation of a copper complex.[1][11][12]
-
Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers and wash them with saturated aqueous NH₄Cl, followed by brine.[1][11][12]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Persistent Copper Contamination: If the organic layer remains colored (blue or green), it indicates residual copper.
-
Solution: Wash the organic layer with an aqueous solution of a chelating agent like EDTA or with aqueous ammonium (B1175870) hydroxide/ammonium chloride at pH 8.[1][11][12] This can help to sequester the copper ions into the aqueous phase.
-
Q8: My product seems to be unstable during purification. What precautions should I take?
Diynes, especially those with certain functional groups, can be unstable.
-
Possible Cause: Silica (B1680970) Gel Chromatography: Some diynes can decompose on silica gel.
-
Solution: If decomposition is observed, consider using a less acidic stationary phase like alumina (B75360) for chromatography, or purify by recrystallization if the product is a solid. Minimize the time the product spends on the column.
-
Data Presentation
The following table summarizes typical reaction conditions for the Eglinton coupling of various terminal alkynes. Please note that optimal conditions can be substrate-dependent.
| Terminal Alkyne Substrate | Copper Salt (Equivalents) | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Cu(OAc)₂ (1.5) | Pyridine | 50 | 4 | 85-95 |
| 1-Ethynylcyclohexanol | Cu(OAc)₂ (1.2) | Pyridine/Methanol | Room Temp | 12 | ~90 |
| Propargyl alcohol | Cu(OAc)₂ (2.0) | Pyridine | 40 | 6 | 75-85 |
| 1-Heptyne | Cu(OAc)₂ (1.5) | Pyridine | 60 | 8 | 70-80 |
| Trimethylsilylacetylene | Cu(OAc)₂ (1.0) | Pyridine/DMF | Room Temp | 24 | ~60 |
Note: This data is compiled from various literature sources and should be used as a general guideline.
Experimental Protocols
General Protocol for Eglinton Homocoupling of a Terminal Alkyne
This protocol provides a general procedure for the Eglinton coupling. The specific amounts and conditions may need to be optimized for your particular substrate.
Experimental Workflow for Eglinton Coupling
Caption: A typical experimental workflow for the Eglinton coupling reaction.
Materials:
-
Terminal Alkyne (1.0 eq)
-
Copper(II) Acetate (Cu(OAc)₂, 1.5 eq)
-
Anhydrous Pyridine
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add copper(II) acetate (1.5 eq) and anhydrous pyridine. Stir the mixture until the copper salt is dissolved or evenly suspended.
-
Substrate Addition: Dissolve the terminal alkyne (1.0 eq) in a small amount of anhydrous pyridine. Add this solution dropwise to the stirring copper(II) acetate suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C). Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature if heated. Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride.[1][11][12]
-
Extraction: Extract the aqueous layer three times with an organic solvent. Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous ammonium chloride and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure symmetrical diyne.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Eglinton Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Eglinton Coupling | Ambeed [ambeed.com]
- 5. Eglinton Reaction [organic-chemistry.org]
- 6. synarchive.com [synarchive.com]
- 7. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 10. americanelements.com [americanelements.com]
- 11. Workup [chem.rochester.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Purification of Cupric Acetate by Recrystallization
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of cupric acetate (B1210297) via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective solvent for recrystallizing copper (II) acetate? A1: Water is the most commonly used solvent for the recrystallization of copper (II) acetate monohydrate. Its solubility increases significantly with temperature, from 7.2 g/100 mL in cold water to 20 g/100 mL in hot water, making it ideal for this technique.[1] For anhydrous copper (II) acetate, heating the monohydrate at 100 °C in a vacuum is required.[1][2]
Q2: Why is it often recommended to add a small amount of acetic acid to the recrystallization solvent? A2: Adding a small amount of acetic acid helps to prevent the hydrolysis of copper (II) acetate in solution.[3][4] Hydrolysis can lead to the formation of insoluble basic copper salts, which appear as a precipitate and contaminate the final product.[5][6] Maintaining a slightly acidic pH ensures that the cupric acetate remains in its desired form.[7]
Q3: What is the expected color of the this compound solution and the final crystals? A3: A pure solution of copper (II) acetate in water should be a deep blue color. The resulting crystals of copper (II) acetate monohydrate are typically a dark blue-green or bluish-green.[2][8] The anhydrous form is a dark green crystalline solid.[2] A significant deviation from these colors, such as a distinctly green solution, may indicate the presence of impurities like iron salts.[4]
Q4: What are the primary impurities found in commercial this compound? A4: Commercial grades of this compound may contain various impurities. Analytical reagent grade specifications limit contaminants such as chlorides, sulfates, iron, and nickel to parts-per-million (ppm) levels.[8] If the this compound was synthesized from scrap copper, heavy metals present in the source material, such as lead, could also be present as impurities.[9]
Data Presentation
Table 1: Physical and Chemical Properties of Copper (II) Acetate Monohydrate
| Property | Value | Reference |
| Chemical Formula | Cu(CH₃COO)₂·H₂O | [10] |
| Molar Mass | 199.65 g/mol | [8] |
| Appearance | Dark blue-green crystalline solid | [2][11] |
| Melting Point | 115 °C (Decomposes) | [10] |
| Boiling Point | 240 °C | [2][10] |
| Density | 1.88 g/cm³ | [7][10] |
Table 2: Solubility of Copper (II) Acetate
| Solvent | Solubility | Temperature | Reference |
| Water (cold) | 7.2 g / 100 mL | - | [1] |
| Water (hot) | 20 g / 100 mL | - | [1] |
| Ethanol | 7.14 g / 100 g | 20 °C | [10] |
| Diethyl Ether | Slightly soluble | - | [2] |
| Glycerol | Slightly soluble | - | [1][2] |
Troubleshooting Guide
Q: My this compound will not fully dissolve in the hot solvent, even after adding a significant amount. A: This issue typically indicates the presence of insoluble impurities.[12] Do not add a large excess of solvent, as this will significantly reduce your final yield.[13][14]
-
Solution: Add just enough hot solvent to dissolve the bulk of the this compound. While the solution is still hot, perform a hot gravity filtration to remove the insoluble materials.[12] Using a stemless funnel can help prevent premature crystallization in the filter apparatus.[12]
Q: I have cooled my solution, but no crystals have formed. A: This is a common problem that can arise from two main causes: the solution is not sufficiently saturated, or there are no nucleation sites for crystals to begin growing.[14]
-
Troubleshooting Steps:
-
Reduce Solvent Volume: If you used too much solvent, the solution may be too dilute for crystals to form.[13][14] Gently boil the solution to evaporate some of the solvent, thereby increasing the concentration of the this compound.[13]
-
Induce Crystallization: If the solution is saturated but still no crystals form (a state known as supersaturation), you can try to initiate nucleation.[14] Gently scratch the inside surface of the flask below the waterline with a glass rod.[13][14]
-
Add a Seed Crystal: If available, add a single, tiny crystal of pure this compound to the solution. This will provide a template for further crystal growth.[14]
-
Cool Further: If crystals still haven't appeared at room temperature, cool the flask in an ice bath for at least 15 minutes to further decrease the solubility.[13]
-
Q: My product has separated as a gooey liquid or "oil" instead of solid crystals. What should I do? A: This phenomenon is known as "oiling out." It occurs when the solute's melting point is lower than the temperature of the solution from which it is separating.[15][16] This is often caused by a high concentration of impurities, which can significantly depress the melting point of the compound.[15][17] Oiled-out products are typically very impure, as the oil phase can readily dissolve impurities.[16][18]
-
Corrective Actions:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation temperature.[14][15]
-
Allow the solution to cool much more slowly. Insulating the flask can promote the slow formation of crystals instead of oil.[14][19]
-
If the problem persists, consider purifying the material by another method, such as chromatography, before attempting recrystallization again.[14]
-
Q: A white or light-blue precipitate has formed in my solution. A: This is likely due to the formation of insoluble basic copper salts from the hydrolysis of this compound.[5] This happens when the solution is not sufficiently acidic.[3]
-
Solution: Add a small amount of dilute acetic acid to the solution and warm it. The precipitate should redissolve. Using a small amount of acetic acid in the initial solvent is a good preventative measure.[3][4]
Q: My final crystal yield is very low. How can I maximize it? A: A low yield is most often caused by using too much solvent during dissolution or washing.[14][15]
-
Optimization Strategies:
-
Use the Minimum Solvent: During the dissolution step, use only the minimum amount of hot solvent required to fully dissolve the crude product.[13]
-
Wash with Cold Solvent: When washing the collected crystals during vacuum filtration, use a minimal amount of ice-cold solvent. Cold solvent is used because the product is less soluble at lower temperatures.[13]
-
Collect a Second Crop: The remaining solution after the first filtration (the mother liquor) still contains dissolved product.[15] You can concentrate this solution by boiling off some of the solvent and cooling it again to obtain a second, though likely less pure, batch of crystals.
-
Experimental Protocols & Visualizations
Protocol: Single-Solvent Recrystallization of this compound Monohydrate
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the solvent (deionized water with a few drops of acetic acid) to a boil. Add the minimum amount of the hot solvent to the flask containing the crude solid until it just dissolves.[13]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper over a clean Erlenmeyer flask and pour the hot solution through it. Keep the solution hot during this process to prevent premature crystallization.[12]
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[13] Slow cooling is crucial for forming large, pure crystals.[19] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[13]
-
Collection: Collect the formed crystals using vacuum filtration. Wet the filter paper with a small amount of cold solvent before pouring the crystal slurry.[12]
-
Washing: With the vacuum still applied, wash the crystals with a minimal amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.[12]
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. The final product can then be transferred to a watch glass to air dry completely or dried in a desiccator.[20]
Diagrams
Caption: A standard workflow for the purification of this compound.
Caption: Decision tree for troubleshooting a failure to form crystals.
References
- 1. Copper(II)_acetate [chemeurope.com]
- 2. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Copper(II) acetate - Crystal growing [en.crystalls.info]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Sciencemadness Discussion Board - Copper Acetate reducing (to CuO) while boiling? It just happened... - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. This compound or Copper II Acetate Monohydrate Manufacturers, SDS [mubychem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. copper(II) acetate monohydrate [chemister.ru]
- 11. nj.gov [nj.gov]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Home Page [chem.ualberta.ca]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mt.com [mt.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. organic chemistry - Tips for maximizing yield, purity and crystal size during recrystallization - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Conditions for Cupric Acetate Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent conditions for cupric acetate (B1210297). Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful dissolution and prevent common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving cupric acetate?
A1: this compound, also known as copper(II) acetate, is most soluble in polar solvents. It is generally soluble in water and alcohols like ethanol (B145695) and methanol.[1][2][3] It is slightly soluble in ether and glycerol.[1] For applications requiring non-aqueous conditions, it exhibits slight solubility in dimethyl sulfoxide (B87167) (DMSO), particularly with heating.[1]
Q2: How does temperature affect the solubility of this compound?
A2: The solubility of this compound in water increases significantly with temperature. For instance, at colder temperatures, 7.2 g will dissolve in 100 mL of water, while in hot water, the solubility increases to 20 g per 100 mL.[4][5] This property can be utilized to prepare more concentrated solutions.
Q3: Why does my this compound solution turn cloudy or form a precipitate?
A3: A cloudy appearance or precipitate in an aqueous this compound solution is often due to hydrolysis.[6][7] this compound is a salt of a weak acid (acetic acid) and a weak base (copper(II) hydroxide). In water, it can react to form insoluble basic copper salts.[6][7] This is more likely to occur in neutral or near-neutral pH solutions and upon heating.[6][8]
Q4: How can I prevent my this compound solution from becoming cloudy?
A4: To prevent hydrolysis and maintain a clear solution, a small amount of acetic acid can be added to the solvent.[7] The acidic conditions suppress the formation of insoluble basic copper salts.[2]
Q5: Is it possible to dissolve this compound in a neutral aqueous solution?
A5: While challenging due to hydrolysis, it is possible. One approach is to start with a slightly acidic solution, such as 0.1 M sulfuric acid, and then add this compound until a neutral pH of 7.0 is achieved.[9] Dissolving this compound directly into neutral deionized water may lead to the precipitation of copper oxides.[9]
Data Presentation: Solubility of this compound
The following table summarizes the quantitative solubility data for this compound in various solvents.
| Solvent | Temperature | Solubility ( g/100 mL) |
| Water (cold) | - | 7.2 |
| Water (hot) | - | 20 |
| Water | 20°C | 25 |
| Water | 25°C | 6.79 |
| Ethanol | 20°C | 7.14 |
| Methanol | - | Soluble (Slightly, Heated) |
| Diethyl Ether | - | Slightly Soluble |
| Glycerol | - | Slightly Soluble |
| DMSO | - | Insoluble (Slightly, Heated) |
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Solution
This protocol describes the standard method for preparing an aqueous solution of this compound with measures to prevent precipitation.
Materials:
-
This compound monohydrate
-
Deionized water
-
Glacial acetic acid
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
Procedure:
-
Weigh the desired amount of this compound monohydrate.
-
Add the this compound to a volumetric flask.
-
Add deionized water to approximately 80% of the final volume.
-
Add a few drops of glacial acetic acid to the solution to prevent hydrolysis.
-
Place the magnetic stir bar in the flask and place it on a magnetic stirrer.
-
Stir the solution until the this compound is completely dissolved. Gentle heating can be applied to increase the rate of dissolution, but be cautious as this can also promote hydrolysis if the solution is not sufficiently acidified.
-
Once dissolved, allow the solution to cool to room temperature.
-
Add deionized water to the final volume mark on the volumetric flask and mix thoroughly.
Protocol 2: Preparation of this compound Solution from Copper Metal
This method is for synthesizing a this compound solution from basic starting materials.
Materials:
-
Copper metal (e.g., wire, foil)
-
White vinegar (acetic acid)
-
Hydrogen peroxide (3%)
-
Beaker
-
Heating plate
Procedure:
-
Place the copper metal in a beaker.
-
Add equal parts of white vinegar and hydrogen peroxide to the beaker, ensuring the copper is submerged.[10]
-
Gently heat the mixture. The solution will begin to bubble and turn blue as the copper reacts to form this compound.[10][11]
-
Continue heating until the reaction is complete and the desired concentration is achieved. The solution can then be cooled and filtered to remove any unreacted copper.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Solution is cloudy or has a precipitate upon dissolution. | Hydrolysis of this compound in a neutral or near-neutral aqueous solution.[6][7] | Add a small amount of acetic acid to the solution to lower the pH and dissolve the precipitate.[7] |
| A white precipitate forms during the synthesis of this compound from copper, vinegar, and hydrogen peroxide. | Insufficient acetic acid. | Add more acetic acid (vinegar) to the reaction mixture.[7] |
| The this compound is not dissolving completely in water at room temperature. | The solution has reached its saturation point at that temperature. | Heat the solution to increase the solubility of this compound.[2] Alternatively, increase the volume of the solvent.[12] |
| The solution color changes from blue to green. | Formation of basic copper acetate due to hydrolysis. | Add acetic acid to shift the equilibrium back towards the dissolved blue copper(II) acetate. |
| The solution turns colorless upon heating with excess copper. | Reduction of copper(II) acetate to colorless copper(I) acetate.[13] | This is an expected reaction in the presence of metallic copper and heat. If copper(II) acetate is desired, avoid prolonged heating with excess copper. |
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Troubleshooting decision tree for cloudy solutions.
References
- 1. Copper(II) acetate CAS#: 142-71-2 [m.chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Copper(II)_acetate [chemeurope.com]
- 5. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Sciencemadness Discussion Board - Green "copper acetate" solution - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Sciencemadness Discussion Board - Copper (II) acetate in boiling water - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. quora.com [quora.com]
- 10. How To Make Copper Acetate from Copper [thoughtco.com]
- 11. Synthesis of Copper Acetate : 5 Steps (with Pictures) - Instructables [instructables.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. acid base - Copper acetate solution turning clear - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Cupric Acetate Solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of cupric acetate (B1210297) solutions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue 1: A precipitate has formed in my cupric acetate solution.
Initial Assessment:
-
What color is the precipitate?
-
Bluish-green or cloudy
-
White or off-white
-
-
What were the storage conditions?
-
Temperature
-
Exposure to light and air
-
-
What is the solvent?
-
Water
-
Organic solvent
-
Troubleshooting Steps:
-
Bluish-Green Precipitate: This is likely a basic copper salt, such as copper hydroxide (B78521) or copper carbonate, which can form if the solution is not sufficiently acidic.[1]
-
White Precipitate: A white precipitate may be copper(I) acetate. This can form if copper(II) acetate reacts with copper metal, especially when heated.[4][5]
-
Solution: The formation of copper(I) acetate is a reduction reaction. To reverse this, gentle oxidation may be required, though it is often easier to prepare a fresh solution. To avoid this, do not store this compound solutions in contact with copper metal, especially at elevated temperatures.
-
Troubleshooting Logic for Precipitate Formation
Caption: Troubleshooting precipitate in this compound solutions.
Issue 2: The color of my this compound solution has changed.
Initial Assessment:
-
What was the original color and what is the new color?
-
Blue to green
-
Green to blue
-
Blue/Green to colorless
-
-
Has the concentration changed (e.g., through evaporation)?
-
Have any new substances been introduced to the solution?
Troubleshooting Steps:
-
Color Change from Blue to Green: This can be due to a change in the coordination sphere of the copper ions. In dilute aqueous solutions, the hydrated copper ion, [Cu(H2O)4]2+, is blue.[6] In more concentrated solutions, or in the presence of other ligands, the color can shift to green.[6] The presence of impurities, such as iron salts, can also result in a dark-green appearance.[3]
-
Color Change to Colorless: A colorless solution may indicate the formation of copper(I) acetate, which is a colorless compound.[4][5] This can happen if the copper(II) acetate is reduced, for instance by reacting with copper metal.[5]
Summary of Color Variations in this compound Solutions
| Observed Color | Potential Cause | Reference |
| Blue | Dilute aqueous solution, presence of [Cu(H2O)4]2+ | [6] |
| Green | Concentrated solution, presence of other complex ions | [6] |
| Yellow-Green | Very concentrated solution, presence of [CuCl4]2- (if chloride is present) | [6] |
| Dark Green | Presence of iron salt impurities | [3] |
| Colorless | Formation of copper(I) acetate due to reduction | [4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a this compound solution? A1: this compound solutions should be stored in a cool, dry, well-ventilated area in a tightly closed container.[7][8] It is also recommended to protect them from direct sunlight.[9] For anhydrous solutions, which are moisture-sensitive, storage under an inert gas is advisable.
Q2: What is the expected shelf life of a this compound solution? A2: If stored properly under the recommended conditions, this compound solutions are generally stable.[8][10] One source suggests the shelf life can be indefinite if stored correctly.[7]
Q3: Why is my this compound solution's pH important for its stability? A3: The pH of the solution is a critical factor for stability. If the solution is not sufficiently acidic, hydrolysis can occur, leading to the precipitation of insoluble basic copper salts like copper hydroxide.[1][11] Maintaining a slightly acidic environment helps to keep the this compound fully dissolved.[3]
Q4: Can temperature affect the stability of my this compound solution? A4: Yes, temperature can affect stability. While the solubility of this compound increases with temperature, high temperatures can lead to thermal decomposition.[8][12] One study demonstrated that at high pressures, thermal dissociation of this compound can occur at temperatures above 212°C.[13]
Chemical Equilibrium of this compound in Aqueous Solution
Caption: Key stability pathways for aqueous this compound.
Experimental Protocols
Preparation of a Stock this compound Solution
This protocol describes the preparation of a this compound solution from copper(II) hydroxide, carbonate, or oxide.
Materials:
-
Copper(II) hydroxide (Cu(OH)₂), Copper(II) carbonate (CuCO₃), or Copper(II) oxide (CuO)
-
Glacial acetic acid (CH₃COOH)
-
Distilled or deionized water
-
Glass beaker
-
Stir plate and stir bar
-
Filter paper and funnel
Procedure:
-
In a glass beaker, add a measured amount of acetic acid and dilute it with distilled water.
-
While stirring, slowly add small portions of the copper compound (hydroxide, carbonate, or oxide) to the acetic acid solution.[14][15][16]
-
If using copper carbonate, continue adding until the effervescence (release of CO₂ gas) ceases.[3]
-
Gently heat the solution while stirring to ensure the complete dissolution of the copper compound.
-
Once the reaction is complete and the solid has dissolved, allow the solution to cool.
-
Filter the resulting solution to remove any unreacted impurities.[3]
-
Store the final solution in a tightly sealed container away from direct light.
Solubility Data
The solubility of this compound is influenced by both the solvent and the temperature.
Solubility of this compound Monohydrate in Water
| Temperature | Solubility ( g/100 mL) | Reference |
| Cold Water | 7.2 | [5][8] |
| Hot Water | 20 | [8] |
| 20 °C | 7.2 | [17] |
Note: this compound is also soluble in organic solvents like ethanol (B145695) and methanol.[11]
References
- 1. crystalverse.com [crystalverse.com]
- 2. coordination compounds - How may copper acetate ligands be manipulated to change colors? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Copper(II) acetate - Crystal growing [en.crystalls.info]
- 4. acid base - Copper acetate solution turning clear - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 6. weishida.wordpress.com [weishida.wordpress.com]
- 7. resources.finalsite.net [resources.finalsite.net]
- 8. utsi.edu [utsi.edu]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. researchgate.net [researchgate.net]
- 14. Copper acetate - PyroGuide [pyrodata.com]
- 15. Copper acetate | PyroData [pyrodata.com]
- 16. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Maintaining Cu(II) in Catalytic Cycles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with copper-catalyzed reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the undesired reduction of Cu(II) to Cu(I) or Cu(0) during your catalytic cycles, ensuring the stability and efficiency of your reactions.
Troubleshooting Guide: Unwanted Cu(II) Reduction
This guide addresses specific issues you might encounter related to the instability of the Cu(II) oxidation state in your catalytic experiments.
Issue 1: Rapid loss of catalytic activity and/or change in reaction mixture color (e.g., from blue/green to colorless or formation of a precipitate).
Q1: My Cu(II)-catalyzed aerobic oxidation reaction stops prematurely. The characteristic blue or green color of the Cu(II) complex fades, and I observe the formation of a reddish-brown precipitate. What is happening and how can I prevent it?
A1: This is a classic sign of catalyst deactivation through reduction. The Cu(II) catalyst is likely being reduced to Cu(I), which may be inactive for your specific oxidation reaction, or further to metallic copper (Cu(0)), which precipitates out of the solution.
Possible Causes and Solutions:
-
Substrate or Additive-Induced Reduction: One of your substrates, reagents, or even a solvent with reducing properties (e.g., alcohols at high temperatures) might be reducing the Cu(II) center.
-
Solution: Analyze the redox potential of all components in your reaction mixture. If a particular reagent is a known reductant, consider if an alternative is available. For instance, if you are using an alcohol as a solvent at high temperatures, which can be oxidized, explore more inert solvents like acetonitrile (B52724), DMF, or nonpolar solvents, as these can also enhance the stability of the Cu(II) species.
-
-
Thermal Decomposition/Reduction: High reaction temperatures can promote the reduction of the Cu(II) complex.[1]
-
Solution: Attempt the reaction at a lower temperature. If the reaction rate is too slow, you may need to screen more active ligands that allow for catalysis under milder conditions.
-
-
Inappropriate Ligand Choice: The ligand plays a critical role in modulating the redox potential of the copper center. A ligand that is too electron-donating can make the Cu(II) center easier to reduce.
-
Solution: Employ ligands that are known to form highly stable Cu(II) complexes. Generally, ligands with stronger sigma-donating and weaker pi-accepting properties can help stabilize the Cu(II) state. Consider sterically hindered ligands that can protect the copper center from interacting with potential reducing agents.
-
Q2: I am performing an Atom Transfer Radical Polymerization (ATRP) and want to maintain a specific ratio of Cu(II) to Cu(I) to control the polymerization, but it seems all my Cu(II) is being consumed. How can I stabilize the Cu(II) concentration?
A2: In ATRP, the concentration of the Cu(II) deactivator is crucial for maintaining control over the polymerization. If it is consumed, it suggests that the equilibrium is being pushed too far towards the active Cu(I) species, or that there is an external reducing agent present.
Possible Causes and Solutions:
-
Excessive Reducing Agent: In Activators Generated by Electron Transfer (AGET) ATRP or related techniques, an excess of the reducing agent will continuously convert the Cu(II) deactivator back to the Cu(I) activator.
-
Solution: Carefully control the stoichiometry of the reducing agent. You may need to perform optimization experiments to find the ideal ratio of reducing agent to initiator and copper catalyst for your specific monomer and solvent system.
-
-
Solvent Effects: The solvent can influence the stability of both Cu(I) and Cu(II) complexes, thereby shifting the ATRP equilibrium.
-
Solution: The choice of solvent can significantly impact the stability constants of the copper complexes.[2][3] For instance, polar solvents like DMSO and acetonitrile can coordinate to the copper center and affect the thermodynamics of the activation/deactivation equilibrium.[3][4] It is essential to choose a solvent that provides good solubility for all components while also favoring the desired equilibrium position.
-
Issue 2: Poor reproducibility of catalytic performance.
Q3: My Cu(II)-catalyzed cross-coupling reaction works well on some days but fails on others, even with the same protocol. Could this be related to Cu(II) reduction?
A3: Yes, poor reproducibility is often linked to trace impurities that can act as reducing agents. The most common culprits are oxygen (in reactions that are not aerobic), water, or impurities in reagents and solvents.
Possible Causes and Solutions:
-
Adventitious Reducing Impurities: Trace impurities in your solvents or reagents could be reducing the Cu(II) catalyst.
-
Solution: Ensure all your solvents are freshly distilled and degassed if the reaction is meant to be anaerobic. Use high-purity reagents and consider purifying your substrate if it is suspected to contain reducing impurities.
-
-
Atmospheric Oxygen (for non-aerobic reactions): While oxygen is an oxidant, in some catalytic cycles, particularly those involving radical intermediates, the interplay with oxygen can be complex and sometimes lead to pathways that result in catalyst deactivation. For reactions designed to be anaerobic, oxygen contamination can lead to undesired side reactions.
-
Solution: If your reaction is not an aerobic oxidation, use standard air-free techniques such as Schlenk lines or a glovebox to exclude oxygen.
-
-
Water Content: Water can affect the coordination sphere of the copper catalyst and, in some cases, promote catalyst deactivation.[1][5]
-
Solution: Use anhydrous solvents and dry your reagents thoroughly before use, especially for moisture-sensitive reactions.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right ligand to stabilize Cu(II) against reduction?
A1: Ligand design is a key strategy for preventing unwanted reduction. Consider the following principles:
-
Electronic Properties: Use ligands that are not overly electron-releasing. While strong sigma-donors are good for complex stability, very strong donors can make the metal center electron-rich and thus easier to reduce. Ligands with some pi-accepting character can help stabilize the Cu(II) state.
-
Steric Hindrance: Bulky ligands can create a protective pocket around the copper center, sterically hindering the approach of potential reducing agents.
-
Coordination Geometry: The ligand's geometry dictates the coordination environment of the copper ion. A geometry that is highly favorable for Cu(II) but distorted for Cu(I) will disfavor reduction. For example, Cu(II) often prefers square planar or octahedral geometries, while Cu(I) favors linear or tetrahedral geometries. Choosing a ligand that enforces a square planar geometry can help stabilize the Cu(II) state.
Q2: Which solvents are best for maintaining the Cu(II) oxidation state?
A2: The ideal solvent depends on the specific reaction. However, some general guidelines apply:
-
Avoid Protic/Reducible Solvents: Alcohols and other protic solvents can sometimes act as reducing agents, especially at elevated temperatures.
-
Coordinating Solvents: Solvents like acetonitrile (MeCN) and dimethyl sulfoxide (B87167) (DMSO) can coordinate to the copper center and influence the stability of the Cu(II) complex.[3][4] Their effect can be beneficial or detrimental depending on the specific ligand and reaction, so they should be used judiciously.
-
Non-Coordinating, Inert Solvents: Solvents like dichloromethane, chloroform, or toluene (B28343) are often good choices as they are less likely to interact directly with the catalytic cycle.
Q3: What analytical techniques can I use to confirm that my copper catalyst is remaining in the Cu(II) state?
A3: Several techniques can monitor the oxidation state of copper in your reaction:
-
UV-Vis Spectroscopy: Many Cu(II) complexes have characteristic d-d transitions that result in a colored solution (typically blue or green). The disappearance of this color can be monitored spectrophotometrically to track the reduction of Cu(II). This can be used for the quantitative detection of Cu(II) concentrations.[6][7][8]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR) is a powerful technique that is specifically sensitive to paramagnetic species. Since Cu(II) is a d⁹ ion with an unpaired electron, it is EPR active, while Cu(I) (d¹⁰) is EPR silent. This allows for direct observation and quantification of the Cu(II) species.
-
X-ray Absorption Spectroscopy (XAS): Techniques like XANES and EXAFS can provide detailed information about the oxidation state and coordination environment of the copper atoms in your catalyst, both in solution and on solid supports.
-
Time-Domain NMR (TD-NMR) Relaxometry: This method can be used for in-situ monitoring of the concentration of paramagnetic ions like Cu(II) in solution by measuring the relaxation rates of solvent protons.[9]
Q4: Can adding a co-catalyst or additive help stabilize Cu(II)?
A4: Yes, in some systems, adding a second metal or an additive can improve the stability of the primary catalyst. For example, incorporating nickel into a copper catalyst has been shown to inhibit the dissolution and reoxidation of copper, thereby enhancing its stability.[10][11] In other cases, a sacrificial agent can be added to react with any reducing impurities, protecting the copper catalyst.
Quantitative Data Summary
The stability of Cu(II) complexes is highly dependent on the ligand and solvent environment. The following table summarizes key thermodynamic parameters for a Cu(II)/Cu(I) system with the PMDETA ligand in different solvents, illustrating the impact of solvent coordination.
| Parameter | Reaction | Acetonitrile (MeCN) | Dimethyl Sulfoxide (DMSO) |
| ΔGr (kcal/mol) | [CuII(PMDETA)Br]+ + MeCN ⇌ [CuII(PMDETA)Br(MeCN)]+ | -1.1 | N/A |
| ΔGr (kcal/mol) | [CuII(PMDETA)Br]+ + DMSO ⇌ [CuII(PMDETA)Br(DMSO)]+ | N/A | -4.7 |
| ΔGr (kcal/mol) | [CuI(PMDETA)]+ + MeCN ⇌ [CuI(PMDETA)(MeCN)]+ | -2.6 | N/A |
| ΔGr (kcal/mol) | [CuI(PMDETA)]+ + DMSO ⇌ [CuI(PMDETA)(DMSO)]+ | N/A | -5.8 |
Data adapted from computational studies.[4] A more negative ΔGr indicates a more favorable solvent coordination.
Experimental Protocols
Protocol 1: Monitoring Cu(II) Concentration by UV-Vis Spectroscopy
This protocol provides a general method for monitoring the stability of a Cu(II) catalyst in a reaction mixture over time.
Materials:
-
Your Cu(II) catalyst complex
-
Reaction solvent
-
Reactants for your specific catalytic reaction
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of your Cu(II) catalyst complex of known concentration in the reaction solvent.
-
Generate a Calibration Curve:
-
Prepare a series of dilutions of the stock solution to cover the expected concentration range of your reaction.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for your Cu(II) complex.
-
Plot absorbance vs. concentration to create a Beer's Law calibration curve.
-
-
Set up the Catalytic Reaction:
-
In a reaction vessel, combine the solvent, substrate, and any other reagents.
-
Bring the mixture to the desired reaction temperature.
-
Initiate the reaction by adding a known amount of the Cu(II) catalyst stock solution.
-
-
Monitor the Reaction:
-
At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the aliquot if necessary (e.g., by cooling or adding a quenching agent that will not interfere with the measurement).
-
Dilute the aliquot to a concentration that falls within the range of your calibration curve.
-
Measure the absorbance of the diluted aliquot at λmax.
-
-
Analyze the Data:
-
Use the calibration curve to determine the concentration of the Cu(II) complex at each time point.
-
Plot the concentration of Cu(II) vs. time. A decrease in concentration indicates the reduction of the catalyst.
-
Visualizations
Caption: Unwanted reduction pathway of a Cu(II) catalyst.
Caption: Troubleshooting workflow for Cu(II) catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Effects and Selection of a Catalyst for Aqueous Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Visual detection of trace copper(ii) based on its catalytic action in the dissociation of thiosulfate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PlumX [plu.mx]
- 11. Stabilizing Cu-based catalyst for electrochemical CO2 Reduction Using Incorporated Ni - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Cupric Acetate Catalyzed Processes
Welcome to the technical support center for scaling up cupric acetate (B1210297) catalyzed processes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental scale-up. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the successful transition from bench-scale to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up cupric acetate catalyzed reactions like the Ullmann condensation or CuAAC?
A1: Scaling up copper-catalyzed reactions introduces several challenges not always apparent at the lab scale. Key issues include:
-
Catalyst Stability and Activity: this compound often serves as a precatalyst for the active Cu(I) species. Maintaining the stability and catalytic activity of this species on a large scale can be difficult.[1] Issues like catalyst deactivation, precipitation, or disproportionation can lead to inconsistent results.[2]
-
Heat Management (Exotherms): Many coupling reactions are exothermic. Inadequate heat dissipation in large reactors can lead to temperature spikes, causing side reactions, product degradation, or even hazardous thermal runaways.[3][4]
-
Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is critical. Poor agitation can create localized "hot spots" or areas of high reactant concentration, negatively impacting yield and selectivity.[3]
-
Product Purification: Removing copper residues from the final product is a major hurdle, especially in pharmaceutical applications where strict limits on heavy metals are enforced.[5][6] This often requires specialized work-up and purification procedures.[7][8]
-
Reaction Conditions: Conditions optimized at a small scale, such as solvent choice, base strength, and catalyst loading, may not translate directly and often require re-optimization.[9][10] Traditional Ullmann conditions, for example, require high temperatures and polar aprotic solvents, which can be problematic on a large scale.[11]
Q2: How does the choice between homogeneous and heterogeneous this compound catalysis affect scale-up?
A2: The choice between homogeneous and heterogeneous catalysis involves significant trade-offs for scale-up.[12]
-
Homogeneous Catalysis: this compound dissolved in the reaction medium often exhibits higher activity and selectivity due to the absence of mass transfer limitations.[13] However, the primary challenge is the separation of the catalyst from the product, which can be costly and lead to product contamination with copper.[5]
-
Heterogeneous Catalysis: Supporting the copper catalyst on a solid matrix (e.g., silica (B1680970), cellulose (B213188) acetate, polymers) simplifies catalyst removal through simple filtration, which is highly advantageous for large-scale operations.[14][15] The main challenges are potential catalyst leaching into the reaction medium, where the dissolved species may act as the true catalyst, and lower catalytic efficiency compared to homogeneous counterparts.[16][17][18]
Q3: What is the role of ligands in scaling up copper-catalyzed processes?
A3: Ligands are crucial for improving the efficiency and robustness of copper-catalyzed reactions, making them more amenable to scale-up.[19] Their primary roles include:
-
Stabilizing the Active Catalyst: Ligands like diamines, amino acids, or phenanthrolines can stabilize the active Cu(I) oxidation state, preventing oxidation or disproportionation and increasing catalyst lifetime.[20][21]
-
Increasing Solubility: Ligands can enhance the solubility of the copper species in the reaction solvent, preventing precipitation and maintaining a homogeneous catalytic environment.[22]
-
Accelerating the Catalytic Cycle: By facilitating key steps like oxidative addition and reductive elimination, ligands can dramatically increase the reaction rate, allowing for lower catalyst loadings and milder reaction temperatures (e.g., below 120°C).[9][23] This is a significant improvement over traditional Ullmann reactions that required temperatures exceeding 200°C.[11]
Troubleshooting Guide
Problem 1: Low or Inconsistent Product Yield
| Potential Cause | Troubleshooting Step / Solution |
| Catalyst Deactivation | Ensure an inert atmosphere (N₂ or Ar) is maintained, as the active Cu(I) species is susceptible to oxidation.[1] Consider using a stabilizing ligand (e.g., 1,10-phenanthroline, L-proline) to protect the catalyst.[20][23] If using a supported catalyst, perform a hot filtration test to check for leaching; if leaching is significant, the support may need to be modified.[14] |
| Poor Quality Reagents | Use anhydrous, degassed solvents. Ensure the purity of starting materials and the base, as impurities can poison the catalyst.[24] The quality and particle size of inorganic bases can significantly impact reaction kinetics and yields.[9] |
| Sub-optimal Temperature | High temperatures can increase the rate of side reactions or catalyst decomposition.[24] Conversely, if the reaction has not reached its activation temperature, it may stall.[3] Carefully re-optimize the temperature profile for the specific reactor being used. |
| Inefficient Mixing | Increase the agitation speed. For viscous reaction mixtures, consider dilution or a different solvent system. Poor mixing can lead to localized concentration gradients and reduced reaction rates.[3] |
Problem 2: Significant Byproduct Formation
| Potential Cause | Troubleshooting Step / Solution |
| Homocoupling of Starting Materials | This is common in Ullmann-type reactions.[25] Adjust the ligand-to-copper ratio, as the ligand can often suppress unwanted side reactions. Lowering the reaction temperature may also favor the desired cross-coupling pathway. |
| Reaction with Solvent | At the high temperatures sometimes required, the solvent (e.g., DMF, NMP) can participate in side reactions.[11] If possible, screen for a more inert solvent or see if adding a suitable ligand allows for a reduction in temperature. |
| Thermal Degradation | If the product or starting materials are thermally sensitive, the reaction temperature is too high. This is a common issue when scaling up exothermic reactions without adequate cooling.[4] Implement better temperature control or use a flow reactor for superior heat management.[26] |
Problem 3: Difficulty Removing Copper from the Final Product
| Potential Cause | Troubleshooting Step / Solution |
| Homogeneous Catalyst Used | Employ a post-reaction scavenging agent. Metal scavengers (e.g., silica-based thiols, activated carbon) can be stirred with the crude product solution to bind and remove dissolved copper.[5] |
| Complexation with Product | The product itself may chelate copper, making it difficult to remove. An acidic wash (e.g., dilute HCl, EDTA solution) during work-up can often break this complex and extract the copper into the aqueous phase. |
| Catalyst Leaching | Even with heterogeneous catalysts, some copper can leach into the product solution.[16] The purification strategy must account for this. Consider doping the catalyst with a second metal (e.g., Pt, Pd) to strengthen bonding and reduce leaching.[16] |
Data and Protocols
Table 1: Comparison of Conditions for Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)
This table summarizes typical conditions, highlighting the evolution from classical to modern, ligand-assisted protocols which are more suitable for scale-up.
| Parameter | Classical Ullmann Condensation | Modern Ligand-Assisted Protocol | Reference(s) |
| Copper Source | Copper powder, Copper Bronze | CuI, Cu₂O, Cu(OAc)₂ | [11][23][25] |
| Catalyst Loading | Stoichiometric or high loading | 1-10 mol% | [5] |
| Ligand | None | 1,10-phenanthroline, L-proline, diamines | [23] |
| Base | Strong bases (e.g., NaH, K₂CO₃) | K₂CO₃, Cs₂CO₃, K₃PO₄ | [2][9] |
| Solvent | High-boiling polar (DMF, NMP, Nitrobenzene) | Toluene, Dioxane, DMSO | [11] |
| Temperature | >150 - 210 °C | 80 - 120 °C | [5][11] |
| Yield | Often moderate and variable | Generally high (>80%) | [5] |
Table 2: Representative Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This table shows typical parameters for achieving high yields in CuAAC reactions.
| Parameter | Typical Range / Condition | Notes | Reference(s) |
| Copper Source | CuSO₄/Sodium Ascorbate, Cu(OAc)₂, CuI | Cu(II) sources are reduced in situ to the active Cu(I) species.[1] | [1][14][27] |
| Catalyst Loading | 0.01 - 5 mol% | Can sometimes be reduced to the µM range with stabilizing ligands.[27] | [27][28] |
| Ligand | TBTA, Tris-amine derivatives | Often used to stabilize the Cu(I) state and prevent side reactions.[20] | [20] |
| Reducing Agent | Sodium Ascorbate (excess) | Required when starting with a Cu(II) salt. Can sometimes be omitted. | [1] |
| Solvent | Water, t-BuOH/H₂O, THF, CH₂Cl₂ | The reaction is tolerant of a wide variety of solvents.[1] | [14][27] |
| Temperature | Room Temperature - 60 °C | The reaction is typically fast even at room temperature. | [1][14] |
| Yield | Excellent (>90%) | The reaction is known for its high efficiency and regioselectivity. | [27][28] |
General Protocol: Ligand-Assisted Ullmann C-N Coupling
This protocol provides a general methodology for a copper-catalyzed N-arylation reaction, which should be optimized for specific substrates and scales.
1. Reactor Setup:
-
Select a reactor of appropriate size equipped with an overhead stirrer, thermocouple, condenser, and an inlet for inert gas (Nitrogen or Argon).
-
Ensure the reactor is clean and dry. For large-scale operations, perform a leak test on the system.
2. Reagent Charging:
-
Under a positive pressure of inert gas, charge the reactor with the aryl halide (1.0 eq), the amine or amide nucleophile (1.1-1.5 eq), the base (e.g., K₂CO₃, 2.0 eq), this compound (or another copper salt, 0.05 eq), and the ligand (e.g., 1,10-phenanthroline, 0.10 eq).
-
Add the anhydrous, degassed solvent (e.g., Toluene, Dioxane) via a cannula or pump.
3. Reaction Execution:
-
Begin vigorous stirring.
-
Heat the reaction mixture to the target temperature (e.g., 110 °C). For large-scale reactions, control the heating rate to prevent thermal overshoot.
-
Monitor the reaction progress by taking aliquots and analyzing them via TLC, GC, or LC-MS. The reaction is typically complete within 8-24 hours.
4. Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic mixture with an aqueous solution of a chelating agent like EDTA or dilute ammonium (B1175870) hydroxide (B78521) to remove the bulk of the copper catalyst.
-
Perform subsequent washes with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the pure N-arylated product.
-
Analyze the final product for residual copper content using ICP-MS or a similar technique to ensure it meets required specifications.[5]
Visualizations
Troubleshooting Logic for Low Yield
This diagram illustrates a logical workflow for diagnosing the root cause of low product yield in a scaled-up process.
Caption: Troubleshooting workflow for low yield.
General Experimental Workflow for Scale-Up
This diagram outlines the key stages involved in scaling up a this compound catalyzed reaction from process development to final product analysis.
Caption: Experimental workflow for process scale-up.
Simplified Catalytic Cycle for Ullmann C-N Coupling
This diagram illustrates the key proposed intermediates and steps in a ligand-assisted, copper-catalyzed C-N cross-coupling reaction.
Caption: Simplified catalytic cycle for Ullmann C-N coupling.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 8. Scale-Up of Protein Purification: Downstream Processing Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Problems that can Occur During Scale-up of Catalytic Reactions: Part 1 – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Catalysis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Cellulose Acetate-Supported Copper as an Efficient Sustainable Heterogenous Catalyst for Azide-Alkyne Cycloaddition Click Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 18. Homogeneous versus heterogeneous catalysis in Cu2O-nanoparticle-catalyzed C–C coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Quest for a stable Cu-ligand complex with a high catalytic activity to produce reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 27. mdpi.com [mdpi.com]
- 28. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Cupric Acetate Catalyst Activity with Ligands
This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of ligands with cupric acetate (B1210297) catalysts.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a ligand in reactions catalyzed by cupric acetate?
A1: Ligands play several critical roles in copper-catalyzed reactions. Primarily, when a Cu(II) salt like this compound is used to generate the active Cu(I) catalyst in situ (e.g., in Click Chemistry), the ligand's main function is to stabilize the catalytically active Copper(I) oxidation state.[1] This stabilization prevents its disproportionation into inactive Cu(0) and Cu(II) or oxidation by air.[1] Furthermore, certain ligands, often referred to as "accelerating ligands," can enhance the reaction rate significantly compared to the ligand-free process.[1] In biological applications, ligands also mitigate the cytotoxicity of copper ions by chelating them, which protects sensitive biomolecules from oxidative damage.[1][2]
Q2: Can the acetate counterion from this compound act as a ligand?
A2: Yes, the acetate ion is not merely a spectator. Studies have shown that acetate can have a dual role, acting as both a bridging ligand for a dinuclear copper center to facilitate electron transfer and as a base in steps like C-H bond cleavage.[3] In some cases, reactions can proceed without an external ligand because the acetate itself can serve this function, though often less effectively than a specifically designed chelating ligand.[4]
Q3: How do I select the appropriate ligand for my experiment with a this compound catalyst?
A3: The choice of ligand is crucial and depends on several factors:[1][5]
-
Reaction Type: Different reactions require different ligand architectures. For example, bis(oxazoline) 'box' ligands are effective for enantioselective Henry reactions, while nitrogen-based chelators are common in cross-coupling and click chemistry.[6][7]
-
Solvent System: For reactions in aqueous media, especially bioconjugation, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.[1] For organic solvents, ligands such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) are often used.[1][8]
-
Substrate Properties: The steric and electronic properties of your substrates can influence ligand choice. Bulky substrates may require ligands that are less sterically hindering.[8][9][10]
-
Desired Reaction Rate: Advanced ligands can offer superior rate acceleration, which may be necessary for challenging substrates.[1]
Q4: What is the recommended ligand-to-copper ratio?
A4: The optimal ratio can vary, but a common starting point, particularly for bioconjugation applications, is a 5:1 ligand-to-copper ratio.[1][11] This excess of ligand helps to fully complex the copper, stabilize the catalytically active state, and can also act as a sacrificial reductant to protect sensitive molecules from reactive oxygen species (ROS).[11][12] However, for other transformations, a 1:1 or 2:1 ratio may be sufficient.[12]
Q5: Can running a reaction without a ligand lead to catalyst deactivation?
A5: Yes, particularly in reactions where the active species is Cu(I). In the absence of a stabilizing ligand, the Cu(I) catalyst is more susceptible to oxidation by air, which deactivates it to Cu(II).[13] Catalyst deactivation can also occur through precipitation from the solution or through strong chelation by reactants or products, rendering the copper inactive.[4][13]
Ligand Selection Guide for Copper-Catalyzed Reactions
The selection of an appropriate ligand is critical for the success of a reaction using a this compound catalyst. The table below summarizes common ligand types and their primary applications.
| Ligand Type | Examples | Primary Applications | Typical Solvent(s) | Key Characteristics |
| Water-Soluble Triazoles | THPTA, BTTAA, BTTES | Bioconjugation (CuAAC "Click" Chemistry) | Aqueous Buffers, Water | High water solubility, protects biomolecules from oxidative damage.[1] |
| Organo-Soluble Triazoles | TBTA | Small Molecule "Click" Chemistry (CuAAC) | Organic (DMSO, DMF, t-BuOH) | Highly effective but has limited solubility in purely aqueous systems.[1][8] |
| Bis(oxazolines) | 'Box' Ligands | Asymmetric Henry Reactions | Ethanol, THF | Chiral ligands that induce enantioselectivity in product formation.[6] |
| N,N-Donor Ligands | 1,10-Phenanthroline, Ethylene diamine | C-N and C-O Cross-Coupling (Ullmann/Goldberg) | Dioxane, DMF | Effective for coupling amines, amides, and alcohols with aryl halides.[5][7] |
| Amino Acids | L-proline | Cross-Coupling of Sulfonamides | DMSO | Can facilitate coupling reactions with aryl iodides and bromides.[7] |
| ß-Diketones | Acetylacetonate (acac) | Heck Reaction | Organic | Can be effective in palladium-catalyzed reactions and has been explored in copper catalysis.[10] |
Troubleshooting Guide
This section addresses common problems encountered during experiments using this compound and ligands.
Issue 1: My reaction yield is low, or the reaction fails to proceed to completion.
This is a frequent issue, often related to the stability and activity of the catalyst.
-
Potential Cause 1: Catalyst Oxidation
-
Solution: The Cu(I) species, often the active catalyst generated from Cu(II) acetate, is highly sensitive to oxygen.[13] It is crucial to degas all solvents and buffers by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before use.[11] Performing the reaction under an inert atmosphere using a glovebox or Schlenk line techniques is highly recommended.[11]
-
-
Potential Cause 2: Inappropriate Ligand or Concentration
-
Potential Cause 3: Impure Reagents
-
Potential Cause 4: Copper Sequestration
-
Potential Cause 5: Steric Hindrance
Issue 2: My reaction is very slow.
-
Potential Cause 1: Insufficient Catalyst Concentration
-
Solution: The catalyst concentration may be too low for the desired rate. While maintaining the optimal ligand-to-copper ratio, try increasing the overall concentration of the copper/ligand complex.[1]
-
-
Potential Cause 2: Non-Accelerating Ligand
-
Solution: Some ligands are primarily for stabilization and may not significantly increase the reaction rate. Consider switching to a known accelerating ligand for your specific reaction type.[1]
-
-
Potential Cause 3: Low Temperature
-
Solution: Many coupling reactions require thermal energy to proceed at a reasonable rate. If compatible with your substrates, consider gently heating the reaction (e.g., to 40-60 °C).[8]
-
Issue 3: I am observing poor reproducibility between experiments.
-
Potential Cause 1: Variable Oxygen Exposure
-
Solution: Inconsistent exposure to atmospheric oxygen is a primary cause of poor reproducibility, as it deactivates the catalyst.[13] Standardize your procedure for deoxygenating solvents and protecting the reaction from air. Even simple, consistent measures like capping the reaction vessel can improve reproducibility.[13]
-
-
Potential Cause 2: Reagent Stock Stability
-
Solution: If your protocol involves generating Cu(I) from Cu(II) acetate with a reducing agent, be aware that solutions of reagents like sodium ascorbate (B8700270) can degrade upon storage. Always use freshly prepared solutions for maximum consistency.[13]
-
Experimental Protocols
General Protocol for a Ligand-Assisted Cu-Catalyzed Cross-Coupling
This protocol describes a general method for a cross-coupling reaction (e.g., C-N or C-O bond formation) using Cu(OAc)₂ with a nitrogen-based ligand. Note: All conditions, concentrations, and reagents should be optimized for your specific substrates.
1. Reagent Preparation:
-
Prepare stock solutions of your aryl halide and nucleophile (e.g., amine, alcohol) in a suitable, dry, degassed solvent (e.g., Dioxane, DMF, Toluene).
-
Prepare a stock solution of Cu(OAc)₂ in the same solvent.
-
Prepare a stock solution of the chosen ligand (e.g., 1,10-phenanthroline) in the same solvent.
-
Ensure the base to be used (e.g., K₃PO₄, Cs₂CO₃) is finely powdered and dried. The particle size of inorganic bases can significantly impact reaction kinetics.[5]
2. Reaction Setup (Under Inert Atmosphere):
-
To a dry Schlenk flask or vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the nucleophile (1.2 eq), and the base (2.0 eq).
-
In a separate, dry vial, prepare the catalyst premix: combine the Cu(OAc)₂ solution (e.g., 0.1 eq) with the ligand solution (e.g., 0.1-0.2 eq). Allow this mixture to stir for 5-10 minutes.
-
Add the degassed solvent to the Schlenk flask containing the substrates and base.
-
Using a gas-tight syringe, add the catalyst premix to the reaction flask.
-
Seal the flask and place it in a pre-heated oil bath at the desired temperature (e.g., 80-110 °C).
3. Monitoring and Work-up:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the product using standard methods such as column chromatography.
Visualization of Ligand Effects
The diagram below illustrates the key functions a ligand performs in a copper-catalyzed reaction that is initiated with cupric (Cu(II)) acetate.
References
- 1. benchchem.com [benchchem.com]
- 2. Quest for a stable Cu-ligand complex with a high catalytic activity to produce reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. people.bu.edu [people.bu.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Steric and electronic influence on Cu–Cu short contacts in β-thioketiminato tricopper(i) clusters - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Copper Byproduct Removal from Reaction Mixtures
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of copper byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of residual copper from my reaction mixture critical?
Residual copper can be detrimental for several reasons. Copper ions may exhibit toxicity to cells, a major concern in biological applications and drug development. They can also interfere with downstream processes, such as fluorescence-based assays, and catalyze undesired side reactions. Furthermore, the presence of copper can compromise the stability and purity of the final product. For applications in drug development, minimizing copper content to parts-per-million (ppm) levels is often a regulatory requirement.
Q2: What are the primary methods for removing residual copper catalysts?
The most common and effective techniques for copper catalyst removal include:
-
Aqueous Washes with Chelating Agents: This liquid-liquid extraction method involves washing the organic layer containing the product with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium (B1175870) chloride.[1][2] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[1]
-
Solid-Phase Scavenging: This technique utilizes solid-supported scavengers, such as resins, that selectively bind to copper. The copper-bound scavenger is then easily removed by filtration.[1]
-
Precipitation: This method involves converting the copper catalyst into an insoluble form, which can then be removed by filtration.[1]
-
Filtration: Using materials like Celite can aid in the filtration of fine copper particles.[1]
Q3: How do I select the most appropriate copper removal method for my specific application?
The choice of method depends on several factors, including the properties of your product (e.g., solubility, stability), the nature of the copper species, and the required final purity of your product. The following decision-making workflow can guide your selection process.
References
dealing with hygroscopic nature of anhydrous cupric acetate
Technical Support Center: Anhydrous Cupric Acetate (B1210297)
This guide provides troubleshooting advice and frequently asked questions regarding the handling and use of anhydrous cupric acetate, with a focus on its hygroscopic nature.
Frequently Asked Questions (FAQs)
Q1: What does it mean for anhydrous this compound to be "hygroscopic"?
A: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere. Anhydrous copper(II) acetate is a dark green solid that readily absorbs water molecules from the air.[1][2][3] Upon absorbing moisture, it converts into its hydrated form, copper(II) acetate monohydrate, which is bluish-green in color.[4][5][6]
Q2: How can I visually determine if my anhydrous this compound has been compromised by moisture?
A: The most immediate indicator is a color change.
-
Truly Anhydrous: The compound should be a dark green, free-flowing crystalline powder.[4][5]
-
Partially Hydrated: You may see clumps forming, and the color will shift towards a lighter, bluish-green.
-
Fully Hydrated: The compound will appear distinctly blue-green and may be caked together.[5][7]
Q3: My reaction is failing or giving poor yields. Could hydrated this compound be the cause?
A: Yes, absolutely. If your protocol specifies the anhydrous form, the presence of water can cause several problems:
-
Incorrect Stoichiometry: The molecular weight of the monohydrate (199.65 g/mol ) is higher than the anhydrous form (181.63 g/mol ).[4] Using the same mass of hydrated salt means you are adding fewer moles of the copper reagent than intended.
-
Interference in Water-Sensitive Reactions: The introduced water can quench organometallic reagents, hydrolyze starting materials, or interfere with catalysts that require strictly anhydrous conditions.[8]
-
Altered Solubility and Reactivity: The coordinated water molecule can change the solubility and reactivity profile of the copper complex, leading to different or undesired outcomes.
Use the troubleshooting workflow below to diagnose the issue.
Q4: What are the best practices for storing and handling anhydrous this compound to prevent hydration?
A: Proper storage and handling are critical. Always store the compound in a tightly sealed container.[4][9][10] For long-term storage or in very humid environments, using a desiccator cabinet or storing the container inside a sealed bag with a desiccant is highly recommended. Some suppliers recommend storing under an inert gas like nitrogen.[11][12] Always handle the material quickly in the open air, preferably in a glove box or under a stream of inert gas if the application is highly sensitive to moisture.[1]
Q5: I suspect my anhydrous this compound has absorbed moisture. Can I salvage it?
A: Yes, it is often possible to regenerate the anhydrous material from the hydrated form. This is typically done by heating the compound under vacuum to drive off the water molecules.[4][6] See the detailed protocol below for instructions.
Data Presentation
The table below summarizes the correlation between ambient humidity, the physical state of this compound, and the potential impact on experimental results.
| Relative Humidity (RH) Exposure | Visual Appearance of Cu(OAc)₂ | Molecular State | Potential Experimental Impact |
| < 10% (e.g., in desiccator) | Dark green, free-flowing powder. | Fully Anhydrous | Ideal for all applications. |
| 30-50% (Typical lab conditions) | Lighter green, minor clumping. | Partially Hydrated | Risk of incorrect stoichiometry; may fail highly sensitive reactions. |
| > 60% (High humidity) | Blue-green, significant caking. | Mostly Monohydrate | High probability of reaction failure, significant stoichiometry errors. |
Experimental Protocols
Protocol 1: Regeneration and Verification of Anhydrous this compound
This protocol describes how to dry hydrated copper(II) acetate and perform a simple quality check.
Objective: To remove coordinated water from copper(II) acetate monohydrate to regenerate the anhydrous form for use in moisture-sensitive experiments.
Materials:
-
Hydrated or suspect copper(II) acetate
-
Schlenk flask or a round-bottom flask
-
Vacuum pump capable of reaching <1 mbar
-
Heating mantle and temperature controller
-
Inert gas source (Nitrogen or Argon)
-
Spatula, weighing balance
Methodology:
-
Preparation: Place the blue-green hydrated this compound powder into a Schlenk flask. Do not fill the flask more than one-third full to ensure efficient drying.
-
Drying under Vacuum: Attach the flask to a vacuum line. Slowly open the valve to evacuate the flask. Once a stable vacuum is achieved, begin heating the flask to 100-105 °C using a heating mantle.[4][6]
-
Caution: Do not exceed 120 °C, as higher temperatures risk decomposition.
-
-
Drying Time: Maintain the temperature and vacuum for 2-4 hours. During this time, you should observe the color of the powder change from blue-green back to a deep, dark green.
-
Cooling: Turn off the heating mantle and allow the flask to cool to room temperature while still under vacuum. This is critical to prevent re-absorption of atmospheric moisture into the warm, reactive powder.
-
Storage: Once cooled, backfill the flask with an inert gas (e.g., Nitrogen). Transfer the now-anhydrous, dark green this compound into a tared, dry, and tightly sealed storage vessel inside a glove box or under a positive flow of inert gas. Store the container in a desiccator.
Verification (Qualitative): A simple visual inspection is the primary method of verification. The successfully regenerated product should be a uniform, dark green, free-flowing powder. Any remaining blue tint or clumps indicate that the drying process was incomplete.
References
- 1. This compound, Anhydrous - WUXI AOLIKAI FOOD TECHNOLOGY CO.,LTD. [yschemicals.com]
- 2. This compound | C4H6CuO4 | CID 8895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Copper(II) acetate - Hazardous Agents | Haz-Map [haz-map.com]
- 4. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]
- 5. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 6. Copper(II)_acetate [chemeurope.com]
- 7. This compound or Copper II Acetate Monohydrate Manufacturers, SDS [mubychem.com]
- 8. researchgate.net [researchgate.net]
- 9. sdfine.com [sdfine.com]
- 10. lobachemie.com [lobachemie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Copper(II) acetate, anhydrous 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Thermal Decomposition of Cupric Acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the thermal decomposition of cupric acetate (B1210297) (copper(II) acetate).
Frequently Asked Questions (FAQs)
Q1: What are the main stages of thermal decomposition for copper(II) acetate monohydrate in an air atmosphere?
The thermal decomposition of copper(II) acetate monohydrate in air typically proceeds in three main stages:
-
Dehydration: The loss of water of crystallization to form anhydrous copper(II) acetate.
-
Decomposition: The breakdown of anhydrous copper(II) acetate into initial solid products and volatile organic compounds.
-
Oxidation: The oxidation of the initial solid products (which can be a mixture of Cu and Cu₂O) to form cupric oxide (CuO).[1][2]
Q2: At what temperatures do these decomposition stages occur?
The precise temperatures can vary depending on factors like heating rate and atmosphere. However, general temperature ranges are as follows:
-
Dehydration: Occurs below 168°C, with some studies showing it starting around 100-110°C and completing by 180-225°C.[1][2][3][4]
-
Decomposition of anhydrous acetate: This stage typically occurs between 168°C and 302°C.[1][2] Some studies place this in the 225-325°C range.[3]
-
Oxidation: The oxidation of intermediate copper species to CuO generally happens at temperatures from 302°C up to 500°C.[1][2]
Q3: What are the expected solid products of the decomposition?
The final solid product depends significantly on the atmosphere:
-
In Air: The final product is typically cupric oxide (CuO).[1][3] The initial decomposition may yield a mixture of metallic copper (Cu), cuprous oxide (Cu₂O), and cupric oxide (CuO), which are then oxidized to CuO at higher temperatures.[1][2]
-
In an Inert Atmosphere (e.g., Nitrogen, Argon): The decomposition is more likely to result in cuprous oxide (Cu₂O) or even metallic copper (Cu) as the final solid product, as the oxidizing atmosphere is absent.[5]
Q4: What gaseous products are evolved during the decomposition?
The decomposition of the acetate group can release several volatile products, including acetic acid, water vapor, and carbon dioxide.[5][6] The smell of vinegar during the experiment is indicative of acetic acid liberation.[6]
Q5: How does the heating rate affect the decomposition process?
A higher heating rate can shift the decomposition temperatures to higher values. For consistent and reproducible results, it is crucial to maintain a controlled and consistent heating rate throughout the experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Final product is a mixture of black (CuO), red (Cu₂O), and/or brown (Cu) particles, not pure CuO. | 1. Incomplete oxidation. 2. Heating temperature was not high enough or the duration was too short. 3. Atmosphere was not sufficiently oxidizing. | 1. Ensure the decomposition is carried out in a flowing air or oxygen atmosphere. 2. Increase the final temperature to a range of 400-500°C and hold for a sufficient duration (e.g., 1-3 hours) to ensure complete oxidation.[7][8][9][10] 3. Use a furnace with good air circulation. |
| The observed weight loss does not match the theoretical values. | 1. The starting material was not pure copper(II) acetate monohydrate. 2. The heating rate was too high, causing overlapping decomposition steps. 3. The atmosphere was not inert when trying to form Cu or Cu₂O, leading to partial oxidation. | 1. Verify the purity of the starting material using techniques like FTIR or XRD. 2. Use a lower heating rate (e.g., 5-10°C/min) in thermogravimetric analysis (TGA) to better resolve the distinct decomposition stages.[3][4] 3. When aiming for non-oxide products, ensure a continuous flow of an inert gas like nitrogen or argon.[5] |
| The decomposition reaction is too rapid or appears uncontrolled. | High heating rate. | Reduce the heating rate to allow for a more controlled release of gaseous byproducts and a more uniform transformation of the solid phase. |
| Formation of a liquid phase during heating. | While copper acetate itself decomposes in the solid state, impurities or the formation of eutectic mixtures with contaminants could lead to melting. | Ensure the crucible and starting material are clean and free from contaminants. |
Quantitative Data Summary
The following tables summarize the key temperature ranges and mass loss percentages observed during the thermal decomposition of copper(II) acetate monohydrate based on thermogravimetric analysis (TGA).
Table 1: Decomposition Stages in Air
| Stage | Process | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) |
| 1 | Dehydration (Loss of H₂O) | ~100 - 180 | 9.02% | ~8.3% - 11.9%[3][10] |
| 2 | Decomposition of Anhydrous Acetate | ~180 - 300 | Varies based on intermediates | ~53.6% (cumulative with dehydration)[11] |
| 3 | Oxidation of Intermediates | ~300 - 500 | Mass gain may be observed | Slight mass gain (e.g., ~0.9-4%)[10] |
Note: Observed values can vary based on experimental conditions such as heating rate and sample size.
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of Copper(II) Acetate Monohydrate
Objective: To determine the temperature ranges and mass changes associated with the thermal decomposition of copper(II) acetate monohydrate.
Materials and Equipment:
-
Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)
-
Thermogravimetric Analyzer (TGA)
-
Platinum or alumina (B75360) crucible
-
Air or Nitrogen gas supply
Methodology:
-
Place approximately 2-3 mg of copper(II) acetate monohydrate into the TGA crucible.[5]
-
Place the crucible in the TGA instrument.
-
Purge the furnace with the desired gas (air or nitrogen) at a flow rate of 10-50 mL/min.[5][12]
-
Heat the sample from room temperature (e.g., 25°C) to a final temperature of 600°C.
-
Use a constant heating rate, typically 10°C/min or 15°C/min.[4][5][13]
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to identify the onset and completion temperatures for each decomposition stage.
Visualizations
Logical Workflow for Thermal Decomposition Analysis
Caption: Experimental workflow for cupric acetate thermal decomposition.
Decomposition Pathway in Air
Caption: Reaction pathway for this compound decomposition in air.
References
- 1. Study on thermal decomposition of copper(II) acetate monohydrate in air | Semantic Scholar [semanticscholar.org]
- 2. akjournals.com [akjournals.com]
- 3. scielo.br [scielo.br]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Forward Looking Analysis Approach to Assess Copper Acetate Thermal Decomposition Reaction Mechanism [scirp.org]
- 6. Sciencemadness Discussion Board - Copper Acetate reactions with other acids & decomposition - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Thermal Decomposition of Copper Acetate at Various Temperature and Time to form Copper Oxide/Copper Nanoparticles | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Products from Cupric Acetate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of products derived from reactions involving cupric acetate (B1210297), a versatile reagent in organic and inorganic synthesis. The performance of these products is evaluated against alternatives, supported by experimental data to inform your research and development endeavors.
Catalytic Applications: Cross-Coupling Reactions
Cupric acetate is a cost-effective and efficient catalyst for various cross-coupling reactions, offering an alternative to palladium-based systems. This section compares its performance in key C-N and C-O bond-forming reactions.
Chan-Lam Coupling: N-Arylation of Amines and O-Arylation of Phenols
The Chan-Lam coupling utilizes this compound to catalyze the formation of C-N and C-O bonds between arylboronic acids and amines or phenols, respectively. This reaction is often conducted under mild conditions, including at room temperature and open to the air.[1]
Performance Comparison:
The following table summarizes the yields of N-arylated and O-arylated products obtained using this compound as a catalyst with various substrates.
| Entry | Amine/Phenol (B47542) Substrate | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | Aniline | Phenylboronic acid | N-Phenylaniline | Good | [1] |
| 2 | Imidazole | Phenylboronic acid | 1-Phenylimidazole | High | [2] |
| 3 | Phenol | Phenylboronic acid | Diphenyl ether | Good | [2] |
| 4 | p-Methoxyaniline | Phenylboronic acid | 4-Methoxy-N-phenylaniline | - | [3] |
| 5 | Pyrrole | Phenylboronic acid | 1-Phenylpyrrole | - | [4] |
Note: "Good" and "High" yields are as reported in the cited literature; specific percentages were not always provided.
Alternative Catalysts:
Palladium-catalyzed Buchwald-Hartwig amination is a primary alternative for N-arylation.[5] While often providing high yields and broad substrate scope, palladium catalysts are significantly more expensive than copper catalysts.[5] For the N-arylation of indoles, both copper- and palladium-catalyzed methods have been developed. Copper-catalyzed methods can be more chemoselective in certain cases.[6][7][8]
Experimental Protocol: General Procedure for Chan-Lam N-Arylation
A mixture of the amine (1.0 mmol), arylboronic acid (1.2 mmol), this compound (0.1 mmol, 10 mol%), and a suitable base such as triethylamine (B128534) or pyridine (B92270) (2.0 mmol) in a solvent like dichloromethane (B109758) or methanol (B129727) is stirred at room temperature and open to the air for 24-48 hours.[2] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography.
Caption: General workflow of the Chan-Lam cross-coupling reaction.
Ullmann Condensation: Arylation of Amines, Phenols, and Thiols
The Ullmann condensation is a classical copper-promoted reaction for the formation of C-N, C-O, and C-S bonds, typically involving aryl halides.[9] While traditionally requiring harsh conditions, modern protocols often use catalytic amounts of copper salts like this compound with ligands, allowing for milder reaction conditions.[10][11]
Performance Comparison:
The table below presents representative yields for Ullmann-type reactions catalyzed by copper systems.
| Entry | Nucleophile | Aryl Halide | Product | Yield (%) | Reference |
| 1 | Phenol | 4-Chloronitrobenzene | 4-Nitrophenyl phenyl ether | Moderate-Good | [12] |
| 2 | Aniline | 2-Chlorobenzoic acid | N-Phenylanthranilic acid | Moderate-Good | [12] |
| 3 | Thiophenol | Aryl Iodide/Bromide | Diaryl sulfide | Moderate-Excellent | [11] |
| 4 | Imidazole | Aryl Iodide | N-Arylimidazole | Moderate-Excellent | [12] |
Note: Yields are dependent on the specific substrates, catalyst system, and reaction conditions.
Alternative Catalysts:
Similar to the Chan-Lam coupling, palladium-catalyzed cross-coupling reactions are the primary alternatives to the Ullmann condensation.[9] Nickel catalysts have also been employed and can be a more economical choice than palladium.[9]
Experimental Protocol: General Procedure for Ullmann C-O Coupling
A mixture of the phenol (1.0 mmol), aryl halide (1.0 mmol), this compound (0.1 mmol, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and a base (e.g., potassium carbonate, 2.0 mmol) in a high-boiling solvent such as DMF or DMSO is heated at 100-150 °C for 12-24 hours. The reaction is monitored by TLC or GC. After cooling, the mixture is subjected to an aqueous workup and the product is purified by chromatography.[13]
Caption: Key components of the Ullmann condensation reaction.
Oxidative Applications
This compound serves as a versatile oxidizing agent in several organic transformations. Its performance is often characterized by mild reaction conditions and good yields.
Eglinton Reaction: Homocoupling of Terminal Alkynes
The Eglinton reaction utilizes a stoichiometric amount of this compound in a pyridine solution to achieve the oxidative homocoupling of terminal alkynes, forming symmetrical 1,3-diynes.[14][15]
Performance Comparison:
| Entry | Terminal Alkyne | Product (1,3-Diyne) | Yield (%) | Reference |
| 1 | Phenylacetylene | 1,4-Diphenylbuta-1,3-diyne | High | [14] |
| 2 | 1-Ethynyl-1-cyclohexene | 1,4-Di(cyclohex-1-en-1-yl)buta-1,3-diyne | - | [16] |
| 3 | Propargyl alcohol | Hexa-2,4-diyne-1,6-diol | Good | [17] |
Note: Yields are generally good to high for a range of substrates.
Alternative Methods:
The Glaser coupling is a related reaction that uses catalytic amounts of a copper(I) salt and requires an external oxidant, typically oxygen.[14] The Hay coupling is another variation that employs a copper(I)-TMEDA complex.[14]
Experimental Protocol: General Procedure for the Eglinton Reaction
A solution of the terminal alkyne (1.0 mmol) in pyridine (10 mL) is added to a suspension of this compound monohydrate (2.0 mmol) in pyridine (15 mL). The mixture is stirred at 50-70 °C for several hours. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is worked up by extraction and purified by crystallization or chromatography.[16]
Caption: Simplified representation of the Eglinton reaction.
Oxidative Cyclization Reactions
This compound can promote oxidative cyclization reactions, leading to the formation of various heterocyclic compounds. For instance, N-tosyl-o-allylanilines undergo efficient oxidative cyclization in the presence of this compound.[18]
Performance Comparison:
The table below shows the yields for the oxidative cyclization of various arylsulfonyl-o-allylanilines using this compound.
| Entry | Substrate | Product | Yield (%) | Reference |
| 1 | N-Tosyl-o-allylaniline | Tetracyclic product | 73 | [18] |
| 2 | N-(4-Methoxybenzenesulfonyl)-o-allylaniline | Corresponding tetracycle | 85 | [18] |
| 3 | N-(4-Nitrobenzenesulfonyl)-o-allylaniline | Corresponding tetracycle | 45 | [18] |
Alternative Reagents:
Palladium(II) acetate can also catalyze the cyclization of similar substrates, but often leads to different products, such as indoles, through a different mechanistic pathway.[18] Other oxidizing agents can be employed, but this compound offers a balance of reactivity and selectivity for certain transformations.[19][20]
Experimental Protocol: Oxidative Cyclization of N-Tosyl-o-allylaniline
A mixture of N-tosyl-o-allylaniline (1.0 mmol), this compound (3.0 mmol), and cesium carbonate (1.0 mmol) in DMF (12.5 mL) is heated in a pressure tube at 120 °C for 24 hours. After cooling, the reaction mixture is diluted with a suitable organic solvent and washed with water. The organic layer is dried and concentrated, and the product is purified by column chromatography.[18]
Caption: Experimental workflow for oxidative cyclization.
Synthesis of Coordination Complexes and Metal-Organic Frameworks (MOFs)
This compound is a common precursor for the synthesis of a wide variety of copper(II) coordination complexes and Metal-Organic Frameworks (MOFs). The acetate ligands can be readily displaced by other ligands, allowing for the construction of diverse molecular architectures.
Coordination Complexes
This compound reacts with various N-donor ligands, such as pyrazoles, to form mononuclear, dinuclear, or polynuclear complexes.[21][22][23][24] The resulting complexes exhibit a range of coordination geometries, including square pyramidal and octahedral.[21][25]
Characterization Data for a Representative Copper(II)-Pyrazole Complex:
| Complex | Formula | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |
| [Cu(H₂O)₂(CH₃COO)Br]n | C₄H₁₀BrCuO₄ | Orthorhombic | Pnma | Cu-O(water): ~1.95, Cu-O(acetate): ~1.97, Cu-Br: ~2.85 | [21] |
Experimental Protocol: Synthesis of a Copper(II)-Pyrazole Complex
Copper powder (0.01 mol) is reacted with 3,5-dimethyl-1H-pyrazole (0.01 mol) and ammonium (B1175870) oxalate (B1200264) (0.01 mol) in acetonitrile (B52724) at room temperature in the presence of air. The mixture is stirred until the solid completely dissolves. The resulting solution is then allowed to slowly evaporate to yield crystals of the complex.[21]
Caption: Logical relationship in coordination complex synthesis.
Metal-Organic Frameworks (MOFs)
This compound is a widely used metal source for the solvothermal synthesis of copper-based MOFs, such as Cu-BTC (also known as HKUST-1).[26] The properties of the resulting MOFs, such as their surface area and porosity, are influenced by the synthesis conditions.
Performance Comparison of Cu-MOFs:
The table below compares the BET surface area of Cu-MOFs synthesized using this compound under different conditions or with modifications.
| MOF | Synthesis Method | BET Surface Area (m²/g) | Reference |
| Cu-BTC | Solvothermal | ~1350 | [27] |
| Melamine/Cu-BTC | Solvothermal with modification | 1410 | [27] |
| Organoclay/Cu-BTC Composite | Solvothermal | 192 | [26] |
| CuBTC (Mechanochemical) | Mechanochemical | up to 2011 | [28] |
Alternative Copper Sources:
Other copper salts, such as copper(II) nitrate, can also be used for the synthesis of Cu-MOFs. The choice of the copper source can influence the crystallinity and properties of the final material.
Experimental Protocol: Solvothermal Synthesis of Cu-BTC
Copper(II) acetate monohydrate and 1,3,5-benzenetricarboxylic acid (H₃BTC) are dissolved in a solvent mixture, typically containing DMF, ethanol, and water. The solution is placed in a Teflon-lined autoclave and heated at a specific temperature (e.g., 85-120 °C) for a designated period (e.g., 12-24 hours). After cooling, the crystalline product is collected by filtration, washed with a solvent like DMF and ethanol, and dried under vacuum.
Caption: General workflow for the solvothermal synthesis of Cu-MOFs.
References
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 8. The copper-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 10. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Glaser coupling - Wikipedia [en.wikipedia.org]
- 15. Eglinton Reaction [organic-chemistry.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Eglinton Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. web.stanford.edu [web.stanford.edu]
- 20. Mechanistic analysis of a copper-catalyzed C–H oxidative cyclization of carboxylic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
- 22. SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 23. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Solvothermal synthesis of organoclay/Cu-MOF composite and its application in film modified GCE for simultaneous electrochemical detection of deoxyepinephrine, acetaminophen and tyrosine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Activity of Cupric Acetate and Copper(I) Salts
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of the catalytic performance of cupric acetate (B1210297) (a copper(II) salt) and various copper(I) salts in key organic transformations. The information presented is supported by experimental data from the scientific literature to aid in catalyst selection.
Copper catalysts, being more economical and less toxic than many precious metal catalysts, have garnered significant attention. The choice between a Cu(II) salt like cupric acetate and Cu(I) salts (e.g., CuI, CuBr, CuCl) is often not straightforward, as the catalytically active species in many reactions is believed to be Cu(I). When using Cu(II) salts, an in situ reduction to Cu(I) is often a prerequisite for the catalytic cycle to begin. This can be achieved through various means, including the use of a reducing agent or by oxidation of a reaction component.
This guide will focus on three major areas of copper catalysis: the Ullmann reaction, the Chan-Lam coupling, and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".
Ullmann Reaction
The Ullmann reaction is a classic copper-catalyzed method for the formation of carbon-carbon (biaryl synthesis) and carbon-heteroatom bonds. While traditionally requiring harsh conditions, modern protocols with various ligands have made this reaction milder and more versatile.[1]
Data Presentation: Ullmann-Type C-N Coupling
| Catalyst | Aryl Halide | Amine | Base | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| CuI | Aryl Iodide | Alkylamine | K3PO4 | Ethylene (B1197577) glycol | 2-Propanol | 80 | Good-Excellent | [2] |
| CuI | Aryl Iodide | Alkylamine | Cs2CO3 | Diketone | Toluene | RT | Excellent | [2] |
| Cu(OAc)₂ | o-Bromobenzoic acid | Diketones/Malonates | Sodium | None | Not Specified | >200 | Not specified | [1] |
Note: The data presented is compiled from different studies and does not represent a direct head-to-head comparison under identical conditions.
Experimental Protocols: Representative Ullmann C-N Coupling
-
Protocol with CuI/Ethylene Glycol: To a reaction vessel, add CuI (5 mol%), the aryl iodide (1.0 mmol), the alkylamine (1.2 mmol), and K₃PO₄ (2.0 mmol). Add ethylene glycol (1.0 mmol) as the ligand and 2-propanol as the solvent. The reaction mixture is then stirred at 80°C until completion.[2]
-
Protocol with Cu(OAc)₂ (Classic Conditions): In a reaction flask, combine o-bromobenzoic acid, a diketone or malonate derivative, and a stoichiometric amount of sodium. Add copper(II) acetate as the catalyst. The mixture is heated to over 200°C.[1]
Catalytic Cycle for Ullmann Reaction
The proposed mechanism for the Ullmann reaction typically involves a Cu(I)/Cu(III) catalytic cycle.
Chan-Lam Coupling
The Chan-Lam coupling reaction is a versatile method for forming C-N and C-O bonds using a copper catalyst, typically with arylboronic acids as the coupling partner.
Data Presentation: Chan-Lam C-N Coupling
| Catalyst | Aryl Source | Nucleophile | Base | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| Cu(OAc)₂ | Phenylboronic acid | Aniline | 2,6-Lutidine | Myristic acid | Dichloromethane | RT | Good | [2][3] |
| Cu(OAc)₂ | Arylboronic acids | Benzimidazole | Not Specified | Not Specified | Not Specified | Not Specified | up to 96% | [3] |
Experimental Protocols: Representative Chan-Lam C-N Coupling
To a reaction vessel, add the arylboronic acid (1.0 mmol), the amine (e.g., aniline, 1.2 mmol), and myristic acid (as an additive). Add the solvent (e.g., Dichloromethane) and stir the mixture at room temperature. Add copper(II) acetate (10 mol%) and 2,6-lutidine (as a base) to the reaction mixture. Monitor the reaction's progress by TLC or GC.[3]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of "click chemistry," providing a highly efficient and regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles.[4] The catalytically active species is Cu(I).[5] When Cu(II) salts like this compound are used, a reducing agent (e.g., sodium ascorbate) is required to generate the Cu(I) species in situ.[5][6]
Data Presentation: CuAAC Reaction
Direct comparative studies often focus on the overall catalytic system (copper source + reducing agent + ligand) rather than just the copper salt. However, both Cu(I) salts and Cu(II) salts (with a reductant) are widely and effectively used.
| Copper Source | Reducing Agent | Ligand | Solvent | Temp (°C) | Yield (%) | Notes | Reference |
| Cu(I) salts (CuI, CuBr) | None needed, but ascorbate (B8700270) can be added to prevent oxidation | Often used (e.g., THPTA) | Aqueous or Organic | RT | Excellent | Iodide from CuI can sometimes interfere with the reaction.[6][7] | [7] |
| Cu(OAc)₂ | Sodium Ascorbate | Often used | Aqueous or Organic | RT | Excellent | A common and highly effective system. | [8] |
| CuSO₄ | Sodium Ascorbate | Often used | Aqueous | RT | Nearly Quantitative | The "aqueous ascorbate" procedure is very popular.[7] | [7] |
Experimental Protocols: Representative CuAAC Reaction
-
Protocol with a Cu(II) salt and a reducing agent: To a solution of the azide (B81097) (1.0 mmol) and the alkyne (1.0 mmol) in a suitable solvent (e.g., a t-BuOH/water mixture), add a freshly prepared solution of sodium ascorbate (10 mol%) followed by a solution of copper(II) sulfate (B86663) pentahydrate (1-5 mol%). The reaction is stirred at room temperature and monitored until completion.
-
Protocol with a Cu(I) salt: To a solution of the azide (1.0 mmol) and alkyne (1.0 mmol) in an organic solvent, add a Cu(I) salt such as CuI or CuBr (1-5 mol%). A ligand may be added to improve solubility and catalytic activity. The reaction is stirred at room temperature.[7]
Catalytic Cycle for CuAAC Reaction
The mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate.
Summary and Conclusion
-
This compound (Cu(II)):
-
Often serves as a stable and readily available precatalyst.
-
In many reactions, it requires in situ reduction to the catalytically active Cu(I) state. This can be a separate step or occur via interaction with a reaction component.[7][9]
-
The acetate anion itself can play a role in the reaction, acting as a base or a bridging ligand.[10]
-
It is effective in Chan-Lam couplings and, with a reducing agent, in CuAAC reactions.[3][8]
-
-
Copper(I) Salts (CuI, CuBr, CuCl):
-
Are in the catalytically active oxidation state for reactions like CuAAC and many Ullmann-type couplings.[7][11]
-
Can be sensitive to oxidation to Cu(II), sometimes requiring an inert atmosphere or the addition of a reducing agent to maintain catalytic activity.
-
The choice of the halide counter-ion can influence the reaction, with iodide sometimes being inhibitory in CuAAC.[7]
-
References
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aerobic Copper-Catalyzed Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ullmann Reaction [organic-chemistry.org]
A Comparative Guide to the Kinetics of Cupric Acetate Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Cupric Acetate's Catalytic Performance
Cupric acetate (B1210297) [Cu(OAc)₂] has emerged as a versatile and cost-effective catalyst in a wide array of organic transformations. Its utility spans from classical hydrogenation and oxidation reactions to modern cross-coupling and cycloaddition methodologies. Understanding the kinetics of these reactions is paramount for process optimization, mechanistic elucidation, and the rational design of novel synthetic routes. This guide provides a comparative overview of the kinetic profiles of several key reactions catalyzed by this compound, supported by experimental data and detailed methodologies.
Comparative Kinetic Data
The catalytic performance of this compound is highly dependent on the specific reaction type, substrates, and reaction conditions. Below is a summary of key kinetic parameters for several prominent this compound-catalyzed reactions.
| Reaction Type | Substrates | Rate Law | Activation Energy (Ea) | Key Kinetic Observations |
| Hydrogenation of Dichromate | Dichromate ions, H₂ | Rate = k[Cu(OAc)₂][H₂] | 24.6 kcal/mol[1] | The reaction rate is independent of the dichromate concentration but directly proportional to the hydrogen pressure and the concentration of this compound.[1] |
| Aerobic Oxidation of Aldehydes to Nitriles | Aldehydes, Ammonium Acetate, O₂ | First-order dependency on the aldehyde substrate.[2] | Not Reported | Electron-deficient aldehydes exhibit a faster reaction rate. The reaction is performed under ligand-free conditions with aerial oxygen as the oxidant.[2] |
| Aerobic Oxidation of Amines | Primary Amines, O₂ | First-order in both the copper catalyst and the amine substrate; zero-order in O₂ pressure.[3] | Not Reported | The rate-limiting step involves the amine and the copper catalyst, with the subsequent oxidation steps being comparatively fast.[3] |
| Chan-Lam Coupling | N-nucleophiles, Arylboronic acids | Complex kinetics; often zero-order in the arylboronic acid concentration due to the formation of an unproductive adduct with the amine.[4] | Not Reported | The reaction order is proposed to be transmetalation, followed by nucleophile coordination and then oxidation.[4] The reaction can often be conducted at room temperature in the presence of air. |
| Ullmann Condensation | Aryl halides, Phenols | Not explicitly determined in the provided literature. | Not Reported | The reaction mechanism is thought to involve an oxidative addition of the aryl halide to a Cu(I) species. |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azides, Terminal Alkynes | Complex kinetics, often dependent on the copper concentration and the nature of the alkyne. | Not Reported | This compound can act as a precursor to the active Cu(I) catalyst, which is formed in situ. The reaction kinetics can be modulated by the alkyne substrate. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable kinetic data. Below is a representative methodology for studying the kinetics of a this compound-catalyzed reaction, followed by a specific example for the hydrogenation of dichromate.
General Protocol for Kinetic Studies
A typical kinetic study of a this compound-catalyzed reaction involves the following steps:
-
Reactant and Catalyst Preparation: All reactants and solvents should be of high purity. This compound should be stored in a desiccator to prevent hydration, which can affect its catalytic activity. Stock solutions of known concentrations are prepared.
-
Reaction Setup: Reactions are typically carried out in a temperature-controlled reactor equipped with a magnetic stirrer. For reactions involving gases, such as hydrogenation or aerobic oxidation, the reactor must be connected to a gas supply with precise pressure control.
-
Initiation of Reaction: The reaction is initiated by adding the final reactant or the catalyst to the pre-heated and stirred reaction mixture. This point is considered time zero (t=0).
-
Reaction Monitoring: Aliquots of the reaction mixture are withdrawn at specific time intervals. The reaction is quenched immediately, for example, by rapid cooling or by adding a quenching agent.
-
Analysis: The concentration of reactants and/or products in the quenched aliquots is determined using appropriate analytical techniques such as:
-
Gas Chromatography (GC): For volatile organic compounds.
-
High-Performance Liquid Chromatography (HPLC): For non-volatile organic compounds.
-
UV-Vis Spectroscopy: To monitor the concentration of colored species, such as dichromate ions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used for in-situ monitoring of certain functional group transformations.
-
-
Data Analysis: The concentration versus time data is plotted to determine the initial reaction rate. By systematically varying the initial concentrations of each reactant and the catalyst, the order of the reaction with respect to each component can be determined, leading to the establishment of the rate law. The rate constant (k) can then be calculated. Performing the reaction at different temperatures allows for the determination of the activation energy (Ea) using the Arrhenius equation.
Specific Protocol: Kinetics of Dichromate Hydrogenation
This protocol is based on the studies of the this compound-catalyzed hydrogenation of dichromate in an aqueous solution.[1]
-
Materials: this compound, sodium dichromate, acetic acid, sodium acetate, and high-purity hydrogen gas.
-
Apparatus: A high-pressure autoclave equipped with a stirrer, a heating mantle, a thermocouple, a pressure gauge, and a sampling valve.
-
Procedure:
-
A solution containing known concentrations of this compound, sodium dichromate, acetic acid, and sodium acetate in water is prepared.
-
The solution is charged into the autoclave.
-
The autoclave is sealed, purged with hydrogen, and then pressurized to the desired hydrogen partial pressure.
-
The reaction mixture is heated to the desired temperature while stirring.
-
Once the temperature and pressure have stabilized, this is considered the start of the reaction (t=0).
-
Liquid samples are withdrawn periodically through the sampling valve.
-
The concentration of dichromate in the samples is determined spectrophotometrically by measuring its absorbance at a specific wavelength.
-
-
Kinetic Analysis: The rate of reaction is determined from the rate of disappearance of the dichromate ion. The influence of this compound concentration, hydrogen pressure, and temperature on the reaction rate is investigated to determine the rate law and activation energy.[1]
Visualizing Reaction Pathways and Workflows
Graphical representations of reaction mechanisms and experimental workflows can significantly aid in understanding the complex processes involved in catalysis.
Caption: A generalized experimental workflow for kinetic studies of catalyzed reactions.
Caption: A proposed mechanistic pathway for the Chan-Lam C-N coupling reaction.
References
Confirming Cupric Acetate Complex Formation: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the successful synthesis of coordination complexes is a critical first step. This guide provides a comparative analysis using key spectroscopic techniques—UV-Visible, FT-IR, and EPR spectroscopy—to confirm the formation of the cupric acetate (B1210297) complex, specifically the dimeric copper(II) acetate monohydrate. Detailed experimental protocols and data interpretation are provided to support your findings.
The formation of the characteristic paddle-wheel structure of dimeric copper(II) acetate monohydrate, [Cu(CH₃COO)₂·H₂O]₂, from copper(II) precursors and acetate ligands can be unequivocally confirmed by observing distinct changes in its spectroscopic properties. This guide compares the spectral features of the resulting complex to baseline copper salts, highlighting the key indicators of successful complexation.
Comparative Spectroscopic Analysis
The confirmation of the cupric acetate complex is achieved by identifying specific spectral shifts and features that are absent in the starting materials. The following tables summarize the key spectroscopic data for copper(II) acetate monohydrate.
| Spectroscopic Technique | Key Parameter | Observed Value for [Cu(CH₃COO)₂·H₂O]₂ | Interpretation |
| UV-Visible Spectroscopy | λmax (nm) | ~640-700 nm and ~260 nm | The broad, weak absorption in the visible region (d-d transition) and a stronger charge-transfer band in the UV region are characteristic of the dimeric copper(II) acetate structure.[1][2][3] |
| FT-IR Spectroscopy | Vibrational Frequency (cm⁻¹) | ~1619 cm⁻¹ (asymmetric COO⁻), ~1420 cm⁻¹ (symmetric COO⁻), ~3415 cm⁻¹ (O-H stretch of H₂O), ~490 cm⁻¹ (Cu-O stretch) | The separation between the asymmetric and symmetric carboxylate stretches is indicative of the bridging bidentate coordination of the acetate ligands. The presence of the Cu-O band further confirms complexation.[4][5][6] |
| EPR Spectroscopy | Spin Hamiltonian Parameters | g_z ≈ 2.365, g_y ≈ 2.055, g_x ≈ 2.077, D ≈ 0.335 cm⁻¹ | The spectrum is characteristic of a triplet state (S=1) arising from the magnetic coupling between the two copper(II) centers, a hallmark of the dimeric structure. The zero-field splitting parameter (D) is a direct measure of this interaction.[7][8][9][10][11] |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducible results.
Synthesis of Copper(II) Acetate Monohydrate
This protocol describes a common laboratory method for the synthesis of copper(II) acetate monohydrate from basic copper carbonate.
-
Reaction Setup: In a fume hood, add 100-200 g of 30-65% aqueous acetic acid to a reaction vessel equipped with a stirrer and a heating mantle. Heat the solution to 50-80 °C.
-
Addition of Reactants: While stirring vigorously, slowly and separately add 1 mole of basic copper carbonate (with a Cu content of 40-55%) and 1 mole of acetic anhydride. Maintain the pH at or below 3.6 and ensure the reaction temperature does not exceed 90 °C.[12]
-
Precipitation: As the reaction proceeds, blue-green crystals of copper(II) acetate monohydrate will precipitate from the solution.
-
Isolation: After the reaction is complete, cool the mixture and separate the precipitated crystals from the suspension by filtration.
-
Washing and Drying: Wash the crystals with water and then dry them at room temperature or in a desiccator.
Spectroscopic Characterization
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the synthesized copper(II) acetate monohydrate in a suitable solvent (e.g., ethanol (B145695) or water).
-
Data Acquisition: Record the UV-Vis spectrum over a range of 200-800 nm using a spectrophotometer. Use the solvent as a blank for baseline correction.
-
Analysis: Identify the absorption maxima (λmax) corresponding to the d-d and charge-transfer transitions.
FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the dried copper(II) acetate monohydrate crystals with dry potassium bromide. Alternatively, acquire the spectrum using an ATR accessory.
-
Data Acquisition: Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic vibrational frequencies for the carboxylate (COO⁻) asymmetric and symmetric stretches, the O-H stretch of the coordinated water, and the Cu-O bond.
EPR Spectroscopy
-
Sample Preparation: Place a small amount of the powdered copper(II) acetate monohydrate sample into an EPR tube. For solution-state measurements, dissolve the sample in a suitable solvent and freeze it to a glass at low temperature (e.g., 77 K).
-
Data Acquisition: Record the EPR spectrum at X-band frequency at room temperature and/or low temperature.
-
Analysis: Analyze the spectrum to determine the g-values and the zero-field splitting parameter (D), which are indicative of the dimeric copper(II) structure.[9][10][11]
Experimental Workflow
The following diagram illustrates the logical flow from synthesis to spectroscopic confirmation of the this compound complex.
Caption: Experimental workflow for the synthesis and spectroscopic confirmation of this compound complex formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemie.uni-muenchen.de [chemie.uni-muenchen.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iiste.org [iiste.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Synthesis, structure, magnetic properties and EPR spectroscopy of a copper(ii) coordination polymer with a ditopic hydrazone ligand and acetate bridges - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Broadband EPR Spectroscopy of the Triplet State: Multi-Frequency Analysis of Copper Acetate Monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broadband EPR Spectroscopy of the Triplet State: Multi-Frequency Analysis of Copper Acetate Monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DE3544720C1 - Process for the preparation of crystalline copper(II) acetate monohydrate - Google Patents [patents.google.com]
Harnessing the Versatility of Copper(II) Acetate in Modern Synthetic Chemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient, cost-effective, and environmentally benign catalytic systems is paramount. Copper(II) acetate (B1210297) has emerged as a prominent catalyst, offering a compelling alternative to more expensive precious metal catalysts like palladium. This guide provides a comprehensive validation of a new synthetic method centered on copper(II) acetate, presenting a comparative analysis against established alternatives, supported by experimental data and detailed protocols.
Introduction to Copper(II) Acetate in Catalysis
Copper(II) acetate, a commercially available and relatively inexpensive salt, has proven to be a versatile catalyst for a variety of organic transformations.[1][2] Its utility is most notable in cross-coupling reactions, which are fundamental processes for the construction of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds—scaffolds central to many pharmaceutical agents and functional materials.[3][4][5] This guide will focus on two of the most significant copper(II) acetate-mediated reactions: the Chan-Lam coupling and the Ullmann condensation, comparing their performance and applicability with other synthetic strategies.
Comparative Analysis of Key Cross-Coupling Reactions
The efficacy of a catalyst is best assessed through a direct comparison of its performance in key reactions against established methods. Here, we evaluate copper(II) acetate in C-N and C-O bond formation, primarily comparing it to palladium-catalyzed systems.
C-N Cross-Coupling: The Chan-Lam Amination vs. Buchwald-Hartwig Amination
The formation of C-N bonds is a cornerstone of medicinal chemistry. The Chan-Lam coupling, which utilizes copper(II) acetate, provides a powerful and often milder alternative to the palladium-catalyzed Buchwald-Hartwig amination.[6][7]
Key Advantages of Chan-Lam Coupling:
-
Mild Reaction Conditions: Chan-Lam couplings can often be conducted at room temperature and are tolerant to air and moisture, simplifying the experimental setup.[6][7][8]
-
Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium.[7]
-
Broad Substrate Scope: A wide range of N-H containing compounds, including amines, amides, imides, ureas, carbamates, and sulfonamides, can be coupled with arylboronic acids.[6][9]
Comparative Performance Data:
| Reaction Type | Catalyst System | Substrates | Product | Yield (%) | Reference |
| Chan-Lam Coupling | Cu(OAc)₂ | Phenylboronic acid, Aniline | Diphenylamine | Good | [10] |
| Chan-Lam Coupling | Cu(OAc)₂ | Arylboronic acids, Benzimidazole derivatives | N-Arylbenzimidazoles | up to 96% | [10] |
| Buchwald-Hartwig | Pd Catalyst | Aryl halides, Amines | Aryl amines | Generally high | [11] |
C-O Cross-Coupling: The Ullmann Condensation
The Ullmann condensation, a classic method for forming C-O bonds to generate diaryl ethers, traditionally required harsh reaction conditions.[5] Modern protocols using copper(II) acetate have significantly improved the mildness and efficiency of this transformation.[8]
Improvements in Ullmann-type Reactions:
-
Modern Ullmann-type reactions catalyzed by copper(II) acetate can proceed at lower temperatures compared to the classical conditions that often required temperatures exceeding 200°C.[5][11]
-
The use of appropriate ligands can dramatically improve the yields and substrate scope of these reactions.[12]
Comparative Yields for Diaryl Ether Synthesis:
| Reaction Type | Catalyst System | Substrates | Product | Yield (%) | Reference |
| Chan-Lam C-O Coupling | Cu(OAc)₂ | Arylboronic acids, Phenols | Diaryl ethers | Good to excellent | [8] |
| Ullmann Condensation | Cu(OAc)₂ | Aryl halides, Phenols | Diaryl ethers | Varies, improved with ligands | [5] |
Experimental Protocols
Reproducibility is a key aspect of validating any synthetic method. Below are detailed experimental protocols for representative copper(II) acetate-catalyzed reactions.
Protocol 1: Chan-Lam N-Arylation of Amines
-
Objective: To synthesize N-aryl amines via the cross-coupling of arylboronic acids and amines.[10]
-
Materials:
-
Procedure:
-
To a reaction vessel, add the arylboronic acid, the amine, and myristic acid.
-
Add the solvent and stir the mixture at room temperature.
-
Add copper(II) acetate and 2,6-lutidine to the reaction mixture.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is worked up to isolate and purify the desired N-aryl amine product.[10]
-
Protocol 2: Oxidation of Benzyl (B1604629) Alcohol
-
Objective: To selectively oxidize benzyl alcohol to benzaldehyde.[10]
-
Materials:
-
Benzyl alcohol
-
Copper(II) acetate (catalyst)
-
Acetic acid
-
Methanol (solvent)
-
Oxygen (oxidant)
-
-
Procedure:
-
In a reaction flask, dissolve benzyl alcohol and copper(II) acetate in the solvent.
-
Add acetic acid to the mixture.
-
Bubble oxygen through the reaction mixture while stirring at the desired temperature.
-
Monitor the reaction for the consumption of the starting material.
-
After the reaction is complete, the product is isolated and purified.[10]
-
Visualizing Reaction Pathways
Understanding the underlying mechanisms and workflows is crucial for optimizing and troubleshooting synthetic reactions.
Caption: General workflow for a Copper(II) Acetate-catalyzed Chan-Lam cross-coupling reaction.
Caption: A simplified proposed catalytic cycle for the Chan-Lam coupling reaction.
Conclusion
The validation of synthetic methods utilizing copper(II) acetate demonstrates its significant potential as a robust, economical, and versatile catalyst in modern organic synthesis. The Chan-Lam and Ullmann reactions, powered by this catalyst, offer mild and efficient pathways for the formation of crucial C-N and C-O bonds, often outperforming or complementing traditional palladium-catalyzed systems. The provided experimental protocols and workflow diagrams serve as a practical guide for researchers looking to incorporate these valuable methods into their synthetic endeavors, particularly in the fields of pharmaceutical and materials science research. The continued exploration of copper catalysis promises to unveil even more innovative and sustainable synthetic strategies in the future.
References
- 1. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. quintus.mickel.ch [quintus.mickel.ch]
- 4. Copper-catalysed cross-coupling: an untapped potential - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Copper Sources in C-H Activation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the direct functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in modern organic synthesis. Among the various catalytic systems, copper has emerged as a cost-effective, abundant, and versatile metal for these reactions. However, the selection of the optimal copper source is critical for achieving high efficiency and desired outcomes. This guide provides an objective comparison of different copper sources in C-H activation, supported by experimental data, to aid in catalyst selection and experimental design.
The performance of a copper-catalyzed C-H activation reaction is intricately linked to the choice of the copper salt, its oxidation state, and the accompanying ligands and reaction conditions. This guide delves into a comparative analysis of commonly used copper sources across various C-H functionalization reactions, including arylation, amination, and trifluoromethylation.
Comparative Performance of Copper Sources
The efficacy of different copper catalysts is highly dependent on the specific C-H activation reaction being performed. Below is a summary of quantitative data from various studies, highlighting the performance of different copper sources.
C-H Arylation
In the realm of C-H arylation, both Cu(I) and Cu(II) salts have demonstrated catalytic activity. However, comparative studies often reveal a superiority of one oxidation state over the other for specific transformations.
| Copper Source | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI | 10 | K3PO4·3H2O | DMSO | 120 | 24 | 98 | [1] |
| CuBr | 10 | K3PO4·3H2O | DMSO | 120 | 24 | 95 | [1] |
| Cu(OAc)2 | 10 | K3PO4·3H2O | DMSO | 120 | 24 | 96 | [1] |
| CuI | 10 | K3PO4 | DMF | 130 | 24 | 85 | |
| Cu(OAc)2 | 10 | K3PO4 | DMF | 130 | 24 | 72 | |
| Cu(OTf)2 | 10 | K3PO4 | DMF | 130 | 24 | 65 | |
| CuCl2 | 10 | K3PO4 | DMF | 130 | 24 | 68 | |
| CuO Nanoparticles | 10 | K2CO3 | Diglyme | 140 | 24 | 88 | [2] |
As the data suggests, for the arylation of β-diketones with aryl halides, CuI provided the highest yield.[1] In other instances, copper nanoparticles have also been shown to be effective catalysts.
C-H Amination
Copper-catalyzed C-H amination is a powerful tool for the synthesis of nitrogen-containing compounds. The choice of the copper source can significantly influence the reaction's success.
| Copper Source | Catalyst Loading (mol%) | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cu(OAc)2 | 10 | O2 | DCE | 120 | 24 | 85 | |
| Cu(OTf)2 | 10 | O2 | DCE | 120 | 24 | 78 | |
| CuCl | 10 | O2 | DCE | 120 | 24 | 75 | |
| CuI | 10 | O2 | DCE | 120 | 24 | 72 | |
| Cu(OAc)2 | 5 | Air | Toluene | 110 | 12 | 91 |
In many cases, Cu(OAc)2 has been found to be a highly effective catalyst for C-H amination reactions.
C-H Trifluoromethylation
The introduction of a trifluoromethyl group can dramatically alter the properties of organic molecules. Copper catalysts play a crucial role in direct C-H trifluoromethylation.
| Copper Source | Catalyst Loading (mol%) | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuOAc | 10 | TMSCF3/KF | DMF | 40 | 24 | 72 | [3] |
| Cu(OAc)2 | 10 | TMSCF3/KF | DMF | 40 | 24 | 75 | [3] |
| CuI | 10 | TMSCF3/KF | DMF | 40 | 24 | Ineffective | [3] |
| CuBr2 | 10 | TMSCF3/KF | DMF | 40 | 24 | Ineffective | [3] |
| Cu(OTf)2 | 10 | TMSCF3/KF | DMF | 40 | 24 | Unreactive | [3] |
| CuSO4 | 10 | TMSCF3/KF | DMF | 40 | 24 | Unreactive | [3] |
| CuCl | 15 | Togni's Reagent | MeOH | 25 | 23 | 75 | [4] |
For the aerobic C-H trifluoromethylation of phenanthrolines, both CuOAc and Cu(OAc)2 showed high activity, while other copper salts were found to be ineffective or unreactive.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for key copper-catalyzed C-H activation reactions.
General Procedure for Copper-Catalyzed C-H Arylation of β-Diketones
To a sealed tube were added CuI (19.0 mg, 0.1 mmol), the β-diketone (1.0 mmol), the aryl halide (1.2 mmol), and K3PO4·3H2O (532 mg, 2.0 mmol). The tube was evacuated and backfilled with argon. Anhydrous DMSO (2.0 mL) was then added via syringe. The reaction mixture was stirred at 120 °C for 24 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (B1210297) (20 mL) and filtered through a pad of celite. The filtrate was washed with water (3 x 10 mL) and brine (10 mL), dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired product.[1]
General Procedure for Copper-Catalyzed C-H Amination
A mixture of the substrate (0.5 mmol), the amine (0.6 mmol), Cu(OAc)2 (9.1 mg, 0.05 mmol), and a suitable ligand (if required, 0.05 mmol) in a solvent (2 mL) was stirred in a sealed tube under an oxygen atmosphere (1 atm) at the specified temperature for the indicated time. After completion of the reaction (monitored by TLC), the reaction mixture was cooled to room temperature. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to give the desired product.
General Procedure for Copper-Catalyzed Aerobic C-H Trifluoromethylation of Phenanthrolines
In a glovebox, Cu(OAc)2 (9.1 mg, 0.05 mmol), 1,10-phenanthroline (B135089) (90.1 mg, 0.5 mmol), and KF (58.1 mg, 1.0 mmol) were added to a vial. The vial was sealed with a Teflon-lined cap and removed from the glovebox. Anhydrous DMF (2.5 mL) and TMSCF3 (142 mg, 1.0 mmol) were added via syringe. The reaction mixture was stirred at 40 °C under an oxygen atmosphere (balloon) for 24 hours. Upon completion, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were dried over Na2SO4, filtered, and concentrated. The crude product was purified by flash chromatography on silica gel.[3]
Visualizing the Process: Workflows and Decision Making
To further clarify the experimental process and aid in catalyst selection, the following diagrams illustrate a general workflow and a decision-making process.
Caption: A typical experimental workflow for a copper-catalyzed C-H activation reaction.
Caption: A flowchart to guide the selection of a copper source for different C-H activation reactions.
References
- 1. BJOC - Copper-catalyzed remote C–H arylation of polycyclic aromatic hydrocarbons (PAHs) [beilstein-journals.org]
- 2. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Computationally Studied Reaction Mechanisms of Cupric Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computationally explored reaction mechanisms involving cupric acetate (B1210297) [Cu(OAc)₂], a versatile and widely used catalyst in organic synthesis. While cupric acetate is famously employed in reactions like the Chan-Lam coupling for C-N and C-O bond formation, the precise mechanistic pathways have been a subject of extensive computational investigation. This document summarizes and compares the key proposed mechanisms, supported by data from theoretical studies, to provide clarity for researchers in the field.
Introduction to Mechanistic Inquiries
This compound typically exists as a dimeric "paddlewheel" structure, [Cu₂(OAc)₄(H₂O)₂]. Its catalytic activity is central to numerous cross-coupling reactions. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the complex electronic structures and energetic landscapes of these reactions. The central debate often revolves around the oxidation states of copper involved in the key bond-forming steps. This guide focuses on two prominent, computationally-supported mechanistic proposals for copper-catalyzed cross-coupling reactions: the traditional Cu(II)/Cu(III) Catalytic Cycle and an alternative Radical Relay Pathway .
Mechanism 1: The Consensus Cu(II)/Cu(III) Catalytic Cycle
The most widely accepted mechanism for reactions like the Chan-Lam N-arylation involves a catalytic cycle that proceeds through a high-valent Cu(III) intermediate.[1][2] This pathway is characterized by a sequence of transmetalation, oxidation, and reductive elimination steps. While direct and complete kinetic data from a single computational study on a simple Cu(OAc)₂ system is not available in current literature, the collective evidence points to this general framework.
Key Steps:
-
Ligand Exchange & Coordination : The reaction initiates with the coordination of the nucleophile (e.g., an amine) to the Cu(II) center, often displacing a labile ligand like water or an acetate group.
-
Transmetalation : The arylboronic acid (or its derivative) transfers its aryl group to the Cu(II)-nucleophile complex.
-
Oxidation/Disproportionation : The resulting aryl-Cu(II) species is oxidized to a key aryl-Cu(III) intermediate. This is often proposed to occur via disproportionation, where another Cu(II) complex acts as the oxidant, generating the Cu(III) species and a Cu(I) species.[2]
-
Reductive Elimination : The crucial C-N or C-O bond is formed via reductive elimination from the Cu(III) center, releasing the final product and a Cu(I) species.
-
Re-oxidation : The Cu(I) species is oxidized back to the active Cu(II) catalyst by a terminal oxidant (often atmospheric oxygen) to complete the catalytic cycle.
Visualization of the Cu(II)/Cu(III) Pathway
Caption: Proposed catalytic cycle for Chan-Lam coupling via a Cu(III) intermediate.
Computational Protocol Example
While a full kinetic profile is elusive, DFT studies have been used to investigate the thermodynamics of intermediate formation. For instance, in a study on the Cu(OAc)₂ catalyzed N-arylation of 7-azaindole, DFT calculations were employed to assess the stability of key dimeric copper intermediates.
| Parameter | Specification |
| Software | Gaussian 09 |
| Functional | B3LYP |
| Basis Set | LANL2DZ for Cu; 6-311++G(d,p) for other atoms |
| Solvent Model | Not specified in available abstract |
| Key Finding | Formation of a dimeric copper(II)-azaindole complex (a potential intermediate post-coordination) was found to be thermodynamically favored.[3] |
Mechanism 2: The Radical Relay Pathway
An alternative mechanism, supported by DFT calculations for specific Chan-Lam type reactions, avoids the formation of a Cu(III) intermediate and instead proceeds through a radical pathway.[4] This is particularly relevant for the coupling of alkylboron reagents.
Key Steps:
-
Oxidative Homolysis : The process is initiated by the homolytic cleavage of the C–B bond of the alkylboronic ester, facilitated by the copper catalyst. This generates a prochiral alkyl radical.
-
Radical Capture/Recombination : The generated alkyl radical is then intercepted by a Cu(II)-amide complex (formed in situ). The final C-N bond is formed through an inner-sphere recombination mechanism.
This pathway is distinct as it involves Cu(II) acting on a radical species rather than undergoing a formal two-electron oxidation to Cu(III).
Visualization of the Radical Relay Pathway
Caption: A radical relay mechanism for C(sp³)-N Chan-Lam coupling.
Computational Protocol: Enantioconvergent C(sp³)-N Coupling
The radical relay mechanism was investigated for the enantioconvergent Chan-Lam C(sp³)-N coupling using DFT calculations.[4]
| Parameter | Specification |
| Software | Gaussian 09 |
| Functional | M06 |
| Basis Set | SDD for Cu; 6-311+G(d,p) for other atoms |
| Solvent Model | SMD (Toluene) |
| Key Finding | DFT calculations supported a radical relay pathway involving oxidative homolysis of the C-B bond, followed by functionalization of the resulting alkyl radical by a Cu(II) intermediate.[4] |
Comparative Analysis of Mechanisms
The choice between these mechanisms is likely dependent on the specific substrates (aryl vs. alkyl boron reagents), ligands, and reaction conditions. Below is a qualitative comparison based on the available computational literature.
| Feature | Cu(II)/Cu(III) Catalytic Cycle | Radical Relay Pathway |
| Key Intermediate | High-valent Aryl-Cu(III) species | Alkyl Radical and Cu(II)-Nucleophile Complex |
| Copper Oxidation States | Cu(II) → Cu(III) → Cu(I) → Cu(II) | Primarily Cu(II) (acting on a radical) |
| Boron Reagent | Primarily proposed for Arylboronic acids | Computationally supported for Alkylboronic esters |
| Bond Cleavage | Heterolytic (Transmetalation) | Homolytic (C-B bond cleavage) |
| Supporting Evidence | Widely proposed, consistent with many experimental observations; DFT supports thermodynamic feasibility of key intermediates.[3] | DFT calculations support the pathway and explain enantioselectivity in specific C(sp³)-N couplings.[4] |
Standard Computational Workflow
The insights described above are derived from established computational chemistry protocols. A typical workflow for investigating a reaction mechanism is illustrated below. This logical process allows researchers to map the potential energy surface of a reaction, identifying the most likely pathways.
References
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. Is Cu(iii) a necessary intermediate in Cu-mediated coupling reactions? A mechanistic point of view - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantioconvergent Chan-Lam Coupling: Synthesis of Chiral Benzylic Amides via Cu-Catalyzed Deborylative Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized Cupric Acetate: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in guaranteeing reliable and reproducible experimental outcomes. This guide provides a comprehensive overview of methods to assess the purity of synthesized cupric acetate (B1210297), a widely used reagent and catalyst. It also offers a comparison with an alternative copper salt, copper(II) neodecanoate, based on their performance in catalytic applications.
Data Presentation: A Comparative Look at Catalytic Performance
| Catalyst | Reaction Type | Substrates | Product | Yield (%) |
| Cupric Acetate | Chan-Lam Coupling | Phenylboronic acid, Aniline | Diphenylamine | Good |
| N-Arylation | Arylboronic acids, Benzimidazole derivatives | N-Arylbenzimidazoles | up to 96% | |
| Copper(II) Neodecanoate | Pyrrolidine Synthesis | Not Specified | Pyrrolidine | 85-90% |
Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions. However, it offers a glimpse into the catalytic potential of each compound.
Experimental Protocols for Purity Assessment
Accurate determination of this compound purity relies on a combination of techniques to quantify the copper content and identify potential impurities.
Assay of this compound by Iodometric Titration
This method determines the copper(II) content in the synthesized salt.
Principle: Copper(II) ions oxidize iodide ions to iodine, and the liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution.
Reagents:
-
Synthesized this compound sample
-
Potassium iodide (KI)
-
Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution
-
Glacial acetic acid
-
10% Sulfuric acid
-
Starch indicator solution
-
Potassium thiocyanate (B1210189) (KSCN)
-
Deionized water
Procedure:
-
Accurately weigh approximately 0.8 g of the synthesized this compound.
-
Dissolve the sample in 50 mL of deionized water.
-
Add 4 mL of glacial acetic acid and 1 mL of 10% sulfuric acid.
-
Add 3 g of potassium iodide and swirl the flask to mix.
-
Titrate the liberated iodine with 0.1 N sodium thiosulfate solution until the solution turns a pale yellow color.[1][2]
-
Add 3 mL of starch indicator solution, which will turn the solution dark blue.
-
Add approximately 2 g of potassium thiocyanate.
-
Continue the titration with sodium thiosulfate, swirling constantly, until the blue color disappears, indicating the endpoint.[1]
-
Record the volume of sodium thiosulfate solution used.
Calculation: 1 mL of 0.1 N sodium thiosulfate corresponds to 0.01996 g of Cu(CH₃COO)₂·H₂O.[1]
Determination of Chloride Impurity
This protocol helps to quantify the amount of chloride, a common impurity.
Principle: The turbidity produced by the addition of silver nitrate (B79036) to a solution of the sample is compared to a standard chloride solution.
Reagents:
-
Synthesized this compound sample
-
Nitric acid (HNO₃)
-
Silver nitrate (AgNO₃) reagent solution
-
Chloride standard solution (0.01 mg/mL Cl⁻)
-
Deionized water
Procedure:
-
Dissolve 0.50 g of the synthesized this compound in 15 mL of deionized water.
-
If necessary, filter the solution through a chloride-free filter.
-
Add 1 mL of nitric acid and 1 mL of silver nitrate reagent solution.
-
Prepare a standard by adding 1.5 mL of the chloride standard solution (0.015 mg of Cl⁻) to an equal volume of deionized water containing 1 mL of nitric acid and 1 mL of silver nitrate reagent solution.
-
Compare the turbidity of the sample solution with that of the standard solution against a dark background. The turbidity of the sample should not exceed that of the standard.[1]
Analysis of Metallic Impurities by Inductively Coupled Plasma (ICP) Techniques
For the detection of trace metal impurities, advanced analytical techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are employed.
Principle: The sample is introduced into a high-temperature plasma, which excites the atoms of the metallic impurities. The emitted light (in ICP-OES) or the mass-to-charge ratio of the ions (in ICP-MS) is measured to identify and quantify the impurities.
Procedure (General Outline):
-
Sample Preparation: Accurately weigh a known amount of the synthesized this compound and dissolve it in a suitable solvent, typically dilute high-purity nitric acid.[3][4]
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of the elements of interest in a matrix that matches the sample solution.
-
Instrumental Analysis: Analyze the prepared sample and standards using an ICP-OES or ICP-MS instrument according to the manufacturer's instructions.
-
Quantification: The concentration of each metallic impurity in the sample is determined by comparing its signal intensity to the calibration curve generated from the standards.
Visualizing the Role of Copper in Cellular Signaling
Copper ions, delivered through compounds like this compound, play a significant role in various cellular processes. The following diagram illustrates the involvement of copper in key signaling pathways.
Caption: Role of Copper in Cellular Signaling Pathways.
Experimental Workflow: DNA Extraction
This compound can be utilized in certain biochemical applications, including steps related to DNA extraction. The following diagram outlines a general workflow for DNA extraction from cells.
Caption: General Workflow for DNA Extraction.
References
comparing homogeneous vs. polymer-supported copper(II) acetate catalysts
An Objective Comparison of Homogeneous and Polymer-Supported Copper(II) Acetate (B1210297) Catalysts
In the realm of chemical synthesis, catalysts are pivotal in accelerating reactions, enhancing selectivity, and improving overall efficiency. Copper(II) acetate has emerged as a versatile and cost-effective catalyst for a wide array of organic transformations, including coupling reactions and cycloadditions. The choice between a homogeneous and a heterogeneous catalytic system is a critical decision for researchers, impacting reaction performance, product purification, and process sustainability. This guide provides an objective comparison between homogeneous copper(II) acetate and its polymer-supported counterpart, offering experimental data, detailed protocols, and logical workflows to inform drug development professionals and chemical researchers.
The primary distinction lies in the catalyst's phase relative to the reaction mixture. Homogeneous catalysts, such as standard copper(II) acetate, are soluble in the reaction medium, leading to high activity and mild reaction conditions due to the accessibility of catalytic sites.[1][2] In contrast, polymer-supported catalysts are heterogeneous; the copper(II) acetate is immobilized on an insoluble polymer matrix.[3][4] This insolubility facilitates straightforward separation of the catalyst from the product, enabling catalyst recycling and minimizing metal contamination in the final product, which aligns with the principles of green chemistry.[5][6][7]
Data Presentation: Performance Comparison
The choice between homogeneous and heterogeneous catalysts often involves a trade-off between activity, reusability, and ease of handling. The following table summarizes quantitative data from comparative studies on the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".
| Performance Metric | Homogeneous Cu(II) Catalyst | Polymer-Supported Cu(II) Catalyst | Source(s) |
| Reaction Yield | Moderate (~50-60% after 24h) | Excellent (>90% in 4-8h) | [8][9] |
| Reaction Time | Long (≥ 24 hours for high yield) | Short (4-8 hours) | [9][10] |
| Catalyst Loading | 1-5 mol% (typical) | 3-5 mol% | [10][11] |
| Reusability | Not reusable | Reusable (4-10 cycles) | [5][10][12][13] |
| Catalyst Recovery | Difficult (requires extraction/chromatography) | Simple (filtration) | [4][14] |
| Product Contamination | Potential for copper leaching | Minimal copper leaching | [5][15] |
| Selectivity | High (1,4-regioisomer) | High (1,4-regioisomer) | [8][16] |
Note: Data is compiled from studies on CuAAC reactions. The polymer-supported catalyst referenced is primarily copper(II) immobilized on cellulose (B213188) acetate or similar polymers.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for a CuAAC reaction using both catalyst types and a method for preparing a polymer-supported catalyst.
Protocol 1: Homogeneous Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical one-pot synthesis of a 1,4-disubstituted 1,2,3-triazole using a homogeneous copper catalyst, where the active Cu(I) species is generated in situ.
Materials:
-
Terminal Alkyne (1.0 equiv)
-
Azide (B81097) (1.0 equiv)
-
Copper(II) Acetate, Cu(OAc)₂ (0.05 equiv, 5 mol%)
-
Sodium Ascorbate (B8700270) (0.10 equiv, 10 mol%)
-
Solvent: Mixture of tert-butanol (B103910) and water (1:1)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
To a round-bottom flask, add the terminal alkyne (1.0 equiv) and the azide (1.0 equiv).
-
Dissolve the starting materials in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%).
-
In another vial, prepare a solution of copper(II) acetate (1-5 mol%) in water.
-
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) acetate solution.[11]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 1,4-disubstituted 1,2,3-triazole.[11]
Protocol 2: Polymer-Supported Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol utilizes a pre-synthesized, insoluble polymer-supported copper catalyst, which simplifies product workup and allows for catalyst recycling.
Materials:
-
Terminal Alkyne (1.0 mmol)
-
Azide (1.0 mmol)
-
Cu(II)-Cellulose Acetate Catalyst (3 mol%)[10]
-
Solvent: Water (3 mL)
-
Reaction tube
Procedure:
-
In a reaction tube, suspend the Cu(II)-Cellulose Acetate catalyst (3 mol%) in water (3 mL).
-
Add the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol) to the suspension.
-
Seal the tube and stir the mixture vigorously at 60 °C for 4 hours (or at room temperature for 8 hours for >90% yield).[9][10]
-
Monitor the reaction by TLC.
-
Upon completion, recover the catalyst by simple filtration. Wash the catalyst with water and ethanol (B145695) and dry it for reuse in subsequent reactions.
-
Extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 1,2,3-triazole product, which often requires no further purification.[10]
Protocol 3: Synthesis of a Polymer-Supported Catalyst (Cu(II)-Cellulose Acetate)
This protocol outlines the straightforward immobilization of copper(II) ions onto a biopolymer support.[9]
Materials:
-
Cellulose Acetate (1 g)
-
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)
-
Deionized Water
Procedure:
-
Prepare an aqueous solution of copper(II) chloride dihydrate (0.093 mol/L in 10 mL of water).
-
Add the cellulose acetate powder (1 g) to the copper solution.
-
Stir the resulting suspension at room temperature for 24 hours to facilitate the complexation between the copper(II) ions and the hydroxyl/carbonyl groups of the cellulose acetate.[8][9]
-
After 24 hours, filter the solid material.
-
Wash the collected solid thoroughly with deionized water to remove any uncoordinated copper ions.
-
Dry the resulting blue solid, the Cu(II)-Cellulose Acetate catalyst, under vacuum. The copper loading can be determined by Inductively Coupled Plasma (ICP) analysis.[8]
Visualization of Experimental Workflows
The logical flow of using and evaluating these two types of catalysts highlights their fundamental differences in post-reaction processing.
Caption: Comparative workflow for homogeneous vs. polymer-supported catalysts.
Conclusion
The decision to use a homogeneous or polymer-supported copper(II) acetate catalyst depends on the specific requirements of the synthesis.
-
Homogeneous Copper(II) Acetate is often characterized by high catalytic activity due to its excellent solubility and the uniform availability of active sites. However, the significant challenge of separating the catalyst from the reaction products makes it less suitable for applications where high purity is paramount and can lead to product contamination with residual copper.
-
Polymer-Supported Copper(II) Acetate offers a compelling alternative rooted in sustainability and process efficiency. Its key advantages are the ease of separation by simple filtration and the potential for repeated reuse, which reduces waste and overall cost.[3][6] While some supported systems may exhibit slightly lower activity compared to their homogeneous counterparts due to mass transfer limitations, many modern polymer-supported catalysts demonstrate comparable or even superior performance.[12][14] The significant reduction in copper contamination of the final product makes this approach particularly attractive for the synthesis of pharmaceuticals and fine chemicals.
For researchers in drug development, where product purity is non-negotiable and scalable, sustainable processes are desired, polymer-supported catalysts represent a highly advantageous technology. For small-scale, exploratory synthesis where rapid screening is the priority, the convenience of using a soluble homogeneous catalyst may be preferred.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. ijacskros.com [ijacskros.com]
- 4. researchgate.net [researchgate.net]
- 5. Recyclable porous polymer-supported copper catalysts for Glaser and Huisgen 1,3-diolar cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchplateau.com [researchplateau.com]
- 8. mdpi.com [mdpi.com]
- 9. Cellulose Acetate-Supported Copper as an Efficient Sustainable Heterogenous Catalyst for Azide-Alkyne Cycloaddition Click Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. A reusable polymer supported catalyst for copper-azide–alkyne cycloaddition (CuAAC) under ambient conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to X-ray Crystallography for Determining Cupric Acetate Adduct Structures
For researchers, scientists, and professionals engaged in drug development and materials science, the precise determination of molecular structures is fundamental. Cupric acetate (B1210297) and its adducts are of significant interest due to their diverse chemical and physical properties. This guide provides a comprehensive comparison of X-ray crystallography with other methods for the structural elucidation of these compounds, supported by experimental data and detailed protocols.
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement in crystalline solids, offering unparalleled detail about bond lengths, angles, and connectivity. This technique has been instrumental in characterizing the dinuclear "paddle-wheel" structure of cupric acetate and its various adducts.
Quantitative Data from X-ray Crystallography
The following table summarizes key crystallographic data for several this compound adducts, as determined by single-crystal X-ray diffraction. This data allows for a quantitative comparison of the structural changes induced by the coordination of different axial ligands.
| Adduct Ligand | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Cu-Cu Distance (Å) | R-value | Reference |
| Methanol (B129727) | Monoclinic | P2₁/n | 8.129(2) | 7.447(1) | 13.332(1) | 92.21(1) | - | 0.041 | [1] |
| Acetic Acid | Monoclinic | P2₁/n | 15.153(2) | 7.772(9) | 8.229(1) | 103.08(1) | - | 0.029 | [1] |
| Dimethylformamide | Triclinic | P1 | 8.002(1) | 8.140(1) | 9.394(2) | 92.31(2) | - | 0.032 | [1] |
| 1,4-Diazabicyclo[2.2.2]octane | Monoclinic | A2/m | 7.709(7) | 15.490(8) | 8.172(3) | 105.51(5) | - | 0.065 | [1][2] |
| Water (monohydrate) | Monoclinic | C2/c | 13.168(2) | 8.564(2) | 13.858(2) | 117.02(1) | 2.616 | 0.047 | [3] |
| 1-Amino-4-aza-9-fluorenone | - | - | - | - | - | - | - | - | [3] |
Note: The Cu-Cu distance for the methanol, acetic acid, and dimethylformamide adducts were also determined but not explicitly listed in the abstract; the full publication would be needed for these specific values. The study notes that the compounds are isostructural with the hydrated form.[1]
Experimental Protocol for X-ray Crystallography of this compound Adducts
The following protocol is a generalized procedure based on methodologies reported for the structure determination of this compound adducts.[1][4][5]
1. Crystal Growth (Crystallization)
-
Preparation of the Adduct: The initial step involves the synthesis of the desired this compound adduct. For instance, to prepare the methanol adduct, anhydrous this compound is dissolved in dry methanol containing a dehydrating agent like 2,2-dimethoxypropane.[1] The solution is then concentrated.
-
Crystallization Conditions: The concentrated solution is sealed and cooled (e.g., to -10 °C) to induce slow crystallization.[1] High-quality single crystals are essential for successful X-ray diffraction analysis. The choice of solvent and the method of crystallization (e.g., slow evaporation, vapor diffusion, cooling) are critical parameters.
2. Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and often flash-cooled in a stream of liquid nitrogen to minimize radiation damage and thermal vibrations during data collection.
-
X-ray Diffraction: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensities.
-
Data Acquisition: A detector, such as a CCD or CMOS detector, records the positions and intensities of the diffracted X-ray beams. A complete dataset is collected by rotating the crystal through a specific angular range.
3. Structure Solution and Refinement
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and integrated intensities of each reflection.
-
Structure Solution: The initial atomic positions are determined from the diffraction data. For structures containing heavy atoms like copper, methods like the Patterson method or direct methods are often successful. The heavy-atom method was used for the adducts listed in the table.[2]
-
Structure Refinement: The initial structural model is refined using least-squares methods to improve the agreement between the observed diffraction data and the data calculated from the model. This iterative process adjusts atomic coordinates, and thermal parameters until the R-value (a measure of the agreement between the experimental and calculated structure factors) converges to a minimum.[2]
Comparison with Alternative Techniques
While X-ray crystallography provides the most detailed structural information, other techniques can offer complementary or preliminary data, especially when suitable crystals cannot be obtained.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the coordination of the acetate groups and the adduct ligand by identifying characteristic vibrational frequencies. Changes in the IR spectra upon adduct formation can provide insights into the coordination environment of the copper ions.[3]
-
Powder X-ray Diffraction (PXRD): When single crystals are not available, PXRD can be used to analyze the crystalline nature of a bulk sample, identify phases, and determine unit cell parameters.[6][7] However, it does not provide the detailed atomic coordinates that single-crystal XRD does.
-
Computational Methods (e.g., Density Functional Theory - DFT): Theoretical calculations can be used to optimize molecular geometries and predict spectroscopic properties. DFT calculations have been used to investigate the electronic structure and the nature of the Cu-Cu bond in this compound.[8] These methods are powerful for complementing experimental data but are not a substitute for direct structural determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is a cornerstone for structural analysis of organic molecules in solution, its application to paramagnetic species like Cu(II) complexes is more challenging but can provide information about the ligand environment.
Visualizing the Workflow
The following diagram illustrates the general workflow for determining the structure of a this compound adduct using X-ray crystallography.
References
- 1. X-Ray crystal structures of some adducts of dimeric copper(II) acetate. Nature of the copper–copper interaction - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. X-Ray crystal structures of some adducts of dimeric copper(II) acetate. Nature of the copper–copper interaction - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchpublish.com [researchpublish.com]
- 8. chemie.uni-muenchen.de [chemie.uni-muenchen.de]
A Comparative Guide to EPR Spectroscopy for the Study of Copper(II) Acetate Complexes
For Researchers, Scientists, and Drug Development Professionals
Electron Paramagnetic Resonance (EPR) spectroscopy stands as a powerful and indispensable tool for elucidating the electronic structure and magnetic properties of paramagnetic species, such as copper(II) complexes. This guide provides a comprehensive comparison of EPR spectroscopy with other analytical techniques for the characterization of copper(II) acetate (B1210297) complexes, supported by experimental data. It further outlines a detailed protocol for EPR analysis and visualizes the experimental workflow.
Probing the Dimeric Nature of Copper(II) Acetate
Copper(II) acetate typically exists as a binuclear complex, [Cu(CH₃COO)₂H₂O]₂, often referred to as a "paddlewheel" structure. This dimeric arrangement, where two copper(II) ions are in close proximity, gives rise to unique magnetic properties that are readily investigated by EPR spectroscopy. The two S=1/2 copper centers couple to form a singlet (S=0) ground state and an excited triplet (S=1) state. EPR spectroscopy specifically probes this thermally accessible triplet state.
Comparative Analysis of Characterization Techniques
While EPR is a primary technique for studying paramagnetic copper(II) complexes, a multi-technique approach provides a more complete understanding. The following table compares the insights gained from EPR with those from X-ray crystallography, magnetic susceptibility measurements, and UV-Vis spectroscopy.
| Technique | Key Parameters Measured | Information Gained | Limitations |
| EPR Spectroscopy | g-values (g∥, g⊥ or gx, gy, gz) : Reflect the local coordination environment of the Cu(II) ion.[1][2] Hyperfine Coupling Constants (A∥, A⊥ or Ax, Ay, Az) : Quantify the interaction between the unpaired electron and the copper nucleus.[1][2] Zero-Field Splitting (ZFS) Parameters (D, E) : Describe the interaction between the two unpaired electrons in the triplet state of the dimer.[1][2] | Provides detailed information on the electronic structure, symmetry of the metal center, and the nature of the metal-ligand bonds. Can distinguish between monomeric and dimeric species.[3] | Primarily applicable to paramagnetic species. Spectra of polycrystalline samples can be complex and may require simulation for accurate interpretation. |
| X-ray Crystallography | Bond lengths and angles : Precisely determines the molecular geometry. Cu-Cu distance : Confirms the dimeric structure. | Provides the definitive solid-state structure of the complex.[4][5] | Requires a single crystal of sufficient quality. The structure in the solid state may not be representative of the structure in solution. |
| Magnetic Susceptibility | Exchange Coupling Constant (-2J) : Measures the strength of the magnetic interaction between the two copper centers.[6][7][8] Magnetic Moment (µeff) : Indicates the number of unpaired electrons.[7][8] | Quantifies the antiferromagnetic or ferromagnetic nature of the coupling in the dimer.[6][8] | Provides bulk magnetic properties and does not give site-specific electronic information. |
| UV-Vis Spectroscopy | d-d transitions : Corresponds to the energy difference between d-orbitals. Charge-transfer bands : Relates to the transfer of electrons between the metal and ligands.[9] | Offers insights into the coordination geometry and the nature of the ligands.[9][10] | Bands are often broad and can be difficult to assign definitively without theoretical calculations. |
Quantitative Data Summary
The following table summarizes typical experimental data obtained for dimeric and monomeric copper(II) acetate complexes using various techniques.
| Parameter | Dimeric Copper(II) Acetate Monohydrate | Monomeric Copper(II) Acetate Species (in solution) | Technique |
| g-values | g_z = 2.365, g_y = 2.055, g_x = 2.077[1][2] | g∥ ≈ 2.22–2.23, g⊥ ≈ 2.06–2.07[11] | EPR Spectroscopy |
| Hyperfine Coupling | A_z = 64 G (70 G reported in earlier studies)[1][2] | A∥ ≈ 189–191 x 10⁻⁴ cm⁻¹[11] | EPR Spectroscopy |
| Zero-Field Splitting | D = 0.335 cm⁻¹, E = 0.0105 cm⁻¹[1][2] | Not Applicable | EPR Spectroscopy |
| Cu-Cu Distance | ~2.62 Å[5][8] | Not Applicable | X-ray Crystallography |
| Exchange Coupling | -2J ≈ 292-321 cm⁻¹[5][6][8] | Not Applicable | Magnetic Susceptibility |
| UV-Vis λ_max | ~680 nm (d-d band), ~260 nm (charge transfer)[9] | Varies with solvent and ligands | UV-Vis Spectroscopy |
Experimental Protocol: EPR Spectroscopy of a Copper(II) Acetate Complex
This section provides a generalized methodology for acquiring an EPR spectrum of a polycrystalline (powder) sample of a copper(II) acetate complex.
1. Sample Preparation:
-
Ensure the copper(II) acetate complex is in a pure, solid, and finely powdered form to ensure random orientation of the molecules in the magnetic field.
-
Carefully pack the powdered sample into a quartz EPR tube (e.g., 4 mm outer diameter). The sample height should be sufficient to be within the active volume of the spectrometer's resonant cavity.
-
For frozen solution studies, dissolve the complex in a suitable solvent that forms a good glass upon freezing (e.g., a mixture of dimethylformamide and toluene). The solution is then placed in an EPR tube and flash-frozen in liquid nitrogen.
2. Spectrometer Setup and Tuning:
-
Place the EPR tube containing the sample into the resonant cavity of the EPR spectrometer.
-
If performing low-temperature measurements, insert the cavity into a cryostat (e.g., a liquid nitrogen or liquid helium cryostat) and allow the temperature to equilibrate to the desired value (e.g., 77 K or 4 K).
-
Tune the spectrometer to the resonant frequency of the cavity. This involves adjusting the coupling and frequency to achieve a critically coupled resonance, which maximizes the signal-to-noise ratio.
3. Data Acquisition:
-
Set the appropriate EPR parameters. Typical X-band (~9.5 GHz) parameters for a copper(II) acetate dimer are:
-
Microwave Frequency: Record the exact frequency.
-
Microwave Power: Use low power (e.g., 1-10 mW) to avoid saturation of the signal.
-
Magnetic Field Sweep: Set a wide sweep range (e.g., 0 to 6000 Gauss) to ensure all features of the spectrum are captured.
-
Modulation Frequency: Typically 100 kHz.
-
Modulation Amplitude: Optimize to maximize signal without line broadening (e.g., 1-5 Gauss).
-
Time Constant and Sweep Time: Choose appropriate values to achieve a good signal-to-noise ratio. A longer sweep time with a larger time constant will improve the signal quality.
-
Receiver Gain: Adjust to keep the signal on scale.
-
-
Initiate the magnetic field sweep to record the EPR spectrum, which is typically recorded as the first derivative of the absorption.
4. Data Analysis:
-
The resulting spectrum can be complex. Use a simulation software package (e.g., EasySpin) to simulate the spectrum based on the spin Hamiltonian for a triplet state.
-
By fitting the simulated spectrum to the experimental data, the g-values (gx, gy, gz), hyperfine coupling constants (Ax, Ay, Az), and zero-field splitting parameters (D and E) can be accurately determined.
Visualizing the Workflow and Concepts
The following diagrams illustrate the experimental workflow for EPR spectroscopy and the conceptual relationship between the dimeric structure and the resulting EPR spectrum.
Caption: Experimental workflow for EPR spectroscopy of a copper(II) acetate complex.
Caption: Conceptual link between the dimeric structure and the observed EPR spectrum.
References
- 1. Broadband EPR Spectroscopy of the Triplet State: Multi-Frequency Analysis of Copper Acetate Monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broadband EPR Spectroscopy of the Triplet State: Multi-Frequency Analysis of Copper Acetate Monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. X-Ray crystal structures of some adducts of dimeric copper(II) acetate. Nature of the copper–copper interaction - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. A dimeric Cu(II) acetate complex containing axially coordinated p-pyridyl nitronyl nitroxide radicals: [CuII(CH3COO)2(NITpPy)]2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Cupric Acetate: A Guide for Laboratory Professionals
Ensuring laboratory safety and minimizing environmental impact are paramount in scientific research. This guide provides essential, step-by-step procedures for the proper disposal of cupric acetate (B1210297), a compound commonly used in various laboratory applications.
Cupric acetate, while a valuable reagent, is classified as hazardous waste due to its toxicity to aquatic life.[1] Improper disposal can lead to environmental contamination and regulatory non-compliance. Therefore, it is crucial to follow established protocols for its safe handling and disposal.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE), including chemical splash goggles, chemical-resistant gloves, and a laboratory coat. All handling of solid this compound or its concentrated solutions should be conducted in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust or mists.
In the event of a spill, prevent the material from entering drains or waterways. Solid spills should be carefully swept up to avoid generating dust and placed in a sealed, labeled container for hazardous waste disposal. Liquid spills should be absorbed with an inert material, such as vermiculite (B1170534) or sand, and the resulting solid waste collected for disposal.
Disposal Procedures: From Collection to Deactivation
The primary methods for managing this compound waste are collection for off-site disposal by a licensed hazardous waste service or in-lab chemical treatment to convert the soluble copper into an insoluble, less harmful form.
Method 1: Collection for Off-Site Disposal
This is the most straightforward method and is highly recommended for laboratories that generate significant quantities of this compound waste.
-
Segregation: Collect all waste containing this compound in a designated, clearly labeled, and sealed container. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name, "this compound," and the approximate concentration.
-
Storage: Store the sealed container in a designated, secure area away from incompatible materials.
-
Arranging Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.
Method 2: In-Lab Chemical Precipitation
Experimental Protocol: Precipitation of Copper from Aqueous Solution
-
Preparation: In a fume hood, place the aqueous cupr-ic acetate waste in a suitable beaker.
-
Precipitation: While stirring, slowly add a precipitating agent to the solution. Common and effective precipitating agents include:
-
Completion of Reaction: Continue adding the precipitating agent until no more precipitate forms. Allow the mixture to stir for at least 15 minutes to ensure the reaction is complete.
-
Separation: Separate the solid precipitate from the liquid by filtration or decantation.
-
Drying and Disposal of Precipitate: Allow the solid copper precipitate to dry completely. The dried solid is still considered hazardous waste and must be collected in a labeled container for disposal through your institution's hazardous waste program.
-
Testing and Disposal of Filtrate: The remaining liquid (filtrate) must be tested for residual copper content to ensure it meets local sewer discharge limits. The pH of the filtrate should also be neutralized to a range of 5-9 before disposal.[4] Always consult your local EHS department before discharging any treated laboratory waste down the drain.
Comparison of Common Precipitation Agents
| Precipitating Agent | Chemical Formula | Resulting Precipitate | Advantages | Disadvantages |
| Sodium Carbonate | Na₂CO₃ | Basic Copper Carbonate | Readily available, relatively safe to handle. | May require heating to form the more stable oxide. |
| Sodium Hydroxide | NaOH | Copper(II) Hydroxide | Efficient precipitation. | Caustic and requires careful handling. The reaction can be exothermic. |
Disposal Workflow
Regulatory Compliance
It is the responsibility of the waste generator to properly characterize and dispose of all waste materials in accordance with applicable local, regional, and national regulations.[5] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. inorganic chemistry - How to get elemental copper or less harmful byproduct from copper acetate? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Sciencemadness Discussion Board - Disposal of copper acetate - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Cupric Acetate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling cupric acetate (B1210297), including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the integrity of your work.
Personal Protective Equipment (PPE) and Exposure Limits
When handling cupric acetate, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE and occupational exposure limits.
| Protection Type | Specific Recommendations | Quantitative Data (OSHA PEL for Copper) |
| Eye/Face Protection | Chemical safety goggles and/or a full-face shield are necessary where dusting or splashing of solutions is possible.[1][2][3] | N/A |
| Skin Protection | Wear protective gloves (neoprene or nitrile rubber) and clean, body-covering clothing.[4] A complete suit protecting against chemicals is recommended.[2][5] | N/A |
| Respiratory Protection | For dusts, use a NIOSH-approved air-purifying particulate filter respirator (N95 filter).[6] For emergencies or unknown exposure levels, a full-facepiece positive-pressure, air-supplied respirator is required.[1] | Dusts and Mists: 1 mg/m³[6] |
| Fume: 0.1 mg/m³[6] |
Experimental Protocol for Handling this compound
This protocol outlines the key steps for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended.[7]
-
Ensure that an emergency eye wash fountain and safety shower are readily accessible in the immediate vicinity of any potential exposure.[4]
2. Donning Personal Protective Equipment (PPE):
-
Before handling, put on all required PPE as detailed in the table above. Gloves should be inspected for integrity prior to use.[2][3]
3. Handling the Compound:
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[7]
-
Wash your face, hands, and any exposed skin thoroughly after handling.[7][8]
-
Do not eat, drink, or smoke when using this product.[7]
4. Storage:
-
Store in a cool, dry, well-ventilated area.[1]
-
Keep away from incompatible substances such as oxidizing agents, strong acids, acetylene, hydrazine, and nitromethane.[6][9]
5. Spill Management:
-
In case of a spill, evacuate personnel to a safe area.[3][5]
-
Wear appropriate PPE, including respiratory protection.
-
For dry spills, sweep up and shovel the material into a suitable, closed container for disposal, avoiding dust generation.[1][7][8]
-
Prevent the spilled material from entering drains or waterways.[7][8]
6. Disposal:
-
Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[1][8] this compound is very toxic to aquatic life with long-lasting effects.[7][8]
-
Do not allow the material to contaminate the ground water system or enter drains.[7][8]
-
One suggested method for disposal is to render the copper insoluble by converting it to copper hydroxide (B78521) through the addition of sodium hydroxide. However, always consult with your institution's environmental health and safety department for specific disposal protocols.[10]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. utsi.edu [utsi.edu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. web.faa.illinois.edu [web.faa.illinois.edu]
- 4. gelest.com [gelest.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. nj.gov [nj.gov]
- 7. media.laballey.com [media.laballey.com]
- 8. fishersci.com [fishersci.com]
- 9. sciencecompany.com [sciencecompany.com]
- 10. Sciencemadness Discussion Board - Disposal of copper acetate - Powered by XMB 1.9.11 [sciencemadness.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
